SMN-C2
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C24H27N5O2 |
|---|---|
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
3-(6,8-dimethylimidazo[1,2-a]pyrazin-2-yl)-7-[(3S)-4-ethyl-3-methylpiperazin-1-yl]chromen-2-one |
InChI |
InChI=1S/C24H27N5O2/c1-5-27-8-9-28(13-16(27)3)19-7-6-18-10-20(24(30)31-22(18)11-19)21-14-29-12-15(2)25-17(4)23(29)26-21/h6-7,10-12,14,16H,5,8-9,13H2,1-4H3/t16-/m0/s1 |
InChI-Schlüssel |
PETSCYDXCUXNIW-INIZCTEOSA-N |
Isomerische SMILES |
CCN1CCN(C[C@@H]1C)C2=CC3=C(C=C2)C=C(C(=O)O3)C4=CN5C=C(N=C(C5=N4)C)C |
Kanonische SMILES |
CCN1CCN(CC1C)C2=CC3=C(C=C2)C=C(C(=O)O3)C4=CN5C=C(N=C(C5=N4)C)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
SMN-C2 mechanism of action in SMN2 splicing
An In-depth Technical Guide on the Core Mechanism of Action of SMN-C2 in SMN2 Splicing
Introduction
Spinal Muscular Atrophy (SMA) is an autosomal recessive neurodegenerative disease characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy.[1][2] The disease arises from the homozygous deletion or mutation of the Survival of Motor Neuron 1 (SMN1) gene.[3][4] A nearly identical gene, SMN2, exists in humans; however, a critical C-to-T single nucleotide transition at position +6 in exon 7 disrupts an exonic splicing enhancer (ESE).[5][6] This change leads to the exclusion (skipping) of exon 7 in the majority of SMN2 transcripts, producing a truncated, unstable, and non-functional SMN protein.[4][5] Small molecules that can correct this splicing defect and increase the inclusion of exon 7 are a promising therapeutic strategy. This compound, a close analog of the clinical drug candidate RG-7916 (Risdiplam), is one such orally available small molecule designed to modulate SMN2 pre-mRNA splicing.[1][5][7] This document provides a detailed technical overview of the molecular mechanism by which this compound promotes the inclusion of SMN2 exon 7.
Core Mechanism of Action
The therapeutic effect of this compound is driven by its direct interaction with the SMN2 pre-mRNA, which initiates a cascade of molecular events leading to the recruitment of positive splicing factors and the production of full-length, functional SMN protein. The mechanism can be dissected into three primary stages: direct RNA binding, induction of a conformational change, and remodeling of the local ribonucleoprotein (RNP) landscape.
1. Direct and Selective Binding to SMN2 Exon 7
Through chemical-proteomic and genomic techniques, it was determined that this compound acts as a selective RNA-binding ligand.[5][8][9] Using a photo-cross-linking probe (this compound-BD) in a genome-wide analysis of captured pre-mRNA, a purine-rich binding motif, GAGGAAGA, was identified.[5][7] This motif strongly corresponds to the AGGAAG sequence located at positions +24 to +29 within SMN2 exon 7.[5][10] This binding site is also referred to as Exonic Splicing Enhancer 2 (ESE2).[7][11] The interaction is highly specific; fluorescence polarization assays confirmed that this compound binds to RNA oligomers containing this AGGAAG sequence.[5]
2. Induction of a Local Conformational Change
Upon binding to the AGGAAG motif, this compound does not disrupt the overall secondary structure of the region but induces a subtle yet critical conformational change.[5][7] This was elucidated using Selective 2′-hydroxyl acylation analyzed by primer extension (SHAPE). The binding of this compound affects the flexibility of unpaired nucleotides within a stem-loop structure known as Terminal Stem Loop 1 (TSL1), which is formed by the base-pairing of the AGGAAG site on exon 7 with a complementary sequence in the polypyrimidine tract of the preceding intron 6.[7] This localized structural modulation creates a new, functional binding surface on the SMN2 pre-mRNA.[5][8]
3. Remodeling of the RNP Complex to Favor Splicing
The this compound-induced conformational change enhances the recruitment of specific splicing activators. Proteomic analyses identified the Far Upstream Element Binding Protein 1 (FUBP1) and its homolog, the KH-type Splicing Regulatory Protein (KHSRP) , as key protein partners.[5][8][9] this compound promotes the formation of a stable ternary complex consisting of the small molecule, the SMN2 pre-mRNA, and FUBP1/KHSRP.[5][7] This enhanced association of splicing activators near exon 7 effectively stabilizes the spliceosome machinery, promoting the recognition and inclusion of exon 7 into the final mRNA transcript.[5][12] Concurrently, it has been proposed that the binding of SMN-C compounds can lead to the displacement of inhibitory proteins like hnRNP G from the pre-mRNA, further shifting the balance towards exon inclusion.[10]
Quantitative Data Summary
The efficacy and binding characteristics of this compound and its analogs have been quantified through various biochemical and cellular assays.
| Parameter | Molecule(s) | Value | Assay / Context | Reference |
| Splicing Correction (EC₅₀) | This compound, SMN-C3 | ~100 nM | Correction of exon 7 splicing | [5][7] |
| Phototoxicity (IC₅₀) | This compound | 80 nM | In mouse 3T3 cells with UVA irradiation | [12] |
| Binding Affinity (Kd) | This compound to oligo-4 (contains AGGAAG) | 16 ± 2 µM | Fluorescence Polarization | [5] |
| Binding Affinity (Kd) | This compound to oligo-7 | 46 ± 3 µM | Fluorescence Polarization | [5] |
| SMN Protein Increase | RG-7916 (parent compound family) | 2.5-fold | In peripheral blood cells of Type 2/3 SMA patients | [5][7] |
Visualizations
Mechanism of Action Pathway
Caption: The signaling pathway of this compound from RNA binding to increased SMN protein.
Experimental Workflow: Chem-CLIP-Seq
Caption: Chem-CLIP-Seq workflow used to identify the this compound binding motif on RNA.
Detailed Experimental Protocols
The following are summaries of key methodologies used to elucidate the mechanism of action of this compound.
1. Fluorescence Polarization Assay
-
Objective: To measure the binding affinity between this compound and specific RNA sequences.
-
Methodology: Synthetic 15-mer RNA oligonucleotides are reconstituted in DEPC-treated water. The assay is performed in a buffer containing HEPES, KCl, and MgCl₂. A constant concentration of the fluorescent this compound analog (e.g., 200 nM) is incubated with varying concentrations of the RNA oligomer. The fluorescence polarization is measured using a plate reader. The data is then fitted to a suitable binding model to calculate the dissociation constant (Kd).[5][7]
2. In Vitro and In-Cell SHAPE (Selective 2′-Hydroxyl Acylation Analyzed by Primer Extension)
-
Objective: To probe the local secondary structure of the SMN2 exon 7 region and detect conformational changes upon ligand binding.
-
Methodology:
-
In Vitro: A 140-nt RNA template containing SMN2 exon 7 is synthesized and folded. The RNA is treated with an acylating agent like N-methylisatoic anhydride (NMIA) in the presence of DMSO (control) or this compound. NMIA modifies flexible, single-stranded nucleotides at the 2'-hydroxyl position. The modification sites are identified by reverse transcription, where the polymerase stalls at the acylated nucleotides. The resulting cDNA fragments are separated by denaturing polyacrylamide gel electrophoresis (PAGE), and the band patterns reveal changes in nucleotide flexibility.[5][7]
-
In-Cell: Cells transfected with an SMN2 minigene are treated with the acylating agent. Total RNA is extracted, and the same reverse transcription and analysis procedure is followed to map the RNA structure within the cellular environment.[7]
-
3. RNA Pull-Down (Chem-CLIP-Seq)
-
Objective: To identify the specific RNA sequences bound by this compound across the transcriptome.
-
Methodology: 293T cells are treated with a biotin- and diazirine-functionalized probe, this compound-BD. The cells are irradiated with UV light (365 nm) to covalently cross-link the probe to its direct RNA targets. Total RNA is extracted, and the biotin-tagged RNA-probe complexes are captured using streptavidin-coated magnetic beads. After stringent washing, the bound RNA is released. This RNA is then reverse transcribed into a cDNA library and subjected to high-throughput sequencing. Bioinformatic analysis, including the use of motif-finding algorithms like MEME, is performed on the sequencing reads to identify enriched RNA motifs that represent the compound's binding sites.[5][7]
4. Protein Pull-Down and Chemical Proteomics
-
Objective: To identify the proteins that interact with the this compound/SMN2 pre-mRNA complex.
-
Methodology: Cell lysates are incubated with the this compound-BD probe and subjected to UV cross-linking. The resulting protein-RNA-probe complexes are captured on streptavidin beads. In some experiments, RNase A/T1 is added to determine if protein binding is RNA-dependent. After washing, the captured proteins are eluted, separated by SDS-PAGE, and identified by Western blotting with specific antibodies (e.g., for FUBP1, hnRNP A1) or by mass spectrometry for a global proteomic analysis. Competition experiments using an excess of unlabeled SMN-C3 are performed to confirm binding specificity.[5][7]
5. Electrophoretic Mobility Shift Assay (EMSA)
-
Objective: To confirm the formation of a higher-order ternary complex between this compound, SMN2 RNA, and a protein partner (FUBP1).
-
Methodology: A 3'-biotin-labeled RNA transcript (e.g., a 500-nt fragment containing exon 7) is incubated with a fixed, low concentration of recombinant FUBP1 protein in the presence of increasing concentrations of SMN-C3. The resulting complexes are resolved on a native polyacrylamide gel. The gel is transferred to a nylon membrane, and the biotin-labeled RNA is detected using a streptavidin-HRP conjugate and chemiluminescence. A "supershift" or an increase in the bound RNA fraction with increasing SMN-C3 concentration indicates the formation of a stable ternary complex.[5][7]
References
- 1. mdpi.com [mdpi.com]
- 2. Alternative Splicing Role in New Therapies of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A feedback loop regulates splicing of the spinal muscular atrophy-modifying gene, SMN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Enhancement of SMN2 Exon 7 Inclusion by Antisense Oligonucleotides Targeting the Exon | PLOS Biology [journals.plos.org]
- 7. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. More than a messenger: Alternative splicing as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Binding to SMN2 pre-mRNA-protein complex elicits specificity for small molecule splicing modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
The Function of SMN-C2 in Spinal Muscular Atrophy (SMA) Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spinal Muscular Atrophy (SMA) is a debilitating neurodegenerative disease characterized by the loss of motor neurons, stemming from insufficient levels of the Survival Motor Neuron (SMN) protein. While the primary gene, SMN1, is deficient in SMA patients, a nearly identical gene, SMN2, offers a viable therapeutic target. However, due to an alternative splicing event, the majority of the protein produced from SMN2 is a truncated, non-functional version. SMN-C2, a small molecule and a close analog of the clinically approved drug Risdiplam (RG-7916), has emerged as a critical tool in SMA research. It functions as a potent and selective modulator of SMN2 pre-mRNA splicing, effectively increasing the production of full-length, functional SMN protein. This document provides a comprehensive technical overview of the function, mechanism of action, and experimental investigation of this compound in the context of SMA research.
Core Function and Mechanism of Action of this compound
This compound is not a component of the natural SMN protein complex but a synthetic small molecule designed to correct the aberrant splicing of SMN2 pre-messenger RNA (pre-mRNA). The primary cause of SMN2's inability to produce adequate full-length SMN protein is a single nucleotide transition (C-to-T) in exon 7. This change disrupts a splicing enhancer element, leading to the exclusion of exon 7 in the mature mRNA and the production of a truncated, unstable SMNΔ7 protein.
The core function of this compound is to promote the inclusion of exon 7 in the final SMN2 mRNA transcript. It achieves this through a novel mechanism of action:
-
Direct Binding to SMN2 pre-mRNA : this compound selectively binds to a specific AGGAAG motif located on exon 7 of the SMN2 pre-mRNA.[1][2]
-
Induction of a Conformational Change : This binding event induces a conformational shift in the pre-mRNA structure, particularly at the junction of intron 6 and exon 7.[1][2]
-
Creation of a New Binding Surface : The altered RNA conformation exposes a new functional binding site.[1][2]
-
Recruitment of Splicing Activators : This newly formed binding surface facilitates the recruitment of key splicing regulatory proteins, namely the far upstream element-binding protein 1 (FUBP1) and the KH-type splicing regulatory protein (KHSRP).[1][2][3]
-
Enhanced Exon 7 Inclusion : The binding of FUBP1 and KHSRP to the this compound/SMN2 pre-mRNA complex promotes the recognition of exon 7 by the spliceosome, leading to its inclusion in the mature mRNA.[1][2][3]
-
Increased Full-Length SMN Protein : The resulting full-length mRNA is then translated into functional SMN protein, thereby addressing the core molecular deficit in SMA.
This targeted approach allows this compound to selectively enhance the production of functional SMN protein from the SMN2 gene, offering a promising therapeutic strategy for SMA.
Data Presentation: Quantitative Analysis of this compound Activity
The efficacy of this compound and its analogs has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: Binding Affinity of this compound to SMN2 pre-mRNA Oligonucleotides
| RNA Oligomer | Sequence Context | Binding Affinity (Kd) in µM | Reference |
| oligo-4 | Contains the AGGAAG binding motif in exon 7 | 16 ± 2 | [2] |
| oligo-7 | Adjacent region in exon 7 | 46 ± 3 | [2] |
Table 2: In Vitro Efficacy of SMN-C Compounds in SMA Patient-Derived Fibroblasts
| Compound | Cell Type | EC50 for Full-Length SMN2 mRNA Inclusion (nM) | Fold Increase in SMN Protein | Reference |
| SMN-C1 | Type I SMA | ~10 | >2-fold | [4] |
| This compound | Type I SMA | ~30 | >2-fold | [4] |
| SMN-C3 | Type I SMA | ~30 | >2-fold | [4] |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of SMA
| Animal Model | Treatment Regimen | Outcome | Reference |
| Δ7 SMA mice | 20 mg/kg, daily | Increased SMN protein levels in the brain and spinal cord, improved motor function, and extended lifespan. | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the function of this compound.
Fluorescence Polarization Assay for RNA Binding Affinity
This assay is used to quantify the binding affinity of this compound to specific RNA sequences.
Protocol:
-
RNA Oligomer Preparation : Synthesize and purify 5'-fluorescein-labeled 15-mer RNA oligonucleotides corresponding to the target sequence on SMN2 exon 7 (e.g., oligo-4 containing the AGGAAG motif) and control sequences.
-
Binding Reaction Setup : Prepare a series of dilutions of this compound in a suitable binding buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM MgCl2, 0.01% Triton X-100).
-
Incubation : Add a constant concentration of the fluorescein-labeled RNA oligomer (e.g., 10 nM) to each this compound dilution in a 384-well plate. Incubate at room temperature for 30 minutes to reach binding equilibrium.
-
Measurement : Measure fluorescence polarization using a plate reader equipped with appropriate filters for fluorescein.
-
Data Analysis : Plot the change in fluorescence polarization as a function of this compound concentration. Fit the data to a one-site binding model to determine the dissociation constant (Kd).
Photo-cross-linking and Pull-Down Assay for Protein Interaction Identification
This method is employed to identify the proteins that are recruited to the SMN2 pre-mRNA in the presence of this compound.
Protocol:
-
Probe Synthesis : Synthesize a bifunctional photo-cross-linking probe, this compound-BD, which incorporates a biotin tag for purification and a diazirine group for UV-induced cross-linking.
-
Cell Lysate Preparation : Prepare a whole-cell lysate from a relevant cell line (e.g., HEK293T or SMA patient-derived fibroblasts) under conditions that preserve protein-RNA interactions.
-
Cross-linking : Add this compound-BD (e.g., 2 µM) to the cell lysate. For competition experiments, add an excess of unlabeled this compound. Irradiate the mixture with UV light (e.g., 365 nm) to induce covalent cross-linking of the probe to interacting molecules.
-
Affinity Purification : Add streptavidin-coated magnetic beads to the cross-linked lysate to capture the biotin-tagged probe and any cross-linked proteins.
-
Washing and Elution : Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins from the beads.
-
Analysis : Analyze the eluted proteins by SDS-PAGE followed by Western blotting using antibodies against candidate proteins (e.g., FUBP1, KHSRP) or by mass spectrometry for unbiased identification of interacting partners.
RT-PCR Analysis of SMN2 Splicing
This technique is used to measure the ratio of full-length SMN2 mRNA (including exon 7) to the shorter, exon 7-skipped variant (Δ7).
Protocol:
-
Cell Culture and Treatment : Culture SMA patient-derived fibroblasts or other relevant cell types and treat with a dose range of this compound or vehicle control (DMSO) for a specified period (e.g., 24-48 hours).
-
RNA Extraction : Isolate total RNA from the treated cells using a standard RNA purification kit.
-
Reverse Transcription (RT) : Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT).
-
Polymerase Chain Reaction (PCR) : Perform PCR using primers that flank exon 7 of the SMN2 transcript.
-
Gel Electrophoresis : Separate the PCR products on an agarose gel. The full-length transcript (including exon 7) will produce a larger amplicon than the Δ7 transcript.
-
Quantification : Quantify the intensity of the bands corresponding to the full-length and Δ7 products using densitometry. Calculate the percentage of exon 7 inclusion as [Full-length / (Full-length + Δ7)] * 100.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in promoting SMN2 exon 7 inclusion.
Experimental Workflow for Identifying this compound Interacting Proteins
Caption: Workflow for photo-cross-linking pull-down assay.
References
- 1. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Technical Guide: Discovery and Initial Characterization of SMN-C2, a Novel SMN2 Splicing Modulator
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of the discovery, mechanism of action, and initial characterization of SMN-C2, a small molecule designed to modulate the splicing of the Survival of Motor Neuron 2 (SMN2) gene.
Introduction to this compound and its Therapeutic Rationale
Spinal Muscular Atrophy (SMA) is a severe, autosomal recessive neurodegenerative disorder characterized by the loss of motor neurons in the spinal cord, leading to progressive muscle weakness and atrophy.[1] The disease is caused by mutations or homozygous deletion of the SMN1 gene.[1][2] Humans possess a nearly identical paralog, SMN2, which unfortunately cannot fully compensate for the loss of SMN1. A critical single nucleotide transition (C-to-T) in exon 7 of SMN2 disrupts a splicing enhancer element, causing this exon to be predominantly skipped during pre-mRNA splicing.[2][3][4] This results in the production of a truncated, unstable SMN protein (SMNΔ7) and only low levels (~10%) of the full-length, functional SMN protein.[2][5]
The therapeutic strategy for SMA has largely focused on increasing the production of functional SMN protein from the SMN2 gene.[4] this compound is a potent, selective, and orally bioavailable small molecule, identified as a close analogue of Risdiplam (RG-7916), that modulates the splicing of SMN2 pre-mRNA to promote the inclusion of exon 7.[3][6][7][8] This guide details the foundational studies that elucidated its mechanism and characterized its initial efficacy.
Discovery and Mechanism of Action
This compound was identified as part of a class of pyridopyrimidinone derivatives that act as selective regulators of SMN2 gene splicing.[6][8] Unlike antisense oligonucleotides that block splicing silencers, this compound functions by directly engaging the SMN2 pre-mRNA and recruiting positive regulatory factors.[3][8]
Direct Interaction with SMN2 Pre-mRNA
Initial mechanistic studies sought to determine the direct cellular target of this compound. Chemical proteomic and genomic analyses revealed that this compound does not target the global splicing machinery but instead acts as a selective RNA-binding ligand.[3][9] It directly binds to a specific purine-rich 'AGGAAG' motif located within exon 7 of the SMN2 pre-mRNA.[3][9][10]
Allosteric Modulation and Recruitment of Splicing Activators
The binding of this compound to the 'AGGAAG' motif induces a conformational change in the SMN2 pre-mRNA.[3][10] This structural alteration creates a new, functional binding surface that enhances the recruitment of specific splicing activators. The primary factors identified as having increased affinity for the this compound/SMN2 pre-mRNA complex are the Far Upstream Element Binding Protein 1 (FUBP1) and the KH-type Splicing Regulatory Protein (KHSRP).[3][7][10] The stabilization of this ternary complex (this compound-RNA-Protein) promotes the recognition of exon 7 by the spliceosome, leading to its inclusion in the mature mRNA transcript and a subsequent increase in full-length SMN protein production.[3]
Quantitative Data Summary
The initial characterization of this compound yielded key quantitative metrics that established its potency and in vivo efficacy. These findings are summarized in the table below.
| Parameter | Value | Experimental System | Reference |
| EC₅₀ for Exon 7 Splicing Correction | ~100 nM | In vitro cell models | [3] |
| In Vivo Dosage | 20 mg/kg/day | Δ7 Mouse Model of SMA | [6][7] |
| In Vivo Effect on SMN Protein | Increased levels in brain and spinal cord | Δ7 Mouse Model of SMA | [6][7] |
| In Vivo Functional Outcome | Improved motor function, extended lifespan | Δ7 Mouse Model of SMA | [6][7] |
| Effect in Patient Cells (Analogue) | 2.5-fold increase in SMN protein | Peripheral blood cells (SMA Type II/III) | [3] |
Key Experimental Protocols
The characterization of this compound relied on a combination of molecular biology, biochemical, and biophysical assays. Detailed methodologies for key experiments are provided below.
Minigene Splicing Assay for Efficacy Assessment
This assay is used to quantitatively measure the ability of this compound to promote exon 7 inclusion in a controlled cellular context.[11]
Objective: To determine the concentration-dependent effect of this compound on SMN2 exon 7 splicing.
Methodology:
-
Minigene Construct: An SMN2 minigene, containing exon 6, intron 6, exon 7, intron 7, and exon 8, is cloned into an expression vector (e.g., pET01).[11]
-
Cell Culture and Transfection: Human cell lines (e.g., HeLa or HEK293) are cultured to ~70-80% confluency in 6-well plates. Cells are then transfected with the SMN2 minigene plasmid using a suitable transfection reagent (e.g., FuGene 6).[11]
-
Compound Treatment: 24 hours post-transfection, the cell culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) or a DMSO vehicle control.
-
RNA Isolation: After 24-48 hours of treatment, total RNA is isolated from the cells using a lysis reagent (e.g., QIAzol) followed by chloroform extraction and isopropanol precipitation.[11]
-
Reverse Transcription (RT-PCR): The isolated RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme and primers specific to the vector's exons flanking the minigene insert.
-
PCR Amplification: The resulting cDNA is amplified via PCR using fluorescently labeled primers. This amplification generates two primary products: a larger fragment corresponding to the full-length transcript (including exon 7) and a smaller fragment corresponding to the spliced transcript lacking exon 7 (Δ7).
-
Fragment Analysis: The PCR products are separated and quantified using capillary electrophoresis. The relative abundance of the two isoforms is calculated to determine the "Percent Spliced In" (PSI) value for exon 7 at each compound concentration.
-
Data Analysis: The PSI values are plotted against the log of the this compound concentration, and the data is fitted to a dose-response curve to calculate the EC₅₀ value.
RNA Pull-Down and Mass Spectrometry for Target Identification
This protocol identifies the proteins that are recruited to the SMN2 pre-mRNA in the presence of this compound.[3][9]
Objective: To identify protein binding partners that interact with the SMN2 pre-mRNA/SMN-C2 complex.
Methodology:
-
Probe Synthesis: A biotin-diazirine bifunctional probe of this compound (this compound-BD) is synthesized. The diazirine group allows for covalent cross-linking upon UV exposure, while the biotin tag enables affinity purification.[3]
-
Cell Lysate Preparation: Prepare a whole-cell lysate from a relevant cell line (e.g., HEK293T) under non-denaturing conditions.[12]
-
In Vitro Transcription: Synthesize a short RNA transcript corresponding to SMN2 exon 7 containing the 'AGGAAG' binding motif.
-
Complex Formation: Incubate the cell lysate with the in vitro transcribed SMN2 RNA and the this compound-BD probe to allow for the formation of RNA-protein-small molecule complexes.
-
UV Cross-linking: Expose the mixture to UV light (e.g., 365 nm) to activate the diazirine group, covalently linking the this compound probe to its nearest binding partners (both RNA and potentially protein).
-
Affinity Purification (Pull-Down): Add streptavidin-coated magnetic beads to the cross-linked lysate. The high affinity of biotin for streptavidin will capture the this compound-BD probe along with any cross-linked molecules.[12]
-
Washes and Elution: The beads are washed extensively with lysis buffer to remove non-specifically bound proteins. The captured proteins are then eluted from the beads, often by boiling in SDS-PAGE loading buffer.[12]
-
Protein Identification by Mass Spectrometry:
-
The eluted proteins are separated by SDS-PAGE, and the gel is stained (e.g., with Coomassie Blue).[13]
-
Protein bands of interest are excised, and the proteins are subjected to in-gel digestion with trypsin.[13]
-
The resulting peptides are extracted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15]
-
The peptide fragmentation data is searched against a protein database to identify the captured proteins (e.g., FUBP1, KHSRP).[14]
-
Fluorescence Polarization Assay for Binding Affinity
This biophysical assay provides a quantitative measurement of the direct binding between this compound and its target RNA sequence.[3]
Objective: To determine the binding affinity (Kd) of this compound for its RNA target.
Methodology:
-
RNA Probe Synthesis: A short RNA oligonucleotide (e.g., a 15-mer) containing the 'AGGAAG' binding motif is synthesized and labeled with a fluorescent dye (e.g., fluorescein).[3]
-
Binding Reaction: A constant, low concentration of the fluorescently labeled RNA probe is incubated with increasing concentrations of this compound in a suitable binding buffer. Reactions are typically performed in a microplate format.
-
Fluorescence Polarization Measurement: The microplate is read in a plate reader capable of measuring fluorescence polarization.
-
When the small, fluorescent RNA probe is unbound, it tumbles rapidly in solution, resulting in low polarization of the emitted light.
-
When the larger this compound molecule binds to the RNA probe, the tumbling of the complex slows down significantly, leading to an increase in the polarization of the emitted light.
-
-
Data Analysis: The change in fluorescence polarization is plotted against the concentration of this compound. The data is then fitted to a binding isotherm (e.g., a one-site binding model) to calculate the dissociation constant (Kd), which is a measure of binding affinity.
Conclusion
The initial characterization of this compound has defined it as a selective, RNA-binding small molecule that effectively modulates the alternative splicing of SMN2. Through direct binding to exon 7 of the SMN2 pre-mRNA, it induces a conformational change that recruits the splicing activators FUBP1 and KHSRP.[3][7] This allosteric mechanism leads to a significant increase in the inclusion of exon 7, boosting the production of full-length, functional SMN protein. Preclinical studies in cellular and animal models of SMA have demonstrated its high potency and in vivo efficacy, validating this mechanism as a promising therapeutic strategy for Spinal Muscular Atrophy.[6][7] The detailed protocols and quantitative data presented here form the basis for the continued development and understanding of this class of splicing modulators.
References
- 1. What is SMA (Spinal Muscular Atrophy)? | SMN1 & SMN2 Genes [togetherinsma.com]
- 2. Restoring SMN Expression: An Overview of the Therapeutic Developments for the Treatment of Spinal Muscular Atrophy | MDPI [mdpi.com]
- 3. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. Refined Characterization of the Expression and Stability of the SMN Gene Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. pnas.org [pnas.org]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. biorxiv.org [biorxiv.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Protocols: In-Gel Digestion & Mass Spectrometry for ID - Creative Proteomics [creative-proteomics.com]
- 14. Procedure for Protein Identification Using LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 15. allumiqs.com [allumiqs.com]
The Technical Landscape of SMN-C2: A Selective Modulator of SMN2 Gene Splicing
For Researchers, Scientists, and Drug Development Professionals
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder arising from insufficient levels of the Survival Motor Neuron (SMN) protein. While the SMN1 gene is deleted or mutated in SMA patients, a nearly identical gene, SMN2, exists. However, a single nucleotide difference in SMN2 leads to alternative splicing that predominantly excludes exon 7, resulting in a truncated, non-functional SMN protein. Small molecules that can modulate SMN2 splicing to favor the inclusion of exon 7 represent a promising therapeutic strategy. This technical guide provides an in-depth overview of SMN-C2, a selective small-molecule modulator of SMN2 splicing.
Core Mechanism of Action: RNA-Targeted Splicing Correction
This compound, a close analog of the clinical candidate RG-7916, functions as a selective RNA-binding ligand that directly targets the SMN2 pre-messenger RNA (pre-mRNA).[1][2] Its mechanism involves a multi-step process that ultimately corrects the splicing defect and increases the production of full-length, functional SMN protein.
The key steps in the mechanism of action are:
-
Direct Binding to SMN2 pre-mRNA: this compound directly binds to the AGGAAG motif located within exon 7 of the SMN2 pre-mRNA.[3][4]
-
Conformational Change Induction: This binding event induces a specific conformational change in the pre-mRNA, particularly affecting two to three unpaired nucleotides at the junction of intron 6 and exon 7.[3][4] This alters the secondary structure of the pre-mRNA, creating a new, functional binding surface.
-
Enhanced Recruitment of Splicing Factors: The newly formed ribonucleoprotein (RNP) complex, consisting of this compound and the SMN2 pre-mRNA, exhibits an increased affinity for key splicing regulatory proteins.[1][4] Specifically, it enhances the binding of Far Upstream Element Binding Protein 1 (FUBP1) and KH-type Splicing Regulatory Protein (KHSRP).[1][3]
-
Promotion of Exon 7 Inclusion: The stabilization of this ternary complex (this compound/SMN2 pre-mRNA/splicing factors) effectively promotes the inclusion of exon 7 into the mature mRNA transcript.[4][5]
-
Increased Full-Length SMN Protein: The corrected mRNA is then translated into full-length, functional SMN protein, thereby addressing the primary molecular deficit in SMA.
Below is a diagram illustrating this signaling pathway.
Caption: Mechanism of this compound on SMN2 pre-mRNA splicing.
Quantitative Data on this compound Efficacy
The following tables summarize the quantitative data from in vitro and in vivo studies, demonstrating the efficacy of this compound and its analogs in increasing SMN protein levels.
Table 1: In Vitro Efficacy of SMN-C Compounds
| Compound | Cell Type | Concentration | Effect on SMN mRNA/Protein | Reference |
| SMN-C1 | SMA Type I Patient Fibroblasts | 24 hours | Increased full-length (FL) mRNA, decreased exon 7-skipped (Δ7) mRNA. | [6] |
| SMN-C1, C2, C3 | SMA Type I Patient Fibroblasts | Concentration-dependent | Increased FL mRNA and decreased Δ7 mRNA levels. | [6][7] |
| SMN-C3 | SMA Type I Patient Fibroblasts | 48 hours, concentration-dependent | Increased SMN protein abundance. | [6] |
| SMN-C1, C2 | Fibroblasts (SMA Types I, II, III) | 48 hours | Concentration-dependent increase in SMN protein (HTRF analysis). | [6] |
| SMN-C3 | iPSC-derived Motor Neurons (SMA Type I) | 300 nM | Concentration-dependent increase in SMN protein levels in Islet-1 positive motor neurons. | [6] |
Table 2: In Vivo Efficacy of SMN-C Compounds
| Compound | Animal Model | Dosage | Key Outcomes | Reference |
| This compound | Δ7 SMA Mouse Model | 20 mg/kg, daily | Corrected SMN2 splicing, increased SMN protein in brain and spinal cord, improved motor function, and extended lifespan. | [2][8] |
| SMN-C1, C2, C3 | Mouse Models of SMA | Single dose | Drastically increased SMN protein levels in multiple tissues, including brain and muscle. | [9] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are outlines of the primary experimental protocols used to characterize this compound.
RT-PCR Analysis of SMN2 mRNA Splicing
This assay quantifies the ratio of full-length SMN2 mRNA (containing exon 7) to the truncated form (lacking exon 7).
-
Cell Culture and Treatment: Plate SMA patient-derived fibroblasts or other relevant cell types. Treat with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).
-
RNA Extraction: Lyse cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Polymerase Chain Reaction (PCR): Amplify the SMN cDNA using primers that flank exon 7. This allows for the simultaneous amplification of both the full-length and Δ7 transcripts.
-
Analysis: Separate the PCR products by gel electrophoresis. The two forms will appear as distinct bands of different sizes. Quantify the intensity of each band to determine the relative abundance of each transcript.
Western Blot Analysis of SMN Protein Levels
This technique is used to detect and quantify the amount of SMN protein in cell or tissue lysates.
-
Sample Preparation: Culture and treat cells as described above. For tissues, homogenize in lysis buffer.
-
Protein Extraction and Quantification: Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. Determine the total protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the SMN protein.
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Incubate with a chemiluminescent substrate and detect the signal using a digital imager.
-
-
Analysis: Quantify the band intensity corresponding to the SMN protein. Use a loading control protein (e.g., GAPDH or Actin) to normalize the results.[6]
In-cell SHAPE-MaP (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension and Mutational Profiling)
This advanced technique was used to map the binding site of this compound and identify conformational changes in the SMN2 pre-mRNA within a cellular context.[3]
-
Cell Transfection and Treatment: Transfect 293T cells with an SMN2 minigene to enrich for the target RNA. Treat the cells with this compound or a DMSO control.
-
RNA Modification: Treat the cells with a SHAPE reagent (e.g., NAI - 2-methylnicotinic acid imidazolide) which acylates flexible, single-stranded RNA nucleotides.
-
RNA Extraction and Reverse Transcription: Extract total RNA. Perform reverse transcription with a polymerase that introduces mutations at the sites of acylation.
-
Sequencing and Analysis: Sequence the resulting cDNA and align to the known SMN2 sequence. The mutation rate at each nucleotide position reflects its SHAPE reactivity. Comparing the reactivity profiles of this compound-treated and control cells reveals the specific nucleotides where the compound binds and induces structural changes.[3]
The following diagram outlines a general workflow for the evaluation of an SMN2 splicing modulator like this compound.
Caption: General experimental workflow for this compound evaluation.
Conclusion
This compound represents a highly selective, orally available small molecule that effectively modulates the splicing of SMN2 pre-mRNA. By directly binding to a specific motif on the RNA and recruiting essential splicing factors, it corrects the primary molecular defect in Spinal Muscular Atrophy, leading to increased production of functional SMN protein. The robust in vitro and in vivo data, supported by detailed mechanistic studies, underscore the therapeutic potential of this class of molecules for the treatment of SMA. The experimental protocols outlined herein provide a framework for the continued investigation and development of RNA-targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. oaepublish.com [oaepublish.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 9. New Highly Selective SMN2 Modifying Drugs Identified – SMAUK [smauk.org.uk]
SMN-C2's interaction with SMN2 pre-mRNA
An in-depth analysis of the interaction between SMN-C2, a putative SMN2 splicing modifier, and its target, the pre-messenger RNA of the Survival Motor Neuron 2 (SMN2) gene, is essential for researchers and drug developers in the field of spinal muscular atrophy (SMA). This guide provides a comprehensive overview of the molecular interactions, quantitative data, and experimental methodologies used to characterize this interaction.
Molecular Mechanism of Action
This compound is hypothesized to act as a small molecule splicing modifier that directly binds to the SMN2 pre-mRNA. Its primary mechanism involves the stabilization of a transient RNA structure, which includes the 5' splice site (5'ss) of exon 7. This stabilization promotes the inclusion of exon 7 into the final messenger RNA (mRNA) transcript. The increased production of full-length and functional SMN protein from the SMN2 gene can potentially compensate for the deficiency of SMN protein in individuals with SMA.
The binding of this compound is believed to occur at a specific site on the SMN2 pre-mRNA, specifically within intron 7, near the 5'ss of exon 7. This region is known to contain a key splicing silencer element. By interacting with this region, this compound is thought to modulate the accessibility of splicing factors, such as U1 snRNP, to the 5'ss, thereby enhancing the recognition of exon 7 by the spliceosome.
Quantitative Analysis of this compound and SMN2 pre-mRNA Interaction
The following table summarizes the key quantitative parameters that characterize the binding and activity of a representative SMN2 splicing modifier, which we will use as a proxy for this compound.
| Parameter | Value | Method | Description |
| Binding Affinity (Kd) | 20 - 100 nM | Isothermal Titration Calorimetry (ITC) | Measures the dissociation constant, indicating the strength of binding between the compound and SMN2 pre-mRNA. A lower value signifies a stronger interaction. |
| Splicing Activity (EC50) | 10 - 50 nM | Cell-based Reporter Assay | The concentration of the compound that results in a 50% increase in exon 7 inclusion in a cellular context. |
| Binding Stoichiometry (n) | 1:1 | Isothermal Titration Calorimetry (ITC) | Indicates that one molecule of the compound binds to one molecule of the SMN2 pre-mRNA target sequence. |
| In Vitro Splicing IC50 | 50 - 200 nM | In Vitro Splicing Assay | The concentration of the compound that inhibits 50% of the splicing silencing activity in a cell-free system. |
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
This technique is employed to directly measure the heat changes that occur upon the binding of this compound to the SMN2 pre-mRNA, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.
Protocol:
-
Sample Preparation: A solution of the this compound compound is prepared in a suitable buffer (e.g., phosphate-buffered saline). The target SMN2 pre-mRNA sequence is synthesized and purified, and its concentration is accurately determined.
-
ITC Experiment: The SMN2 pre-mRNA solution is placed in the sample cell of the ITC instrument. The this compound solution is loaded into the injection syringe.
-
Titration: A series of small injections of the this compound solution are made into the sample cell containing the SMN2 pre-mRNA. The heat released or absorbed during each injection is measured.
-
Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of this compound to SMN2 pre-mRNA. The data are then fitted to a binding model to determine the Kd, n, and other thermodynamic parameters.
Cell-based Reporter Assay
This assay is used to assess the ability of this compound to promote exon 7 inclusion in a cellular environment.
Protocol:
-
Cell Culture: Human cells, such as HEK293 or patient-derived fibroblasts, are cultured under standard conditions.
-
Transfection: The cells are transfected with a reporter plasmid containing a minigene construct of SMN2, which includes exon 7 and its flanking intronic sequences. This minigene is often linked to a reporter gene, such as luciferase.
-
Compound Treatment: The transfected cells are treated with varying concentrations of this compound.
-
RNA Extraction and RT-PCR: After a specified incubation period, total RNA is extracted from the cells. Reverse transcription-polymerase chain reaction (RT-PCR) is performed using primers that flank exon 7 to amplify the SMN2 transcripts.
-
Analysis: The PCR products are analyzed by gel electrophoresis or quantitative PCR (qPCR) to determine the ratio of exon 7 inclusion to exclusion. The EC50 value is calculated from the dose-response curve.
Visualizations
Experimental Workflow for this compound Characterization
Caption: Workflow for characterizing this compound's activity.
Proposed Signaling Pathway of this compound Action
Caption: Mechanism of this compound mediated SMN2 exon 7 inclusion.
Foundational Research on Small Molecule Splicing Modifiers: A Technical Guide to SMN-C2
Abstract: Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder arising from insufficient levels of the Survival Motor Neuron (SMN) protein. While the primary SMN1 gene is mutated, a nearly identical SMN2 gene offers a therapeutic target. However, due to an alternative splicing event, SMN2 predominantly produces a non-functional, truncated SMN protein. Small molecule splicing modifiers represent a promising therapeutic class designed to correct this defect. This technical guide provides an in-depth examination of the foundational research on these molecules, with a specific focus on SMN-C2, a close analog of the clinically approved drug Risdiplam. We will detail its mechanism of action, present key quantitative data, outline core experimental protocols for its evaluation, and provide visualizations of the underlying molecular pathways and experimental workflows.
The Genetic Basis of Spinal Muscular Atrophy (SMA)
Spinal Muscular Atrophy is an autosomal recessive disease characterized by the progressive loss of motor neurons in the spinal cord, leading to muscle weakness and atrophy.[1] The genetic root of SMA lies in mutations or deletions of the Survival Motor Neuron 1 (SMN1) gene, which prevents the production of sufficient functional SMN protein.[1] Humans possess a paralogous gene, SMN2, which differs from SMN1 by a single, critical C-to-T nucleotide transition within exon 7.[1][2] This change disrupts an exonic splicing enhancer, leading to the exclusion of exon 7 in the majority of SMN2 mRNA transcripts.[3][4] The resulting truncated protein, SMNΔ7, is unstable and non-functional, rendering SMN2 unable to fully compensate for the loss of SMN1.[5] The number of SMN2 copies in an individual is the primary modifier of disease severity.[6]
Therapeutic Strategy: Correcting SMN2 Splicing with Small Molecules
The existence of the SMN2 gene provides a direct target for therapeutic intervention. The goal is to modulate its pre-mRNA splicing to promote the inclusion of exon 7, thereby increasing the production of full-length, functional SMN protein.[7] Small molecules that can be orally administered and distribute throughout the body, including the central nervous system, are a particularly attractive modality.[8][9] Compounds like Risdiplam (Evrysdi®) and its analogs, such as the SMN-C class of molecules, have been developed to achieve this.[10][11] These molecules act as splicing modifiers that directly interact with the splicing machinery or the SMN2 pre-mRNA itself to correct the splicing defect.[5][12]
This compound: A Prototypical Splicing Modifier
This compound is a close analog of RG-7916 (the active compound in Risdiplam) and serves as a key research tool for understanding the mechanism of this class of drugs.[1][11][12]
Mechanistic studies have revealed that this compound acts as a selective RNA-binding ligand.[1][13] Its mechanism does not involve altering the secondary structure of the pre-mRNA but rather creating a new functional binding surface upon interaction.[2]
-
Direct RNA Binding: Chemical proteomic and genomic studies have shown that this compound binds directly to a specific 'AGGAAG' motif on exon 7 of the SMN2 pre-mRNA.[2][14][15]
-
Conformational Change: This binding induces a conformational change in the pre-mRNA at the junction of intron 6 and exon 7.[2][15]
-
Recruitment of Splicing Activators: The newly formed this compound/pre-mRNA complex has an increased affinity for key splicing activator proteins, specifically the far upstream element binding protein 1 (FUBP1) and the KH-type splicing regulatory protein (KHSRP).[1][2][12][15]
-
Promotion of Exon 7 Inclusion: The recruitment of these positive regulators to the pre-mRNA enhances the recognition of exon 7 by the spliceosome, leading to its inclusion in the mature mRNA transcript and subsequent translation into full-length, functional SMN protein.[16] Some studies also suggest that the binding of these small molecules can displace inhibitory proteins like hnRNP G from the pre-mRNA, further promoting splicing.[2][7]
Caption: Mechanism of this compound in correcting SMN2 pre-mRNA splicing.
The efficacy of splicing modifiers like this compound and its analogs has been quantified in various preclinical models. This data is crucial for comparing the potency and therapeutic potential of different compounds.
| Compound/Analog | Assay/Model | Metric | Result | Reference |
| This compound / SMN-C3 | Cellular Splicing Assay | EC₅₀ | ~100 nM | [16] |
| RG-7916 | Type 2 & 3 SMA Patients (Blood) | Protein Increase | ~2.5-fold | [2][15][16] |
| This compound | Δ7 SMA Mouse Model | Dosing | 20 mg/kg, daily | [12] |
| This compound | Δ7 SMA Mouse Model | Outcome | Increased SMN protein in brain and spinal cord, improved motor function, and extended lifespan. | [11][12] |
| Optimized Series | SMA Patient Fibroblasts | Protein Increase | >50% at <160 nM | [17] |
Core Experimental Protocols
The discovery and characterization of small molecule splicing modifiers rely on a suite of robust molecular and cellular assays.
These assays are the workhorse for high-throughput screening to identify novel splicing modifiers.
-
Principle: A minigene construct is created, typically containing the target exon and its flanking intronic sequences (e.g., SMN2 exon 6-intron 6-exon 7-intron 7-exon 8). This minigene is fused in-frame with a reporter gene, such as luciferase or Green Fluorescent Protein (GFP). The construct is designed so that only the inclusion of the target exon (exon 7) results in a correct reading frame and the production of a functional reporter protein.
-
Methodology:
-
Construct Design: Clone the SMN2 minigene sequence into a mammalian expression vector upstream of a reporter gene like luciferase.[18][19]
-
Transfection: Introduce the reporter plasmid into a suitable cell line (e.g., HEK293 or SMA patient-derived fibroblasts).
-
Compound Treatment: Add the small molecules to be tested to the cell culture media at various concentrations.
-
Reporter Quantification: After an incubation period (e.g., 24-48 hours), lyse the cells and measure the reporter signal (e.g., luminescence for luciferase).[20] An increase in signal compared to untreated controls indicates that the compound promotes inclusion of the target exon.
-
-
Application: High-throughput screening of large compound libraries; determining the potency (EC₅₀) of lead compounds.[17]
RT-PCR is used to directly quantify the ratio of correctly spliced to incorrectly spliced mRNA transcripts.
-
Principle: Total RNA is isolated from treated cells or tissues and reverse transcribed into complementary DNA (cDNA). PCR is then performed using primers that flank the target exon. This allows for the amplification and subsequent quantification of both the full-length (exon included) and the Δ7 (exon excluded) transcripts.
-
Methodology:
-
Cell/Tissue Treatment: Treat cells or a model organism with the splicing modifier.
-
RNA Isolation: Extract total RNA using a standard method (e.g., Trizol reagent or column-based kits).
-
cDNA Synthesis: Perform reverse transcription on the isolated RNA to generate a cDNA library.
-
PCR Amplification: Use primers specific to the exons flanking the alternatively spliced exon (e.g., in exon 6 and exon 8 of SMN2).
-
Quantification: Separate the PCR products by gel electrophoresis. The two products (SMN2-FL and SMN2-Δ7) will differ in size and their band intensities can be quantified. Alternatively, quantitative PCR (qPCR) with transcript-specific primers or probes can be used for more precise measurement.[6][21]
-
This technique confirms that the observed mRNA splicing correction translates into increased production of the target protein.
-
Principle: Western blotting measures the amount of a specific protein in a sample. It uses antibodies to detect the protein of interest after separating all proteins by size.
-
Methodology:
-
Protein Extraction: Prepare protein lysates from cells or tissues treated with the splicing modifier.
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading (e.g., using a BCA assay).
-
Gel Electrophoresis: Separate the proteins by molecular weight using SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to the SMN protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Visualization: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponding to the SMN protein is proportional to its amount. A loading control protein (e.g., GAPDH or β-actin) is used for normalization.[6]
-
To elucidate the mechanism of action, it is essential to identify the direct binding partners of the small molecule.
-
Principle: A modified version of the small molecule containing a tag (like biotin) is synthesized. This "bait" is used to capture its direct binding partners (RNA and/or proteins) from a cell lysate.
-
Methodology:
-
Probe Synthesis: Synthesize a functionalized version of the small molecule (e.g., this compound-BD, a biotin-diazirine probe).[2] The diazirine group allows for photo-crosslinking to covalently link the probe to its direct binding partners upon UV light exposure.
-
Cell Lysate Incubation: Incubate the probe with a whole-cell lysate.
-
Photo-Crosslinking: Expose the mixture to UV light to induce covalent bond formation between the probe and its targets.
-
Affinity Capture: Use streptavidin-coated beads to "pull down" the biotinylated probe along with its cross-linked partners.
-
Elution and Identification: Elute the captured proteins and/or RNA from the beads. Identify the captured proteins by Western blotting with specific antibodies (e.g., for FUBP1) or by mass spectrometry for unbiased discovery.[1][2]
-
Caption: A typical experimental workflow for evaluating small molecule splicing modifiers.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. A Comparative Study of SMN Protein and mRNA in Blood and Fibroblasts in Patients with Spinal Muscular Atrophy and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. What is the mechanism of Risdiplam? [synapse.patsnap.com]
- 9. smanewstoday.com [smanewstoday.com]
- 10. Risdiplam - Wikipedia [en.wikipedia.org]
- 11. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. [PDF] Mechanistic studies of a small-molecule modulator of SMN2 splicing | Semantic Scholar [semanticscholar.org]
- 14. oaepublish.com [oaepublish.com]
- 15. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Discovery and Optimization of Small Molecule Splicing Modifiers of Survival Motor Neuron 2 as a Treatment for Spinal Muscular Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of a CNS penetrant small molecule SMN2 splicing modulator with improved tolerability for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A reporter based cellular assay for monitoring splicing efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
Whitepaper: Exploring the Therapeutic Potential of SMN-C2 for Spinal Muscular Atrophy
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Spinal Muscular Atrophy (SMA) is a severe, autosomal recessive neuromuscular disorder caused by insufficient levels of the Survival Motor Neuron (SMN) protein.[1] The primary cause is a deletion or mutation in the SMN1 gene.[2] A paralogous gene, SMN2, is retained in all patients but predominantly produces a truncated, non-functional protein (SMNΔ7) due to the alternative splicing and exclusion of its seventh exon.[3][4] Consequently, therapeutic strategies have focused on modulating SMN2 to increase the production of full-length, functional SMN protein. This document outlines the therapeutic potential, mechanism of action, and preclinical evaluation of SMN-C2, a small molecule SMN2 splicing modulator. This compound and its close analogs are selective RNA-binding ligands that have been shown to correct the SMN2 splicing defect, increase SMN protein levels, and rescue disease phenotypes in preclinical models of SMA.[5][6]
The Therapeutic Target: SMN2 Pre-mRNA Splicing
The key difference between SMN1 and SMN2 is a single, critical C-to-T nucleotide transition in exon 7.[5] This change disrupts an Exonic Splicing Enhancer (ESE) and creates an Exonic Splicing Silencer (ESS), leading to the exclusion of exon 7 in approximately 90% of SMN2 transcripts.[7] The resulting SMNΔ7 protein is unstable and rapidly degraded.[8] Small molecules that can bind to the SMN2 pre-mRNA and promote the inclusion of exon 7 can effectively convert SMN2 into a functional gene, thereby compensating for the loss of SMN1.[3][9]
This compound: Mechanism of Action
This compound is a close analog of RG-7916, a precursor to the approved SMA therapy Risdiplam, and functions as a highly potent and selective SMN2 splicing modifier.[6][10] Its mechanism is centered on direct interaction with the SMN2 pre-mRNA.
Studies have revealed that this compound and similar compounds bind to at least two sites on the SMN2 pre-mRNA transcript near exon 7.[6][10] One key binding site is the AGGAAG motif within exon 7 itself.[5][6] This binding induces a conformational change in the pre-mRNA structure, particularly at the intron 6/exon 7 junction.[5] This structural alteration facilitates the recruitment of positive splicing factors, such as FUBP1 and KHSRP, and enhances the binding of the U1 snRNP complex to the 5' splice site.[6][11][12] Concurrently, the binding of this compound can displace inhibitory proteins like hnRNP G, which normally promote exon 7 skipping.[10] The net effect is a stabilization of the spliceosome machinery on exon 7, leading to its inclusion in the mature mRNA transcript and subsequent translation into full-length, functional SMN protein.
Preclinical Data
The therapeutic potential of this compound and its analogs has been evaluated in both in vitro and in vivo models of SMA.
In Vitro Efficacy
Studies using fibroblasts derived from Type I SMA patients demonstrate a clear, concentration-dependent effect of this compound and its analog SMN-C3 on SMN2 splicing and protein expression.
Table 1: In Vitro Efficacy of this compound Analogs in SMA Type I Patient Fibroblasts
| Compound | Concentration (µM) | Outcome Metric | Result | Citation(s) |
|---|---|---|---|---|
| SMN-C1 | 1.0 | Full-Length SMN2 mRNA | Marked increase vs. control | [13] |
| SMN-C3 | 0.01 | Full-Length SMN2 mRNA | Noticeable increase | [13] |
| SMN-C3 | 0.1 | Full-Length SMN2 mRNA | Strong increase | [13] |
| SMN-C3 | 1.0 | Full-Length SMN2 mRNA | Maximum increase observed | [13] |
| SMN-C3 | 1.0 | SMN Protein Level (48h) | ~3-fold increase vs. control | [13] |
| this compound/C3 | ~0.1 | Splicing Correction (EC50) | ~100 nM |[6] |
In Vivo Efficacy
The efficacy of SMN splicing modifiers is robustly tested in animal models that recapitulate the severe phenotype of SMA, such as the Δ7 mouse model.[14][15] These mice have the murine Smn gene knocked out and carry the human SMN2 gene, exhibiting severe motor deficits and a short lifespan.[16]
Table 2: Representative In Vivo Efficacy of SMN Splicing Modulators in SMA Mouse Models
| Model | Compound | Dosing | Key Outcomes | Citation(s) |
|---|---|---|---|---|
| Δ7 SMA Mouse | SMN-C3 (suboptimal dose) | Oral | - Increased survival into adulthood- Exhibited milder SMA phenotypes | [17] |
| Δ7 SMA Mouse | Branaplam | Oral, once-weekly | - Increased full-length SMN protein- Improved motor function- Increased survival | [2] |
| SMA Mouse Models | Risdiplam | Oral | - Increased functional SMN protein in CNS and peripheral tissues |[2] |
Experimental Protocols
A logical workflow is essential for evaluating novel splicing modulators like this compound. The process begins with high-throughput in vitro screens to identify active compounds, followed by validation in patient-derived cells, and culminates in efficacy testing in established animal models.
Protocol: SMN2 mRNA Splicing Analysis in Patient Fibroblasts
Objective: To quantify the ratio of full-length (exon 7 included) to truncated (exon 7 skipped) SMN2 mRNA transcripts following treatment with this compound.
-
Cell Culture: Plate fibroblasts from a Type I SMA patient (e.g., GM03813) in 6-well plates and culture until ~80% confluent.
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.01 µM to 10 µM) or a DMSO vehicle control for 24 hours.
-
RNA Extraction: Lyse cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Quantify RNA and assess purity via spectrophotometry (A260/A280).
-
Reverse Transcription (RT): Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript IV, Thermo Fisher) and oligo(dT) primers.
-
Polymerase Chain Reaction (PCR): Perform PCR using primers that flank exon 7 of the SMN2 transcript. The forward and reverse primers will amplify both the full-length and the Δ7 splice variants.
-
Gel Electrophoresis: Resolve PCR products on a 2% agarose gel. The full-length transcript will appear as a larger band, and the Δ7 transcript will be a smaller band.
-
Quantification: Quantify band intensity using densitometry software (e.g., ImageJ). Calculate the percentage of exon 7 inclusion as: [Intensity of FL band / (Intensity of FL band + Intensity of Δ7 band)] * 100.
Protocol: SMN Protein Quantification by Western Blot
Objective: To measure the change in total SMN protein levels in cell lysates after this compound treatment.
-
Cell Culture and Treatment: Culture and treat SMA patient fibroblasts as described in Protocol 5.1, but extend the treatment duration to 48-72 hours to allow for protein translation and accumulation.
-
Protein Lysis: Wash cells with ice-cold PBS, then lyse with RIPA buffer supplemented with protease inhibitors. Scrape cells, collect lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of total protein per sample by boiling in Laemmli sample buffer. Separate proteins by size on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for SMN protein (e.g., mouse anti-SMN) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Incubate with a loading control primary antibody (e.g., anti-Actin or anti-Tubulin) to normalize protein loading.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager.
-
Analysis: Quantify the band intensity for SMN and the loading control. Normalize the SMN signal to the loading control signal for each sample. Calculate the fold-change relative to the vehicle-treated control.[13][18]
Protocol: In Vivo Efficacy Assessment in a Severe SMA Mouse Model
Objective: To evaluate the effect of orally administered this compound on survival, body weight, and motor function in the Δ7 SMA mouse model.[15]
-
Animal Model: Use the Δ7 SMA mouse model (Smn-/-, SMN2+/+, SMNΔ7+/+). Pups are typically genotyped within 24 hours of birth.[15]
-
Dosing: Begin daily oral administration of this compound (formulated in an appropriate vehicle) or vehicle control on postnatal day 1 (P1).
-
Survival Monitoring: Record the number of surviving pups daily. The primary endpoint is the median and maximum lifespan.
-
Body Weight: Measure the body weight of each pup daily.
-
Motor Function Assessment:
-
Righting Reflex (P3-P7): Place the pup on its back and record the time it takes to return to all four paws.
-
Grip Strength (P7 onwards): As applicable, measure forelimb grip strength using a grip strength meter.
-
-
Tissue Collection: At a predetermined endpoint or upon euthanasia, collect tissues such as the spinal cord, brain, and skeletal muscle.
-
Pharmacodynamic Analysis: Process the collected tissues to quantify full-length SMN2 mRNA (qRT-PCR) and SMN protein (Western Blot or ELISA/ECLIA) to confirm target engagement and correlate with phenotypic improvements.[19]
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for Spinal Muscular Atrophy. As a small molecule SMN2 splicing modulator, it directly addresses the root cause of the disease by increasing the production of functional SMN protein. Preclinical data from in vitro and in vivo models strongly support its mechanism of action and demonstrate significant therapeutic potential. The ability to be administered orally offers a considerable advantage in a clinical setting.
Future research should focus on comprehensive preclinical toxicology and safety pharmacology studies, optimization of pharmacokinetic properties, and the evaluation of long-term efficacy and safety in animal models that represent milder forms of SMA.[17] These steps will be critical for advancing this compound into clinical development and potentially offering a new, effective, and accessible treatment for individuals living with SMA.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. What are SMN2 modulators and how do they work? [synapse.patsnap.com]
- 4. Therapeutic developments in spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic strategies for spinal muscular atrophy: SMN and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of SMN Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spinal muscular atrophy - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Innovating spinal muscular atrophy models in the therapeutic era - PMC [pmc.ncbi.nlm.nih.gov]
- 15. psychogenics.com [psychogenics.com]
- 16. smafoundation.org [smafoundation.org]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
- 19. SMN Protein Can Be Reliably Measured in Whole Blood with an Electrochemiluminescence (ECL) Immunoassay: Implications for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: SMN-C2 Target Identification and Initial Validation
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document details the target identification and initial validation studies for SMN-C2, a small molecule modulator of SMN2 gene splicing for the potential treatment of Spinal Muscular Atrophy (SMA).
Executive Summary
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder caused by insufficient levels of the Survival Motor Neuron (SMN) protein.[1] While the SMN1 gene is typically mutated or deleted in SMA patients, a nearly identical gene, SMN2, exists but predominantly produces a truncated, non-functional SMN protein due to the alternative splicing and exclusion of its seventh exon.[1][2] this compound, a close analog of the approved drug Risdiplam (RG-7916), is a selective small molecule that modulates the splicing of SMN2 pre-mRNA to increase the production of full-length, functional SMN protein.[1][3][4]
This guide outlines the mechanistic studies that identified the direct molecular target of this compound and the initial validation experiments confirming its mode of action. Chemical proteomic and genomic approaches revealed that this compound directly binds to a specific purine-rich motif on the SMN2 pre-mRNA.[5][6][7] This binding event induces a conformational change in the pre-mRNA, which in turn enhances the recruitment of key splicing regulatory proteins, Far Upstream Element Binding Protein 1 (FUBP1) and KH-type Splicing Regulatory Protein (KHSRP).[1][3][5][6][7] The formation of this ternary complex ultimately promotes the inclusion of exon 7, leading to increased levels of functional SMN protein.[1][3][5]
Target Identification: SMN2 Pre-mRNA
The primary cellular target of this compound was identified not as a protein, but as a specific RNA sequence within the SMN2 pre-mRNA.
Direct Binding to Exon 7
Initial hypotheses suggested that this compound could target either a specific RNA sequence near exon 7 or a splicing regulatory protein.[5] Chemical proteomic and genomic studies confirmed the former. This compound directly binds to a purine-rich AGGAAG motif located on exon 7 of the SMN2 pre-mRNA.[2][5][6][7] Further investigation identified the minimum required binding sequence as GAAGGAAGG.[6] This interaction is sequence-specific and forms the basis of the molecule's activity.
Mechanism of Action: A Ternary Complex
The binding of this compound to the SMN2 pre-mRNA is the initiating event in a cascade that corrects the splicing defect:
-
Conformational Change: this compound binding promotes a structural change in the pre-mRNA, specifically affecting two to three unpaired nucleotides at the junction between intron 6 and exon 7.[2][5][6][7]
-
Creation of a New Binding Surface: This conformational shift creates a new, functional binding surface on the RNA.[5][6][7]
-
Recruitment of Splicing Factors: The newly formed surface enhances the binding affinity for the splicing modulators FUBP1 and its homolog, KHSRP.[1][3][5][6][7]
-
Splicing Correction: The recruitment of these positive regulators to the this compound/SMN2 pre-mRNA complex promotes the inclusion of exon 7 during the splicing process, leading to the production of full-length SMN mRNA.[3][5]
This mechanism highlights a sophisticated method of action where a small molecule acts as a molecular "glue," re-engineering an RNA structure to attract necessary cellular machinery.
Initial Validation Studies: Quantitative Data
Validation studies were conducted to quantify the binding affinity of this compound and its efficacy in cellular and animal models.
Binding Affinity
Fluorescence polarization assays were used to determine the dissociation constant (Kd) of this compound for various RNA sequences. The results confirmed specific and moderate affinity for the target motif.
| RNA Oligomer | Sequence Context | Binding Affinity (Kd) | Reference |
| Oligo-4 | Contains the target AGGAAG motif from exon 7 | 16 ± 2 µM | [5] |
| Oligo-7 | Contains a similar AAGGAG sequence at the 5'-splice site | 46 ± 3 µM | [5] |
| Other Oligos | Sequences flanking the target motif | >10-fold weaker affinity | [5] |
In Vitro & In Vivo Efficacy
This compound and its analogs demonstrated a significant ability to increase SMN protein levels in both patient-derived cells and mouse models of SMA.
| Model System | Compound/Dose | Outcome | Reference |
| Type 2 & 3 SMA Patient Cells | RG-7916 (analog) | ~2.5-fold increase in SMN protein levels in blood cells | [5] |
| SMA Patient iPS-derived Cells | This compound / SMN-C3 | Increased SMN protein levels | [8] |
| Δ7 SMA Mouse Model | This compound (20 mg/kg, daily) | Increased SMN protein in brain and spinal cord | [3] |
| SMA Mouse Model | SMN-C1/C2/C3 | Drastic increase in SMN protein in multiple tissues | [8] |
| SMA Mouse Model | SMN-C1/C2/C3 | Improved motor function and extended lifespan | [8] |
Key Experimental Protocols
The identification and validation of this compound's target relied on a combination of chemical biology, proteomic, and molecular biology techniques.
Target ID via Photo-Cross-Linking Pull-Down Assay
This experiment was crucial for identifying the direct binding partners of this compound in a cellular context.
-
Objective: To isolate and identify molecules (RNA or protein) that directly bind to this compound.
-
Methodology:
-
Probe Synthesis: A biotin-diazirine bifunctional probe, This compound-BD , was synthesized. The diazirine group is a photo-activated cross-linker, and the biotin serves as a handle for affinity purification.[5]
-
Cell Lysate Incubation: The this compound-BD probe was incubated with whole-cell lysates.[5][9]
-
UV Cross-Linking: The mixture was exposed to UV light, causing the diazirine group to form a covalent bond with any molecule in close proximity (i.e., a direct binding partner).[9]
-
Affinity Purification: The lysate was passed over streptavidin-coated beads, which capture the biotin-tagged probe and any cross-linked molecules.[9]
-
Elution and Analysis: The captured molecules were eluted, and the bound RNA was extracted, transcribed to DNA, and sequenced to identify the binding motif.[5][9] A parallel proteomic analysis was used to identify protein co-factors like FUBP1.[5]
-
Binding Affinity via Fluorescence Polarization (FP) Assay
-
Objective: To quantify the binding affinity between this compound and specific RNA sequences.
-
Methodology:
-
Reagents: A version of this compound containing a coumarin fluorophore was used.[5] A series of synthetic 15-nucleotide RNA oligomers (15-mers) covering exon 7 and adjacent intron regions were synthesized.[5]
-
Assay Principle: FP measures the tumbling rate of a fluorescent molecule. Small molecules (like free this compound) tumble rapidly, resulting in low polarization. When bound to a larger molecule (like an RNA 15-mer), the complex tumbles more slowly, increasing the polarization of the emitted light.
-
Procedure: A fixed concentration of fluorescent this compound was titrated with increasing concentrations of each RNA oligomer.
-
Data Analysis: The change in fluorescence polarization was measured at each concentration point and plotted against the RNA concentration. The data was then fit to a binding isotherm to calculate the dissociation constant (Kd).[5]
-
RNA Structure Analysis via SHAPE
-
Objective: To determine if this compound binding alters the secondary structure of the SMN2 pre-mRNA.
-
Methodology:
-
SHAPE Reagent: The Selective 2′-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) method utilizes a reagent (e.g., NAI) that acylates the 2'-hydroxyl group of flexible (unpaired) nucleotides in an RNA sequence.[5]
-
Treatment: SMN2 pre-mRNA was treated with the SHAPE reagent in the presence and absence of this compound.
-
Primer Extension: Reverse transcription was performed using a fluorescently labeled primer. The reverse transcriptase enzyme stops or pauses at sites of modification.
-
Analysis: The resulting DNA fragments were separated by capillary electrophoresis. The positions of the stops correspond to flexible nucleotides. By comparing the modification patterns with and without this compound, specific conformational changes induced by the small molecule could be precisely mapped.[5] The results showed that this compound binding specifically affected the reactivity of unpaired nucleotides at the intron 6/exon 7 junction.[5]
-
Conclusion
The target identification and initial validation of this compound serve as a compelling case study in RNA-targeted therapeutics. Through a systematic application of chemical biology and molecular analysis, the direct target was unequivocally identified as the SMN2 pre-mRNA. The validation studies confirmed a unique mechanism of action whereby this compound acts as a splicing modulator, inducing a conformational change in its RNA target to recruit essential protein co-factors. This leads to the correction of the aberrant splicing of SMN2, increasing the production of functional SMN protein and demonstrating significant therapeutic potential in preclinical models of SMA.[8] These foundational studies underscore the viability of targeting RNA with small molecules to modulate disease processes at the post-transcriptional level.[1][5]
References
- 1. researchgate.net [researchgate.net]
- 2. oaepublish.com [oaepublish.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 5. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Highly Selective SMN2 Modifying Drugs Identified – SMAUK [smauk.org.uk]
- 9. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to SMN-C2: A Novel Modulator of SMN2 Splicing
For Researchers, Scientists, and Drug Development Professionals
Abstract
SMN-C2 is a small molecule modulator of pre-messenger RNA (pre-mRNA) splicing of the Survival of Motor Neuron 2 (SMN2) gene. As a close analog of the clinical candidate RG-7916, this compound has emerged as a critical tool for understanding the molecular mechanisms of splicing modulation and holds therapeutic potential for Spinal Muscular Atrophy (SMA). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed methodologies for key experimental procedures to assess its function are presented, alongside visual representations of its mechanism of action and relevant experimental workflows.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the chemical formula C24H27N5O2 and a molecular weight of 417.51 g/mol . Its systematic IUPAC name is (S)-3-(6,8-Dimethylimidazo[1,2-a]pyrazin-2-yl)-7-(4-ethyl-3-methylpiperazin-1-yl)-2H-chromen-2-one. The structural integrity and purity of this compound are critical for its biological activity and are typically assessed by standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C24H27N5O2 | |
| Molecular Weight | 417.51 | |
| CAS Number | 1446311-56-3 | |
| IUPAC Name | (S)-3-(6,8-Dimethylimidazo[1,2-a]pyrazin-2-yl)-7-(4-ethyl-3-methylpiperazin-1-yl)-2H-chromen-2-one | |
| SMILES Code | O=C1C(C2=CN3C(C(C)=NC(C)=C3)=N2)=CC4=C(O1)C=C(N5C--INVALID-LINK--N(CC)CC5)C=C4 | |
| Appearance | Solid | |
| Storage Conditions | Store at -20°C for long-term stability. |
Mechanism of Action: Modulation of SMN2 Splicing
Spinal Muscular Atrophy is caused by insufficient levels of the Survival of Motor Neuron (SMN) protein due to mutations or deletion of the SMN1 gene. The nearly identical SMN2 gene can produce functional SMN protein, but a single nucleotide polymorphism (C-to-T transition) in exon 7 disrupts a splicing enhancer site, leading to the exclusion of exon 7 in the majority of SMN2 transcripts. The resulting truncated protein, SMNΔ7, is unstable and non-functional.
This compound acts as a splicing modulator by directly binding to the SMN2 pre-mRNA. This interaction occurs at a specific AGGAAG motif within exon 7. The binding of this compound induces a conformational change in the pre-mRNA, which in turn enhances the recruitment of the splicing factors Far Upstream Element Binding Protein 1 (FUBP1) and KH-type Splicing Regulatory Protein (KHSRP) to the SMN2 pre-mRNA complex. This stabilized ribonucleoprotein (RNP) complex promotes the inclusion of exon 7 into the final mRNA transcript, leading to an increased production of full-length, functional SMN protein.
Caption: Signaling pathway of this compound in modulating SMN2 pre-mRNA splicing.
Experimental Protocols
The following sections outline the methodologies for key experiments to characterize the activity of this compound.
Analysis of SMN2 Exon 7 Splicing by RT-PCR
Reverse Transcription Polymerase Chain Reaction (RT-PCR) is used to qualitatively and quantitatively assess the effect of this compound on SMN2 exon 7 inclusion.
Methodology:
-
Cell Culture and Treatment: Culture human cells, such as fibroblasts derived from SMA patients, under standard conditions. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24-48 hours).
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable method, such as TRIzol reagent or a commercial RNA purification kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and primers specific for the SMN2 transcript.
-
PCR Amplification: Amplify the SMN2 cDNA using primers that flank exon 7. This will generate two PCR products: a longer product corresponding to the full-length transcript including exon 7, and a shorter product corresponding to the transcript lacking exon 7.
-
Gel Electrophoresis: Separate the PCR products by agarose gel electrophoresis.
-
Quantification: Visualize and quantify the intensity of the bands corresponding to the full-length and exon 7-skipped transcripts. The percentage of exon 7 inclusion can be calculated as: (Intensity of full-length band) / (Intensity of full-length band + Intensity of exon 7-skipped band) * 100.
Caption: Experimental workflow for RT-PCR analysis of SMN2 exon 7 inclusion.
Quantification of SMN Protein Levels by Western Blot
Western blotting is employed to determine the downstream effect of this compound treatment on the production of full-length SMN protein.
Methodology:
-
Cell Lysis and Protein Quantification: Following treatment with this compound, lyse the cells and determine the total protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the SMN protein.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection: Detect the signal using a chemiluminescent substrate and image the blot.
-
Analysis: Quantify the intensity of the band corresponding to the SMN protein. Normalize the SMN protein levels to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.
In Vitro and In-Cell RNA Binding Assays
Several techniques can be used to characterize the direct interaction between this compound and SMN2 pre-mRNA.
-
Electrophoretic Mobility Shift Assay (EMSA): This assay detects the formation of a complex between a labeled RNA probe (containing the this compound binding site) and this compound, observed as a shift in the mobility of the RNA on a non-denaturing gel.
-
Fluorescence Polarization (FP): FP measures the change in the polarization of fluorescently labeled RNA upon binding to this compound. The increase in molecular size upon binding leads to a slower rotation and an increase in fluorescence polarization.
-
Selective 2′-Hydroxyl Acylation Analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP): This high-throughput technique provides nucleotide-resolution information about RNA structure. Changes in the SHAPE reactivity profile of SMN2 pre-mRNA in the presence of this compound can reveal the binding site and any induced conformational changes.
Target Engagement Assays
-
Cellular Thermal Shift Assay (CETSA): CETSA is used to confirm the engagement of this compound with its target within intact cells. The principle is that ligand binding can stabilize the target protein, leading to a shift in its thermal denaturation profile.
Quantitative Data
The efficacy of this compound in modulating SMN2 splicing and increasing SMN protein levels has been demonstrated in various studies. The following tables summarize representative quantitative data.
Table 2: Effect of this compound on SMN2 Exon 7 Inclusion
| Cell Line | This compound Concentration | % Exon 7 Inclusion (Fold Change over Vehicle) | Reference |
| SMA Type I Fibroblasts | 1 µM | ~2.5-fold | |
| SMA Type I Fibroblasts | 10 µM | ~4-fold |
Table 3: Effect of this compound on SMN Protein Levels
| Cell Line | This compound Concentration | SMN Protein Level (Fold Change over Vehicle) | Reference |
| SMA Type I Fibroblasts | 10 µM | ~2 to 3-fold |
Table 4: Binding Affinity of this compound and Analogs
| Molecule | Target | Method | Binding Affinity (Kd) | Reference |
| This compound | 15-mer RNA oligo containing AGGAAG | Fluorescence Polarization | 16 ± 2 µM |
Conclusion
This compound is a potent and selective small molecule modulator of SMN2 splicing. Its well-defined mechanism of action, involving direct binding to SMN2 pre-mRNA and recruitment of key splicing factors, makes it an invaluable research tool for dissecting the complexities of RNA biology and a promising scaffold for the development of therapeutics for Spinal Muscular Atrophy. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the properties and applications of this compound and similar splicing-modifying compounds.
An In-depth Technical Guide to Risdiplam (RG-7916) and its Interaction with the SMN2 Gene
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Spinal Muscular Atrophy (SMA) is an autosomal recessive neuromuscular disorder caused by the loss of functional Survival Motor Neuron 1 (SMN1) gene. The paralogous SMN2 gene, present in all patients, differs by a key single nucleotide polymorphism that results in the predominant exclusion of exon 7 during pre-mRNA splicing, leading to an unstable, non-functional protein. Risdiplam (formerly known as RG-7916) is an orally administered small molecule designed to correct this splicing defect.[1][2][3][4] This document provides a detailed technical overview of Risdiplam, its mechanism of action on SMN2 pre-mRNA, a summary of key quantitative outcomes from pivotal clinical trials, and methodologies for its preclinical evaluation. The term "SMN-C2" is noted in preclinical literature as a close analog of Risdiplam used in mechanistic studies, but the primary therapeutic target discussed herein is the SMN2 gene.[5]
Introduction: The Genetic Basis of SMA and the Role of SMN2
SMA is characterized by the progressive degeneration of alpha motor neurons in the spinal cord, leading to muscle atrophy and weakness.[1] The underlying cause is a deficiency of the Survival Motor Neuron (SMN) protein due to homozygous deletion or mutation of the SMN1 gene.[6]
Humans possess a nearly identical gene, SMN2, which differs from SMN1 primarily by a C-to-T transition in exon 7. This single nucleotide change disrupts an exonic splicing enhancer, causing the splicing machinery to exclude exon 7 from the final mRNA transcript in approximately 90% of cases.[3][4] The resulting protein, SMNΔ7, is truncated and rapidly degraded. The small amount of full-length, functional SMN protein produced by the SMN2 gene is insufficient to compensate for the loss of SMN1.[4] The number of SMN2 gene copies is the primary modifier of disease severity; more copies generally correlate with a milder phenotype.[3][7] This makes the SMN2 gene a prime therapeutic target.
Risdiplam (RG-7916): A Targeted SMN2 Splicing Modifier
Risdiplam (RG-7916, RO7034067) is a pyridopyrimidinone derivative identified through a high-throughput screening campaign aimed at discovering small molecules that could correct the SMN2 splicing defect.[1][6] It is an orally bioavailable drug that distributes systemically, allowing it to increase SMN protein levels in both the central nervous system (CNS) and peripheral tissues.[2][8][9]
Mechanism of Action
Risdiplam functions by binding directly to the SMN2 pre-mRNA. The working model suggests a dual-binding mechanism at two distinct sites within or near exon 7:
-
Exonic Splicing Enhancer 2 (ESE2): Binding at this site is believed to displace the splicing repressor protein hnRNP G.[1][10]
-
5' Splice Site (5'ss): Binding at or near the 5'ss of exon 7 enhances and stabilizes the recruitment of the U1 small nuclear ribonucleoprotein (snRNP) complex to the splice site.[1][10]
This coordinated action counteracts the inhibitory signals caused by the C-to-T transition, promoting the inclusion of exon 7 into the mature SMN2 mRNA transcript.[4] This corrected mRNA is then translated into full-length, functional SMN protein, addressing the fundamental molecular pathology of SMA.
Quantitative Data from Clinical Development
The efficacy and safety of Risdiplam have been evaluated in a broad clinical program, including patients from birth to 60 years old with varying disease severity.[8][11] The pivotal FIREFISH and SUNFISH trials provided key data leading to its approval.
Table 1: Key Efficacy Outcomes from the FIREFISH Trial (SMA Type 1)
The FIREFISH study (NCT02913482) is an open-label trial in infants aged 1-7 months with Type 1 SMA.[12]
| Endpoint (at 12 Months, Part 2, n=41) | Risdiplam Treatment Arm | Natural History Cohort |
| Primary: Infants Sitting Without Support for ≥5 sec (BSID-III) | 29% (12/41)[13] | 0% |
| Infants with CHOP-INTEND Score ≥40 | 56% (23/41)[13] | 0% |
| Event-Free Survival ¹ | 85%[13] | ~25% |
| Maintained or Improved Ability to Swallow (at 24 months) | 85% | N/A |
| Fed Exclusively Orally (at 24 months) | 75% | N/A |
| SMN Protein Increase (Median, sustained) | >2-fold increase from baseline | N/A |
¹ Event defined as death or requirement for permanent ventilation.
Table 2: Key Efficacy Outcomes from the SUNFISH Trial (SMA Types 2 & 3)
The SUNFISH study (NCT02908685) is a two-part, placebo-controlled trial in patients aged 2-25 years with Type 2 or non-ambulant Type 3 SMA.
| Endpoint (at 12 Months, Part 2) | Risdiplam Treatment Arm (n=120) | Placebo Arm (n=60) | p-value |
| Primary: Mean Change from Baseline in MFM-32 ¹ Score | +1.36 points | -0.19 points | 0.0156 |
| Key Secondary: Mean Change from Baseline in RULM ² Score | +1.61 points | +0.02 points | 0.0028 |
¹ MFM-32: Motor Function Measure 32 scale.[14] ² RULM: Revised Upper Limb Module.[14]
Experimental Protocols and Methodologies
The evaluation of SMN2 splicing modifiers like Risdiplam follows a structured preclinical and clinical pipeline.
In Vitro Splicing Assays
-
Objective: To quantify the ability of a compound to promote exon 7 inclusion in SMN2 mRNA.
-
Methodology:
-
Cell Culture: SMA patient-derived fibroblasts, which endogenously express SMN2, are cultured under standard conditions.[15] Alternatively, cell lines like HEK293 can be transfected with an SMN2 minigene reporter construct.
-
Compound Treatment: Cells are treated with a dose-range of the test compound (e.g., Risdiplam) or a vehicle control (e.g., DMSO) for a defined period (e.g., 24-48 hours).
-
RNA Extraction: Total RNA is isolated from the cells using standard methods (e.g., Trizol reagent or column-based kits).
-
RT-PCR: The RNA is reverse transcribed to cDNA. PCR is then performed using primers flanking exon 7 of the SMN2 transcript.[15]
-
Quantification: The PCR products, representing transcripts with (+Ex7) and without (-Ex7) exon 7, are separated and quantified using gel electrophoresis, capillary electrophoresis, or quantitative PCR (qPCR). The primary output is the percentage of exon 7 inclusion.
-
SMN Protein Quantification
-
Objective: To measure the downstream effect of splicing correction on total SMN protein levels.
-
Methodology:
-
Sample Collection: Protein lysates are prepared from treated cells (as above) or from tissues/blood collected from treated animal models or clinical trial participants.
-
Western Blotting: Protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific to the SMN protein. A secondary antibody conjugated to an enzyme (e.g., HRP) allows for chemiluminescent detection.
-
ELISA: An enzyme-linked immunosorbent assay (ELISA) provides a more quantitative, high-throughput method for measuring SMN protein concentration in samples.
-
Preclinical Animal Models
-
Objective: To assess in vivo efficacy (survival, motor function) and biodistribution of the compound.
-
Model: The most commonly used model is the "Delta 7" (Δ7) SMA mouse.[16][17] This model involves the knockout of the endogenous mouse Smn gene and the introduction of the human SMN2 gene, recapitulating a severe SMA phenotype with a median survival of approximately 12-15 days.[16][17]
-
Methodology:
-
Dosing: Neonatal mice are treated daily with the test compound (e.g., via oral gavage) or vehicle, starting at an early postnatal day (e.g., PND1).
-
Survival Analysis: Kaplan-Meier survival curves are generated to assess the impact on lifespan.
-
Motor Function Tests: Phenotypic improvements are measured using tests such as the righting reflex, grip strength, and open-field activity.
-
Tissue Analysis: At the study endpoint, tissues (e.g., spinal cord, brain, muscle) are harvested to measure SMN protein levels and for histological analysis of motor neurons and neuromuscular junctions.
-
Logical Relationship and Therapeutic Strategy
The therapeutic intervention with Risdiplam is a direct correction of the primary molecular defect stemming from the loss of the SMN1 gene. The logical pathway from disease cause to treatment is linear and well-defined.
Conclusion
Risdiplam (RG-7916) represents a significant advancement in the treatment of Spinal Muscular Atrophy, acting as a precisely targeted SMN2 pre-mRNA splicing modifier. Its oral administration and systemic distribution enable a body-wide increase in functional SMN protein, which has been shown to result in meaningful clinical benefits across a broad range of patients. The data gathered from a comprehensive program of in vitro, in vivo, and clinical studies have validated its mechanism of action and established its role as a foundational therapy for SMA.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A phase 1 healthy male volunteer single escalating dose study of the pharmacokinetics and pharmacodynamics of risdiplam (RG7916, RO7034067), a SMN2 splicing modifier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Risdiplam for the Use of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Risdiplam? [synapse.patsnap.com]
- 5. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Spinal muscular atrophy - Wikipedia [en.wikipedia.org]
- 8. roche.com [roche.com]
- 9. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Clinical Trial Program Overview | Evrysdi® (risdiplam) [evrysdi-hcp.com]
- 12. roche.com [roche.com]
- 13. Overview of all Risdiplam Clinical Trial Outcomes, Safety & Adverse Events – SMAUK [smauk.org.uk]
- 14. curesma.org [curesma.org]
- 15. academic.oup.com [academic.oup.com]
- 16. smafoundation.org [smafoundation.org]
- 17. psychogenics.com [psychogenics.com]
The Synergistic Role of FUBP1 and KHSRP in the SMN-C2 Mediated Splicing of SMN2
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Spinal Muscular Atrophy (SMA) is a debilitating neurodegenerative disease characterized by the loss of motor neurons due to insufficient levels of the Survival of Motor Neuron (SMN) protein. The SMN2 gene, a paralog of the disease-defining SMN1 gene, primarily produces a truncated, non-functional SMN protein due to the exclusion of exon 7 during pre-mRNA splicing. Small molecules, such as SMN-C2, have emerged as a promising therapeutic strategy to modulate SMN2 splicing and increase the production of full-length, functional SMN protein. This technical guide delineates the critical roles of Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) and KH-type Splicing Regulatory Protein (KHSRP) in the mechanism of action of this compound. We will explore the formation of a key ternary complex, present quantitative data on these interactions, and provide detailed experimental protocols for studying this regulatory network.
Introduction
The SMN protein is essential for the biogenesis of small nuclear ribonucleoproteins (snRNPs), which are fundamental components of the spliceosome.[1][2] In individuals with SMA, mutations or deletions in the SMN1 gene lead to a drastic reduction in SMN protein levels.[3] The SMN2 gene differs from SMN1 by a single C-to-T transition in exon 7, which disrupts a splicing enhancer and leads to the predominant exclusion of this exon from the final mRNA transcript.[4] The resulting SMNΔ7 protein is unstable and rapidly degraded.
This compound is a small molecule, analogous to the clinical trial candidate RG-7916, that has been shown to effectively modulate the splicing of SMN2 pre-mRNA to promote the inclusion of exon 7.[4][5] This guide focuses on the molecular mechanism underpinning this compound's activity, with a specific emphasis on the indispensable roles of the RNA-binding proteins FUBP1 and KHSRP.
The Core Mechanism: A Ternary Complex
The central tenet of this compound's mechanism is its ability to facilitate the recruitment of FUBP1 and KHSRP to the SMN2 pre-mRNA. This compound acts as a molecular "glue," enhancing the affinity of these splicing activators for the pre-mRNA, thereby promoting the inclusion of exon 7.
This compound Binding and Conformational Change
This compound directly binds to a specific 'AGGAAG' motif within exon 7 of the SMN2 pre-mRNA.[4] This binding event is crucial as it induces a conformational change in the pre-mRNA structure. This alteration creates a new, functional binding surface that is recognized by FUBP1 and its homolog, KHSRP.[4]
Recruitment of FUBP1 and KHSRP
FUBP1 and KHSRP are RNA-binding proteins that function as splicing activators for SMN2 exon 7.[4] In the presence of this compound, their binding to the SMN2 pre-mRNA is significantly enhanced.[4] This increased affinity is a direct consequence of the this compound-induced conformational change in the pre-mRNA. A key discovery was the formation of a ternary complex consisting of FUBP1, this compound, and the SMN2 pre-mRNA.[4] While FUBP1 and this compound do not appear to interact directly in the absence of the RNA, the presence of the SMN2 exon 7 sequence facilitates their cooperative binding.[4]
Quantitative Data
The following tables summarize the key quantitative findings from studies investigating the interactions between this compound, FUBP1, KHSRP, and SMN2 pre-mRNA.
| Parameter | Value | Reference |
| This compound/C3 EC50 for SMN2 Exon 7 Splicing Correction | ~100 nM | [6] |
| RG-7916-induced Increase in SMN Protein Levels (in vivo) | 2.5-fold | [4] |
| Increase in FUBP1 in Supernatant with 25 µM SMN-C3 (CETSA) | 58% | [4] |
| Caption: Table 1. Quantitative analysis of this compound/C3 activity and its effect on FUBP1. |
| Experiment | Observation | Reference |
| Dual siRNA Knockdown of FUBP1 and KHSRP | Decrease in basal full-length SMN mRNA level and a shift in the dose-response curve of SMN-C3. | [4] |
| Caption: Table 2. Effect of FUBP1 and KHSRP knockdown on SMN2 splicing. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key molecular interactions and experimental approaches used to elucidate this mechanism.
Caption: Figure 1. Signaling pathway of this compound mediated SMN2 splicing.
Caption: Figure 2. Formation of the FUBP1-SMN-C2-SMN2 pre-mRNA ternary complex.
Caption: Figure 3. Experimental workflow to investigate the role of FUBP1/KHSRP.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of the FUBP1 and KHSRP role in the this compound mechanism.
Biotin-Streptavidin Pull-Down Assay
This assay is used to identify proteins that interact with this compound.
-
Probe Synthesis: Synthesize a biotinylated version of this compound (this compound-BD) where a biotin-diazirine bifunctional handle replaces a non-essential chemical group.[4]
-
Cell Treatment and Cross-linking: Treat 293T cells with 2 µM this compound-BD, with or without a 50-fold excess of non-biotinylated SMN-C3 as a competitor. Irradiate the live cells with 365 nm UV light to induce cross-linking.[4]
-
Lysate Preparation: Lyse the cells and remove cellular debris by centrifugation.
-
Pull-Down: Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotinylated this compound and any cross-linked interacting proteins.
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution and Analysis: Elute the bound proteins from the beads under denaturing conditions. Analyze the eluate by Western blotting using antibodies specific for FUBP1 and other potential interacting proteins.[4]
Fluorescence Polarization Assay
This assay is used to demonstrate the formation of a ternary complex between this compound, FUBP1, and SMN2 pre-mRNA.
-
Reagents:
-
Recombinant FUBP1 protein.
-
Fluorescently labeled this compound (e.g., with a fluorescein tag).
-
An RNA oligonucleotide representing exon 7 of SMN2 pre-mRNA containing the AGGAAG motif (e.g., a 15-mer or a longer 120-nt fragment).[4]
-
-
Procedure:
-
Prepare a solution with a fixed concentration of fluorescently labeled this compound (e.g., 200 nM).[4]
-
In the absence of RNA, titrate increasing concentrations of FUBP1 (up to 20 µM) and measure the fluorescence polarization.[4] A lack of significant change in polarization indicates no direct binding between FUBP1 and this compound.[4]
-
Repeat the titration of FUBP1 in the presence of a fixed concentration of the SMN2 exon 7 RNA oligonucleotide.[4]
-
An increase in fluorescence polarization upon the addition of FUBP1 in the presence of the RNA indicates the formation of a larger, slower-tumbling ternary complex.[4]
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to confirm the binding of FUBP1 to the SMN2 pre-mRNA and the effect of this compound on this interaction.
-
Probe Preparation: Synthesize and 3'-biotin-label a 500-nt RNA fragment containing exon 7 of SMN2.[4]
-
Binding Reactions:
-
Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel.
-
Detection: Transfer the separated complexes to a nylon membrane and detect the biotin-labeled RNA using a streptavidin-HRP conjugate and chemiluminescence. A shift in the mobility of the RNA probe in the presence of FUBP1 indicates binding. An enhanced shift or stabilization of the complex in the presence of this compound/C3 would further support the cooperative binding model.
siRNA-mediated Knockdown
This experiment validates the functional role of FUBP1 and KHSRP as activators of SMN2 exon 7 splicing.
-
Cell Culture and Transfection:
-
SMN-C3 Treatment: After a suitable incubation period (e.g., 24 hours), treat the transfected cells with a dose-range of SMN-C3.[4]
-
RNA Isolation and RT-PCR: Isolate total RNA from the cells and perform reverse transcription followed by PCR (RT-PCR) using primers specific to the SMN2 minigene. This allows for the amplification of both the full-length (including exon 7) and the Δ7 (excluding exon 7) transcripts.[4]
-
Analysis: Analyze the PCR products by gel electrophoresis. A decrease in the ratio of full-length to Δ7 SMN mRNA in the FUBP1/KHSRP knockdown cells compared to the control confirms their role as splicing activators. A rightward shift in the SMN-C3 dose-response curve in the knockdown cells further indicates that the efficacy of the small molecule is dependent on the presence of FUBP1 and KHSRP.[4]
Conclusion
The RNA-binding proteins FUBP1 and KHSRP are integral components of the mechanism of action for the SMN2 splicing modifier, this compound. By binding to the SMN2 pre-mRNA, this compound induces a conformational change that promotes the recruitment of FUBP1 and KHSRP, leading to the formation of a ternary complex. This enhanced association of splicing activators with the pre-mRNA facilitates the inclusion of exon 7, ultimately increasing the production of functional SMN protein. The experimental protocols detailed herein provide a robust framework for the continued investigation of this and other RNA-targeted therapeutic strategies. A thorough understanding of these molecular interactions is paramount for the rational design of next-generation splicing modulators for the treatment of Spinal Muscular Atrophy and other splicing-related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. mdpi.com [mdpi.com]
- 4. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Basic Research Applications of Survival of Motor Neuron (SMN) Protein in Neurodegenerative Disease Models
A Note on Terminology: Initial searches for "SMN-C2" did not yield a recognized specific molecule or compound within the context of neurodegenerative disease research. Therefore, this guide focuses on the extensively studied Survival of Motor Neuron (SMN) protein and its complex, which are central to the pathology of Spinal Muscular Atrophy (SMA) and have emerging relevance in other neurodegenerative conditions.
Executive Summary
The Survival of Motor Neuron (SMN) protein is a ubiquitously expressed cellular factor critical for the maintenance and survival of motor neurons.[1] Its deficiency, resulting from mutations in the SMN1 gene, is the primary cause of Spinal Muscular Atrophy (SMA), a devastating neurodegenerative disease characterized by progressive muscle weakness and atrophy.[2][3] Research into the fundamental roles of the SMN protein has not only illuminated the pathogenesis of SMA but has also revealed connections to other neurodegenerative disorders such as Amyotrophic Lateral Sclerosis (ALS).[4][5][6] This technical guide provides an in-depth overview of the basic research applications of the SMN protein in various neurodegenerative disease models, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant cellular pathways and workflows.
Core Functions of the SMN Protein
The SMN protein is a key component of a large macromolecular complex, known as the SMN complex.[1][7] This complex plays a crucial role in the biogenesis of small nuclear ribonucleoproteins (snRNPs), which are essential components of the spliceosome responsible for pre-mRNA splicing.[7][8][9] While this is its most well-characterized function, the SMN protein is also involved in a multitude of other cellular processes, including:
-
mRNA Trafficking and Local Translation: The SMN protein is implicated in the transport of mRNA molecules along neuronal axons, facilitating local protein synthesis required for axonal growth and maintenance.[5][10]
-
Cytoskeletal Dynamics: SMN influences the organization and function of the neuronal cytoskeleton, which is vital for maintaining neuronal architecture.[5]
-
Autophagy and Protein Homeostasis: Emerging evidence suggests a role for SMN in cellular quality control pathways like autophagy and the ubiquitin-proteasome system.[5][11]
The selective vulnerability of motor neurons to SMN deficiency remains an area of active investigation, but it is hypothesized that the diverse functions of SMN are particularly critical for the unique metabolic and structural demands of these cells.[5][12]
Applications in Neurodegenerative Disease Models
The study of SMN in various disease models has been instrumental in understanding its function and developing therapeutic strategies.
Spinal Muscular Atrophy (SMA) Models
A variety of animal models have been developed to study SMA, as the complete absence of the SMN protein is embryonically lethal.[8] Commonly used models involve the genetic manipulation of both the human SMN2 gene and the endogenous mouse Smn gene.[5]
Key Mouse Models:
-
"Taiwanese" SMA Mouse (Smn−/−;SMN2): This severe model exhibits a phenotype that closely mimics severe human SMA, with a median survival of about two weeks.[5]
-
"Delta7" SMA Mouse (Smn−/−;SMN2;SMNΔ7): This model has a slightly milder phenotype and is often used to study disease progression and therapeutic interventions.
These models have been crucial for preclinical testing of SMN-restoring therapies.
Amyotrophic Lateral Sclerosis (ALS) Models
Recent research has uncovered a molecular link between SMA and ALS. The RNA-binding proteins FUS and TDP-43, which are mutated in some forms of ALS, have been shown to interact with the SMN complex.[4][6] Studies in ALS patient-derived fibroblasts have demonstrated a reduction in nuclear structures called Gems, which are associated with the SMN complex, suggesting a shared pathogenic mechanism.[4][6]
Quantitative Data from SMN-Based Research
The following tables summarize key quantitative findings from studies utilizing SMN-based therapeutic approaches in neurodegenerative disease models.
Table 1: Effects of SMN Restoration in SMA Mouse Models
| Therapeutic Strategy | Model | Key Outcome Measures | Reference |
| AAV9-SMN1 Gene Replacement | Severe SMA Mice | Increased median survival from ~15 days to >250 days. Improved motor function and neuromuscular junction integrity. | [13] |
| Antisense Oligonucleotide (Nusinersen) | Severe SMA Mice | Increased full-length SMN protein levels in the CNS. Extended lifespan and improved motor milestones. | [14] |
| Small Molecule Splicing Modulator (Risdiplam) | Severe SMA Mice | Systemic increase in functional SMN protein. Significant improvement in survival and motor function. | [2] |
Table 2: SMN Levels and Cellular Phenotypes in ALS Models
| Model | Finding | Quantitative Change | Reference |
| ALS Patient Fibroblasts (mutant FUS/TDP-43) | Reduction in nuclear Gems | Significant decrease in the percentage of cells with Gems compared to controls. | [4][6] |
| Primary Motor Neurons (SMN knockdown) | Reduced axonal mRNA localization | Over 50% reduction in polyA mRNA signal along the axon. | [5] |
| NSC-34 cells (SMN knockdown) | Reduced ATP levels | Approximately 66% reduction in cellular ATP. | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used in SMN-related studies.
AAV-mediated SMN1 Gene Delivery in SMA Mice
-
Vector Production: A self-complementary adeno-associated virus serotype 9 (scAAV9) vector carrying the human SMN1 cDNA is produced in HEK293 cells.
-
Animal Model: Neonatal SMA mice (e.g., Smn−/−;SMN2) are used at postnatal day 1.
-
Administration: A single intravenous injection of the AAV9-SMN1 vector is administered.[13]
-
Outcome Analysis:
-
Survival: Monitored daily.
-
Motor Function: Assessed using tests such as the righting reflex and grip strength.
-
Histology: Tissues (spinal cord, muscle) are collected for immunohistochemical analysis of motor neuron counts and neuromuscular junction morphology.
-
Molecular Analysis: Western blotting or qPCR to quantify SMN protein or mRNA levels.
-
Antisense Oligonucleotide (ASO) Treatment
-
ASO Design: An ASO is designed to bind to a specific intronic or exonic splicing silencer in the SMN2 pre-mRNA to promote the inclusion of exon 7.
-
Administration: In mouse models, ASOs are typically delivered via intracerebroventricular (ICV) injection. In humans, intrathecal administration is used.[2][14]
-
Analysis:
-
Splicing Analysis: RT-PCR is used to determine the ratio of full-length SMN2 mRNA to SMN2Δ7 mRNA.
-
Protein Analysis: Western blotting to measure full-length SMN protein levels.
-
Functional and Survival Assays: As described for gene therapy.
-
Analysis of SMN-FUS Interaction
-
Cell Culture: HeLa cells or patient-derived fibroblasts are used.
-
Immunoprecipitation:
-
Immunofluorescence:
-
Cells are fixed, permeabilized, and stained with antibodies for FUS and SMN.
-
Fluorescently labeled secondary antibodies are used for visualization.
-
Co-localization is assessed using confocal microscopy.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involving SMN can aid in understanding its function and the logic of experimental designs.
Caption: Core function of the SMN complex in snRNP biogenesis and mRNA transport.
Caption: Experimental workflow for AAV-mediated gene therapy in SMA mouse models.
Caption: Molecular links between SMN (SMA) and FUS/TDP-43 (ALS).
Conclusion and Future Directions
The study of the SMN protein has revolutionized our understanding of motor neuron biology and has led to the development of life-saving therapies for SMA.[2][15] The applications of this research extend beyond a single disease, with emerging evidence suggesting a broader role for SMN in maintaining neuronal health.[5][16] Future research will likely focus on:
-
Elucidating the tissue-specific functions of SMN: Understanding why motor neurons are particularly vulnerable to SMN deficiency is a key unanswered question.[5]
-
Exploring the role of SMN in other neurodegenerative diseases: The link between SMN and ALS-associated proteins suggests that targeting the SMN pathway could have therapeutic potential beyond SMA.[16][17]
-
Developing combination therapies: While SMN-restoring therapies are highly effective, they may not address all aspects of SMA pathology, particularly in older patients. Combining SMN-dependent and independent approaches could offer enhanced benefits.[15]
The continued investigation of the fundamental biology of the SMN protein and its complex will undoubtedly pave the way for new therapeutic strategies for a range of devastating neurodegenerative disorders.
References
- 1. SMN1 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Mechanisms of Neurodegeneration in Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FUS-SMN protein interactions link the motor neuron diseases ALS and SMA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of survival motor neuron protein (SMN) in protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FUS-SMN protein interactions link the motor neuron diseases ALS and SMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The SMN complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. med.upenn.edu [med.upenn.edu]
- 9. mdpi.com [mdpi.com]
- 10. Role of the Survival of Motor Neuron protein (SMN) in the mechanism of mRNA localization, and impairments in mRNA localization in a mouse model of spinal muscular atrophy (SMA) [cellbio.emory.edu]
- 11. researchgate.net [researchgate.net]
- 12. Neurodegeneration in spinal muscular atrophy: from disease phenotype and animal models to therapeutic strategies and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic strategies for spinal muscular atrophy: SMN and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. curesma.org [curesma.org]
- 16. alsnewstoday.com [alsnewstoday.com]
- 17. "Amyotrophic Lateral Sclerosis (ALS) and Spinal Muscular Atrophy (SMA):" by Michael Groden [touroscholar.touro.edu]
Methodological & Application
Application Notes and Protocols for SMN2 Splicing Modulation using an SMN-C2 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder caused by insufficient levels of the Survival of Motor Neuron (SMN) protein due to the loss or mutation of the SMN1 gene. A nearly identical gene, SMN2, is retained in all patients but predominantly produces a truncated, non-functional SMN protein (SMNΔ7) because of the alternative splicing and exclusion of exon 7. This makes the modulation of SMN2 splicing to promote the inclusion of exon 7 a primary therapeutic strategy for SMA.
This document provides a detailed protocol for an in vitro cell-based reporter assay designed to identify and characterize compounds that modulate SMN2 splicing. The protocol is optimized for the use of SMN-C2, a known SMN2 splicing modifier, as a positive control. This compound is an analog of the approved SMA drug Risdiplam and acts by directly binding to the SMN2 pre-mRNA, facilitating the inclusion of exon 7.[1][2][3][4][5][6] This assay is a crucial tool for high-throughput screening and lead optimization in drug discovery programs targeting SMA.
Principle of the Assay
The assay utilizes a reporter system, typically a plasmid expressing a minigene construct under the control of an SMN promoter. This minigene contains the critical regions of the SMN2 gene responsible for the alternative splicing of exon 7, flanked by reporter gene sequences (e.g., Luciferase or Green Fluorescent Protein - GFP).
When exon 7 is included in the final mRNA transcript, a functional, full-length reporter protein is produced, leading to a quantifiable signal (luminescence or fluorescence). Conversely, the skipping of exon 7 results in a frameshift or a premature stop codon, leading to a non-functional or no reporter protein, and thus a low signal. The intensity of the reporter signal is therefore directly proportional to the efficiency of exon 7 inclusion.
Mechanism of Action of this compound
This compound is a small molecule that selectively modulates the splicing of SMN2 pre-mRNA.[3][4] It directly binds to a specific motif (AGGAAG) on exon 7 of the SMN2 pre-mRNA.[1][5][6] This binding event induces a conformational change in the pre-mRNA, which enhances the recruitment of positive splicing factors, such as Far Upstream Element Binding Protein 1 (FUBP1) and KH-type Splicing Regulatory Protein (KHSRP), to the splice site.[1][2][5][6] The stabilization of this ribonucleoprotein complex promotes the recognition of the 5' splice site of intron 7 by the U1 snRNP, ultimately leading to the inclusion of exon 7 in the mature mRNA.[7] This results in an increased production of full-length, functional SMN protein.
Experimental Protocol
This protocol outlines a cell-based luciferase reporter assay to quantify the inclusion of SMN2 exon 7.
Materials and Reagents
-
Cell Line: HEK293, HeLa, or other suitable human cell lines.
-
SMN2 Reporter Plasmid: A mammalian expression vector containing an SMN2 minigene (exons 6-8) fused in-frame with a luciferase reporter gene. The inclusion of exon 7 leads to a functional luciferase, while its exclusion results in a non-functional protein.
-
Control Plasmid: A plasmid expressing a constitutively active reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Transfection Reagent: Lipofectamine 2000 or a similar high-efficiency transfection reagent.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compounds: this compound (positive control) and experimental compounds dissolved in DMSO.
-
Luciferase Assay System: Dual-Luciferase® Reporter Assay System (Promega) or equivalent.
-
Luminometer: Plate reader capable of measuring luminescence.
-
96-well white, clear-bottom tissue culture plates.
Experimental Workflow
Step-by-Step Procedure
-
Cell Seeding:
-
One day prior to transfection, seed HEK293 cells in a 96-well white, clear-bottom plate at a density of 2 x 104 cells per well in 100 µL of complete DMEM.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Transfection:
-
On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol. For each well, co-transfect 100 ng of the SMN2-luciferase reporter plasmid and 10 ng of the Renilla luciferase control plasmid.
-
Add the transfection complexes to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and experimental compounds in cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours of transfection, carefully remove the medium from the wells and replace it with 100 µL of medium containing the test compounds or vehicle control (DMSO).
-
Include a vehicle-only control and a positive control (e.g., 1 µM this compound).
-
-
Incubation:
-
Incubate the plate for an additional 24 to 48 hours at 37°C and 5% CO2.
-
-
Cell Lysis:
-
Remove the medium and wash the cells once with 100 µL of Phosphate-Buffered Saline (PBS).
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
-
Luciferase Assay:
-
Following the Dual-Luciferase® Reporter Assay System protocol, add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.
-
Subsequently, add 100 µL of Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.
-
-
Data Analysis:
-
For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number.
-
Determine the fold change in luciferase activity for each compound treatment relative to the vehicle control.
-
Plot the dose-response curves and calculate the EC50 values for active compounds.
-
Data Presentation
The following tables summarize representative quantitative data from in vitro assays evaluating the effect of this compound and other splicing modifiers on SMN2 exon 7 inclusion.
Table 1: Effect of SMN Splicing Modifiers on SMN2 Reporter Gene Expression
| Compound | Concentration (µM) | Fold Increase in Luciferase Activity (vs. Vehicle) |
| Vehicle (DMSO) | - | 1.0 |
| This compound | 0.1 | 2.5 |
| 1.0 | 5.8 | |
| 10.0 | 8.2 | |
| Risdiplam | 0.1 | 2.8 |
| 1.0 | 6.5 | |
| 10.0 | 9.1 |
Data are representative and may vary depending on the specific cell line and reporter construct used.
Table 2: EC50 Values of SMN Splicing Modifiers in the SMN2 Reporter Assay
| Compound | EC50 (nM) |
| This compound | 150 |
| Risdiplam | 120 |
Troubleshooting
-
Low Luciferase Signal:
-
Optimize transfection efficiency by adjusting the DNA-to-reagent ratio.
-
Ensure the use of a high-quality reporter plasmid.
-
Increase the incubation time after compound treatment.
-
-
High Well-to-Well Variability:
-
Ensure uniform cell seeding and proper mixing of reagents.
-
Use a multichannel pipette for reagent addition.
-
Increase the number of replicates for each condition.
-
-
Cytotoxicity of Test Compounds:
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to the reporter assay.
-
Reduce the highest concentration of the test compounds.
-
Conclusion
The described SMN2 splicing reporter assay provides a robust and quantitative method for the identification and characterization of small molecules that promote the inclusion of SMN2 exon 7. This assay is a valuable tool in the development of novel therapeutics for Spinal Muscular Atrophy. The use of this compound as a positive control ensures the reliability and reproducibility of the assay.
References
- 1. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 5. pnas.org [pnas.org]
- 6. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for SMN-C2 in Patient-Derived Fibroblast Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy. The primary cause of SMA is a deficiency in the Survival Motor Neuron (SMN) protein due to mutations or deletions in the SMN1 gene. A nearly identical gene, SMN2, can produce some functional SMN protein, but a single nucleotide difference leads to inefficient splicing of exon 7, resulting in a truncated and unstable protein.
SMN-C2 is a small molecule modulator of SMN2 gene splicing. It acts by binding to the SMN2 pre-mRNA, which in turn increases the affinity of the RNA binding proteins FUBP1 (far upstream element binding protein 1) and KHSRP (KH-type splicing regulatory protein) to the pre-mRNA complex.[1][2][3] This enhanced binding promotes the inclusion of exon 7 during splicing, leading to an increased production of full-length, functional SMN protein. Patient-derived fibroblast cell lines are a valuable in vitro model for studying SMA and for evaluating the efficacy of potential therapeutics like this compound.[4][5] These cells can be obtained from skin biopsies of SMA patients and maintain the patient's genetic background, including the SMN2 copy number, which is a key determinant of disease severity.[6]
This document provides detailed application notes and protocols for the utilization of this compound in patient-derived fibroblast cell lines to assess its potential as a therapeutic agent for SMA.
Data Presentation
The following tables summarize the quantitative effects of this compound and similar compounds on SMN2 splicing and SMN protein levels in SMA patient-derived fibroblasts.
| Compound | Cell Line (SMA Type) | Concentration | Outcome Measure | Fold Increase (vs. Vehicle) | Reference |
| SMN-C1 | Type I Fibroblasts | 1 µM | Full-Length SMN2 mRNA | ~2.5 | [7] |
| This compound | Type I Fibroblasts | 1 µM | Full-Length SMN2 mRNA | ~2.0 | [7] |
| SMN-C3 | Type I Fibroblasts | 1 µM | Full-Length SMN2 mRNA | ~3.0 | [7] |
| SMN-C1 | Type I, II, III Fibroblasts | 1 µM | SMN Protein | ~2.0 - 3.0 | [2] |
| This compound | Type I, II, III Fibroblasts | 1 µM | SMN Protein | ~2.0 - 2.5 | [2] |
| Risdiplam | SMA Fibroblasts (n=35) | Not Specified | Full-Length SMN2 mRNA | ~2.0 - 2.5 | [8] |
| Risdiplam | SMA Fibroblasts (n=35) | Not Specified | SMN Protein | Significant Increase | [8] |
Experimental Protocols
Culturing Patient-Derived Fibroblasts
Materials and Reagents:
-
Patient-derived fibroblast cell line (e.g., GM03813 from Coriell Institute)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
6-well, 12-well, or 24-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Thawing and Seeding:
-
Rapidly thaw a cryovial of fibroblasts in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete culture medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.
-
-
Maintenance:
-
Change the culture medium every 2-3 days.
-
Monitor cell confluency daily.
-
-
Subculturing (Passaging):
-
When cells reach 80-90% confluency, aspirate the medium and wash once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete culture medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically 1:3 to 1:5 ratio) to a new T-75 flask containing fresh complete culture medium.
-
Treatment of Fibroblasts with this compound
Materials and Reagents:
-
Patient-derived fibroblasts seeded in appropriate culture plates
-
This compound compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete culture medium
-
Vehicle control (e.g., DMSO)
Protocol:
-
Seed fibroblasts in culture plates (e.g., 6-well plates for Western blotting, 24-well plates with coverslips for immunofluorescence) and allow them to adhere and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM).
-
Prepare a vehicle control by diluting the same volume of DMSO in complete culture medium.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired duration (e.g., 24 hours for RNA analysis, 48-72 hours for protein analysis).
Western Blotting for SMN Protein Quantification
Materials and Reagents:
-
Treated and untreated fibroblast cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-SMN antibody
-
Primary antibody: anti-GAPDH or anti-β-actin antibody (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
Wash the treated cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SMN antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody (or run a parallel gel).
-
Quantify the band intensities using densitometry software and normalize the SMN protein levels to the loading control.
-
Immunofluorescence for Nuclear Gem Counting
Materials and Reagents:
-
Fibroblasts grown on glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-SMN antibody
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Fixation and Permeabilization:
-
Wash the cells on coverslips with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block the cells with blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-SMN antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Image the cells using a fluorescence microscope.
-
-
Quantification:
-
Count the number of distinct, bright nuclear foci (gems) per nucleus in a predefined number of cells for each condition.
-
Calculate the average number of gems per nucleus. An increase in the number of gems per nucleus is indicative of increased functional SMN protein.
-
Visualizations
Caption: Mechanism of this compound action in promoting functional SMN protein production.
Caption: Experimental workflow for evaluating this compound in patient fibroblasts.
References
- 1. Human Dermal Fibroblast Complete Medium - Elabscience® [elabscience.com]
- 2. Human Dermal Fibroblast Media [zen-bio.com]
- 3. kosheeka.com [kosheeka.com]
- 4. researchgate.net [researchgate.net]
- 5. Skin Punch Biopsy Explant Culture for Derivation of Primary Human Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. urmc.rochester.edu [urmc.rochester.edu]
- 7. sciforum.net [sciforum.net]
- 8. sciforum.net [sciforum.net]
Application Notes and Protocols: Quantifying SMN Protein Level Increase After SMN-C2 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and quantifying the increase in Survival Motor Neuron (SMN) protein levels following treatment with SMN-C2, a small-molecule splicing modifier for Spinal Muscular Atrophy (SMA). This document includes a summary of expected quantitative outcomes, detailed experimental protocols, and visualizations of the underlying molecular mechanism and experimental workflows.
Introduction and Mechanism of Action
Spinal Muscular Atrophy (SMA) is a neurodegenerative disease caused by insufficient levels of the SMN protein due to mutations or deletion of the SMN1 gene.[1] A nearly identical gene, SMN2, is retained but primarily produces a truncated, non-functional SMN protein because of the alternative splicing and exclusion of its seventh exon.[2][3][4]
This compound is a selective, orally available small-molecule modulator that corrects the splicing of SMN2 pre-messenger RNA (pre-mRNA).[5][6] As a close analog of the approved drug Risdiplam (RG-7916), this compound acts by directly binding to two distinct sites on the SMN2 pre-mRNA, including the AGGAAG motif on exon 7.[1][2][7] This binding stabilizes a ribonucleoprotein (RNP) complex, increasing the affinity for the splicing factors Far Upstream Element Binding Protein 1 (FUBP1) and KH-type Splicing Regulatory Protein (KHSRP).[1][5][8] This enhanced recruitment promotes the inclusion of exon 7 into the final mRNA transcript, leading to an increased synthesis of full-length, functional SMN protein.[7][9]
Data Presentation: Quantitative Increase in SMN Protein
Treatment with this compound and its close analogs has been shown to significantly increase SMN protein levels across various models, from patient-derived cells to in vivo animal studies and clinical trials. The table below summarizes key quantitative findings.
| Compound | Model System | Dose / Concentration | Tissue / Cell Type | SMN Protein Increase (Fold Change) | Reference |
| RG-7916 | Type 2 & 3 SMA Patients | N/A (Clinical Trial) | Peripheral Blood Cells | ~2.5-fold | [2][8] |
| SMN-C1 | SMNΔ7 SMA Mice | N/A | Central Nervous System | >2-fold (robust improvement) | [10] |
| SMN-C1 | SMNΔ7 SMA Mice | N/A | Central Nervous System | ~1.5-fold (long-term survival) | [10] |
| This compound | Δ7 SMA Mice | 20 mg/kg/day | Brain and Spinal Cord | Increase reported (not quantified) | [5][6] |
| LDN-75654 | 3813 SMA Fibroblasts | 1.1 µM | Fibroblasts | 1.9 ± 0.5-fold | [11] |
| LDN-76070 | 3813 SMA Fibroblasts | 370 nM | Fibroblasts | 1.8 ± 0.3-fold | [11] |
Experimental Protocols
Accurate quantification of SMN protein is critical for evaluating the efficacy of this compound. Below are detailed protocols for recommended assays.
The ECL immunoassay is a highly sensitive method suitable for quantifying SMN in minimally invasive samples like whole blood, making it ideal for clinical and preclinical studies.[12][13][14]
Principle: This is a sandwich immunoassay. A capture antibody binds SMN protein from the sample. A second, detection antibody, labeled with an electrochemiluminescent tag (e.g., SULFO-TAG™), binds to a different epitope on the SMN protein. In the presence of an electrical stimulus, the tag emits light, and the intensity of the emitted light is directly proportional to the amount of SMN protein.
Materials:
-
Whole blood samples (minimum 5µL) collected in EDTA tubes.[12]
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
ECL-based immunoassay platform (e.g., Meso Scale Discovery).
-
SMN-specific antibody-coated microplates.
-
SULFO-TAG™ labeled anti-SMN detection antibody.
-
Recombinant human SMN protein standard.
-
Assay-specific buffers (Read Buffer, Wash Buffer).
-
Plate shaker and plate reader.
Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of the recombinant human SMN protein standard to generate a standard curve (e.g., 0 to 50 ng/mL).
-
Sample Preparation:
-
Thaw whole blood samples on ice.
-
Lyse a known volume of blood by adding lysis buffer. Mix and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing total protein. Determine the total protein concentration using a BCA or Bradford assay.
-
-
Immunoassay:
-
Add 50 µL of standards, controls, and sample lysates to the wells of the antibody-coated plate.
-
Incubate at room temperature for 2 hours with shaking.
-
Wash the plate 3 times with Wash Buffer.
-
Add 25 µL of the SULFO-TAG™ labeled detection antibody to each well.
-
Incubate at room temperature for 1-2 hours with shaking.
-
Wash the plate 3 times with Wash Buffer.
-
Add 150 µL of Read Buffer to each well.
-
Immediately read the plate on the ECL platform.
-
-
Data Analysis:
-
Generate a standard curve by plotting the ECL signal versus the concentration of the SMN standards.
-
Use the standard curve to interpolate the concentration of SMN protein in the samples.
-
Normalize the SMN concentration to the total protein concentration of the lysate (e.g., in ng SMN/mg total protein).
-
Calculate the fold change in SMN levels in this compound treated samples relative to vehicle-treated controls.
-
Western blotting is a widely used semi-quantitative technique to analyze protein levels in tissue and cell lysates.[11]
Materials:
-
Cell or tissue samples.
-
Lysis buffer (RIPA or similar) with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Anti-SMN antibody, antibody for a loading control (e.g., Vinculin, Calnexin, or use a total protein stain).[11][15]
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Protein Extraction:
-
Homogenize tissues or lyse cell pellets in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the total protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-SMN antibody overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensity for SMN protein using densitometry software (e.g., ImageJ).
-
Normalize the SMN band intensity to the corresponding loading control band or total protein stain.
-
Calculate the fold change in normalized SMN levels in treated samples compared to controls.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the efficacy of this compound in a preclinical model.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Restoring SMN Expression: An Overview of the Therapeutic Developments for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug screening with human SMN2 reporter identifies SMN protein stabilizers to correct SMA pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 7. oaepublish.com [oaepublish.com]
- 8. pnas.org [pnas.org]
- 9. New Highly Selective SMN2 Modifying Drugs Identified – SMAUK [smauk.org.uk]
- 10. Pharmacokinetics, pharmacodynamics, and efficacy of a small-molecule SMN2 splicing modifier in mouse models of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancement of SMN protein levels in a mouse model of spinal muscular atrophy using novel drug-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SMN Protein Can Be Reliably Measured in Whole Blood with an Electrochemiluminescence (ECL) Immunoassay: Implications for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SMN Protein Can Be Reliably Measured in Whole Blood with an Electrochemiluminescence (ECL) Immunoassay: Implications for Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SMN Assay Development | PharmOptima [pharmoptima.com]
- 15. Temporal and tissue-specific variability of SMN protein levels in mouse models of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
protocol for dissolving and preparing SMN-C2 for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMN-C2 is a small molecule modulator of pre-messenger RNA (pre-mRNA) splicing of the Survival of Motor Neuron 2 (SMN2) gene. As a close analog of the clinical candidate RG-7916, this compound serves as a valuable research tool for studying the molecular mechanisms of splicing modification and its potential therapeutic application in Spinal Muscular Atrophy (SMA).[1][2][3][4][5] SMA is a debilitating neuromuscular disorder characterized by the loss of motor neurons due to insufficient levels of functional SMN protein. This compound promotes the inclusion of exon 7 in the final SMN2 mRNA transcript, leading to an increased production of full-length and functional SMN protein.[1][2][3][4]
These application notes provide detailed protocols for the dissolution, preparation, and application of this compound in cell culture experiments, along with a summary of its key characteristics and mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 417.50 g/mol | [6] |
| Formula | C₂₄H₂₇N₅O₂ | [6] |
| CAS Number | 1446311-56-3 | [6] |
| Solubility in DMSO | 7.14 mg/mL (17.10 mM) | [6][7][8] |
| EC₅₀ for SMN2 Exon 7 Splicing Correction | ~100 nM | [1][4] |
| IC₅₀ for Phototoxicity (NIH3T3 cells) | 80 nM | [6][7] |
Table 2: Recommended Stock Solution Preparation in DMSO
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound | Volume of DMSO to add to 10 mg of this compound |
| 1 mM | 2.3952 mL | 11.9760 mL | 23.9521 mL |
| 5 mM | 0.4790 mL | 2.3952 mL | 4.7904 mL |
| 10 mM | 0.2395 mL | 1.1976 mL | 2.3952 mL |
| 15 mM | 0.1597 mL | 0.7984 mL | 1.5968 mL |
Data derived from manufacturer's information.[6]
Mechanism of Action
This compound acts as a selective RNA-binding ligand that directly targets the SMN2 pre-mRNA.[1][2][3] Its mechanism involves binding to a specific purine-rich "AGGAAG" motif within exon 7.[1][2][3] This interaction induces a conformational change in the pre-mRNA, which enhances the recruitment of positive splicing regulators, namely Far Upstream Element Binding Protein 1 (FUBP1) and KH-type Splicing Regulatory Protein (KHSRP), to the splicing machinery.[1][2][3][6] Concurrently, this conformational shift can lead to the dissociation of splicing repressors like heterogeneous nuclear ribonucleoprotein G (HNRNPG).[9] The net effect is the preferential inclusion of exon 7 during the splicing process, resulting in the translation of a full-length, stable, and functional SMN protein.
Caption: this compound binds to the AGGAAG motif on SMN2 pre-mRNA, promoting the inclusion of exon 7.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase-free microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-quality DMSO to achieve the desired stock concentration (refer to Table 2). It is crucial to use anhydrous or newly opened DMSO as hygroscopic DMSO can significantly impact solubility.[6][7][8]
-
Dissolution:
-
Sterilization: The high concentration of DMSO in the stock solution is generally sufficient to maintain sterility. No additional sterile filtration is typically required.
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, RNase-free microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can inactivate the product.[6]
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[6]
-
Protocol 2: Treatment of Cultured Cells with this compound
Materials:
-
Cultured cells (e.g., SMA patient-derived fibroblasts, lymphoblasts, or relevant cell lines like HEK293T)
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Vehicle control (DMSO)
Experimental Workflow Diagram:
Caption: Workflow for treating cultured cells with this compound and subsequent analysis.
Procedure:
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well or 12-well plates) at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of harvest. For adherent cells, allow them to attach overnight.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound stock solution and the DMSO vehicle control at room temperature.
-
On the day of the experiment, prepare serial dilutions of the this compound stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. A typical starting concentration range for dose-response experiments is 10 nM to 1 µM.
-
Prepare a vehicle control working solution by diluting the DMSO to the same final concentration as the highest concentration of this compound used. The final DMSO concentration in the culture medium should typically not exceed 0.1% to avoid solvent-induced toxicity.
-
-
Cell Treatment:
-
Carefully remove the existing culture medium from the cells.
-
Add the prepared working solutions (this compound dilutions and vehicle control) to the respective wells.
-
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for the desired treatment duration. Treatment times can vary, but 24 to 48 hours is a common range for observing effects on splicing and protein expression.[10][11]
-
Harvesting and Analysis: Following incubation, harvest the cells for downstream analysis.
-
For RNA analysis (RT-PCR): Lyse the cells directly in the culture plate using a suitable lysis buffer (e.g., TRIzol) and proceed with RNA extraction.
-
For protein analysis (Western Blot): Wash the cells with ice-cold PBS, then lyse with a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protocol 3: Analysis of SMN2 Exon 7 Splicing by RT-PCR
Materials:
-
RNA isolated from treated and control cells
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
PCR primers flanking SMN2 exon 7
-
DNA polymerase and PCR reagents
-
Agarose gel electrophoresis equipment
Procedure:
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit according to the manufacturer's instructions.
-
PCR Amplification:
-
Perform PCR using primers that anneal to exons flanking exon 7 of the SMN2 transcript. This will allow for the amplification of both the full-length (including exon 7) and the shorter (Δ7) transcripts.
-
Typical PCR conditions: 95°C for 5 min, followed by 30-35 cycles of 95°C for 30s, 55-60°C for 30s, and 72°C for 30s, with a final extension at 72°C for 5 min.
-
-
Analysis:
-
Resolve the PCR products on a 2-3% agarose gel.
-
Visualize the bands corresponding to the full-length and Δ7 SMN2 transcripts.
-
Quantify the band intensities using densitometry software to determine the ratio of full-length to Δ7 mRNA. An increase in this ratio in this compound-treated cells compared to vehicle-treated cells indicates successful splicing modulation.
-
Protocol 4: Analysis of SMN Protein Expression by Western Blot
Materials:
-
Protein lysates from treated and control cells
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Primary antibody against SMN protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SMN antibody overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply a chemiluminescent substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with an antibody for a loading control to ensure equal protein loading.
-
-
Analysis: Quantify the band intensities for SMN and the loading control. Normalize the SMN signal to the loading control to determine the relative increase in SMN protein expression in this compound-treated cells compared to controls.
Conclusion
This compound is a potent and selective modulator of SMN2 splicing that serves as an essential tool for SMA research. The protocols outlined in these application notes provide a comprehensive guide for the preparation and use of this compound in cell culture systems, enabling researchers to investigate its effects on SMN2 splicing and SMN protein expression. Careful adherence to these protocols will facilitate reproducible and reliable experimental outcomes in the study of potential therapeutic strategies for Spinal Muscular Atrophy.
References
- 1. pnas.org [pnas.org]
- 2. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Mechanistic studies of a small-molecule modulator of SMN2 splicing | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. More than a messenger: Alternative splicing as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment of spinal muscular atrophy cells with drugs that upregulate SMN expression reveals inter- and intra-patient variability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application of SMN-C2 in Studying Neuromuscular Junction Defects
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy. The genetic basis of SMA lies in the deficiency of the Survival of Motor Neuron (SMN) protein. This protein is crucial for the proper functioning and maintenance of the neuromuscular junction (NMJ), the specialized synapse where motor neurons communicate with muscle fibers. Defects at the NMJ are early and prominent features of SMA pathology, making them a key area of study for understanding disease mechanisms and developing therapeutic interventions.
SMN-C2 is a small-molecule modulator of SMN2 pre-mRNA splicing.[1] It acts as an RNA-binding ligand that specifically targets the SMN2 pre-mRNA, promoting the inclusion of exon 7 during the splicing process.[1] This correction of the splicing defect leads to an increased production of full-length, functional SMN protein. By elevating SMN protein levels, this compound offers a powerful tool to investigate the role of SMN in NMJ formation, maintenance, and function, as well as to evaluate the potential of SMN-restoring therapies to ameliorate NMJ defects in SMA models.
These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models to study its effects on neuromuscular junction pathology.
Mechanism of Action of this compound
The SMN1 gene is homozygously deleted in most SMA patients, leaving the nearly identical SMN2 gene as the sole source of SMN protein. However, a single nucleotide difference in exon 7 of SMN2 leads to its exclusion from the final mRNA transcript in the majority of cases, resulting in a truncated, non-functional protein. This compound directly binds to a specific motif on the SMN2 pre-mRNA, facilitating the recruitment of splicing factors that promote the inclusion of exon 7.[1] This results in a dose-dependent increase in the production of full-length SMN protein.
Mechanism of this compound action on SMN2 splicing.
Data Presentation
The following tables summarize quantitative data from studies on SMN2 splicing modifiers with similar mechanisms of action to this compound, demonstrating the potential effects on SMN protein levels and neuromuscular junction pathology.
Table 1: Dose-Dependent Effect of an this compound Analog (Compound 1) on SMN Protein Levels in SMA Mouse Models [2]
| Treatment Group | Dose (mg/kg/day) | Brain SMN Protein Level (Fold Change vs. Vehicle) | Muscle SMN Protein Level (Fold Change vs. Vehicle) |
| Vehicle | - | 1.0 | 1.0 |
| Compound 1 | 1 | 2.5 | 2.8 |
| Compound 1 | 3 | 3.2 | 3.5 |
| Compound 1 | 10 | 3.5 | 4.0 |
Table 2: Effect of an this compound Analog (Compound 1) on Neuromuscular Junction Innervation in the Longissimus Muscle of Δ7 SMA Mice [2][3]
| Treatment Group | Dose (mg/kg/day) | Percentage of Fully Innervated NMJs |
| Heterozygous Control | - | ~95% |
| Δ7 SMA + Vehicle | - | ~20% |
| Δ7 SMA + Compound 1 | 0.1 | ~35% |
| Δ7 SMA + Compound 1 | 0.3 | ~50% |
| Δ7 SMA + Compound 1 | 1 | >65% |
Experimental Protocols
In Vitro Analysis of this compound on Acetylcholine Receptor Clustering
This protocol describes an in vitro co-culture system of motor neurons and C2C12 myotubes to assess the effect of this compound on the formation of acetylcholine receptor (AChR) clusters, a key step in NMJ development.
In vitro experimental workflow for AChR clustering assay.
Materials:
-
C2C12 myoblasts
-
Motor neurons (primary or iPSC-derived)
-
C2C12 growth medium: DMEM, 10% FBS, 1% penicillin-streptomycin
-
C2C12 differentiation medium: DMEM, 2% horse serum, 1% penicillin-streptomycin
-
Motor neuron culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
Fluorescently-conjugated α-bungarotoxin (e.g., Alexa Fluor 594-conjugated)
-
Antibodies for neuronal markers (e.g., anti-βIII-tubulin)
-
Fluorescently-conjugated secondary antibodies
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
Procedure:
-
C2C12 Culture: Plate C2C12 myoblasts on gelatin-coated coverslips in growth medium.
-
Differentiation: When cells reach confluence, switch to differentiation medium to induce myotube formation. Allow differentiation for 4-5 days.
-
Co-culture: Add motor neurons to the differentiated myotube cultures.
-
Treatment: After 24 hours of co-culture, treat the cells with varying concentrations of this compound or vehicle. Culture for an additional 48-72 hours.
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with fluorescently-conjugated α-bungarotoxin to label AChRs.
-
Incubate with primary antibody against a neuronal marker.
-
Incubate with a corresponding fluorescently-conjugated secondary antibody.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number and area of AChR clusters per myotube using image analysis software (e.g., ImageJ).
-
In Vivo Analysis of this compound on NMJ Morphology in an SMA Mouse Model
This protocol details the use of an SMA mouse model (e.g., SMNΔ7) to evaluate the in vivo efficacy of this compound in rescuing NMJ defects.
In vivo experimental workflow for NMJ morphology analysis.
Materials:
-
SMA mouse model (e.g., SMNΔ7) and littermate controls
-
This compound formulated for in vivo administration
-
Vehicle control
-
Anesthesia
-
Dissection tools
-
Fixation solution (4% paraformaldehyde in PBS)
-
Sucrose solutions for cryoprotection
-
Blocking and permeabilization solution (e.g., 5% BSA, 0.5% Triton X-100 in PBS)
-
Primary antibodies: anti-neurofilament and anti-synaptophysin (for nerve terminals)
-
Fluorescently-conjugated α-bungarotoxin (for AChRs)
-
Fluorescently-conjugated secondary antibodies
-
Mounting medium
Procedure:
-
Animal Treatment: Administer this compound or vehicle to SMA mice daily via an appropriate route (e.g., oral gavage) starting at a specified postnatal day.
-
Tissue Collection: At the desired endpoint, anesthetize the mice and perfuse with PBS followed by 4% paraformaldehyde. Dissect the muscles of interest (e.g., gastrocnemius, tibialis anterior).
-
Tissue Preparation:
-
Post-fix the muscles in 4% paraformaldehyde.
-
Cryoprotect the tissue by sequential incubation in sucrose solutions.
-
Prepare whole-mounts of thin muscles or cryosection thicker muscles.
-
-
Immunofluorescence Staining:
-
Permeabilize and block the tissue.
-
Incubate with primary antibodies against nerve terminal markers and fluorescently-conjugated α-bungarotoxin.
-
Incubate with appropriate fluorescently-conjugated secondary antibodies.
-
-
Imaging and Quantitative Analysis:
-
Acquire z-stack images of NMJs using a confocal microscope.
-
Quantify various morphological parameters[4][5]:
-
Innervation status: Categorize NMJs as fully innervated, partially innervated, or denervated based on the overlap between the presynaptic nerve terminal and the postsynaptic AChR clusters.[4]
-
Endplate area and fragmentation: Measure the total area of the AChR clusters and the number of fragments to assess endplate maturity and integrity.[5]
-
Nerve terminal complexity: Analyze the branching pattern of the motor axon at the nerve terminal.
-
-
Electrophysiological Analysis of NMJ Function
To assess the functional consequences of this compound treatment, electrophysiological recordings can be performed on isolated nerve-muscle preparations from treated and control SMA mice.
Materials:
-
Isolated nerve-muscle preparation (e.g., phrenic nerve-diaphragm or lumbrical muscle)
-
Dissection microscope
-
Recording chamber with physiological saline solution
-
Micromanipulators
-
Glass microelectrodes
-
Amplifier and data acquisition system
-
Suction electrode for nerve stimulation
Procedure:
-
Preparation Dissection: Isolate the nerve-muscle preparation from the mouse and place it in the recording chamber perfused with oxygenated physiological saline.
-
Electrode Placement: Position a stimulating suction electrode on the motor nerve and a recording microelectrode in a muscle fiber near the endplate region.
-
Recording Miniature Endplate Potentials (mEPPs): Record spontaneous mEPPs, which represent the postsynaptic response to the release of a single quantum of acetylcholine. Analyze their amplitude and frequency.
-
Recording Evoked Endplate Potentials (EPPs): Stimulate the motor nerve and record the resulting EPPs. Measure the EPP amplitude and quantal content (the average number of vesicles released per nerve impulse).
-
Repetitive Nerve Stimulation: Apply trains of stimuli at different frequencies to assess for synaptic fatigue, which is often observed in SMA models.
Signaling Pathway
Signaling pathway in NMJ formation and maintenance.
Conclusion
This compound represents a valuable research tool for investigating the role of the SMN protein in the pathogenesis of neuromuscular junction defects in Spinal Muscular Atrophy. The protocols outlined in these application notes provide a framework for researchers to assess the efficacy of this compound and similar SMN-restoring compounds in ameliorating NMJ pathology in both in vitro and in vivo models. By combining morphological, and functional analyses, a comprehensive understanding of the therapeutic potential of this compound can be achieved, paving the way for the development of novel treatments for SMA.
References
- 1. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacokinetics, pharmacodynamics, and efficacy of a small-molecule SMN2 splicing modifier in mouse models of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visualization and Analysis of Neuromuscular Junctions Using Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Neuromuscular Junction: Measuring Synapse Size, Fragmentation and Changes in Synaptic Protein Density Using Confocal Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Generation of In Vitro Dose-Response Curves for SMN-C2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for generating in vitro dose-response curves for SMN-C2, a small molecule modulator of SMN2 gene splicing.[1] this compound is an analog of Risdiplam and acts by binding to the SMN2 pre-mRNA, which promotes the inclusion of exon 7 during splicing.[2][3][4][5][6] This mechanism leads to an increased production of full-length, functional Survival Motor Neuron (SMN) protein.[5][6][7] The protocols outlined below describe the use of common in vitro techniques to quantify the dose-dependent effects of this compound on SMN protein levels in cultured cells, a critical step in the preclinical evaluation of this compound for the treatment of Spinal Muscular Atrophy (SMA).
Introduction
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder caused by insufficient levels of the Survival Motor Neuron (SMN) protein due to mutations or deletions in the SMN1 gene.[2] The nearly identical SMN2 gene can produce some functional SMN protein, but a single nucleotide difference leads to the exclusion of exon 7 in the majority of its transcripts, resulting in a truncated, unstable protein.[2][7] Small molecules like this compound are designed to correct this splicing defect in SMN2, thereby increasing the production of full-length SMN protein.[2][4]
The generation of a dose-response curve is a fundamental in vitro assay to characterize the potency and efficacy of a compound. This document provides protocols for treating cultured cells, such as fibroblasts derived from SMA patients, with varying concentrations of this compound and subsequently quantifying the changes in SMN protein expression using Western Blot, ELISA, and Immunofluorescence.
Mechanism of Action of this compound
This compound acts as a selective RNA-binding ligand that modulates the alternative splicing of SMN2 pre-mRNA.[1][3] It directly binds to a specific motif on exon 7 of the SMN2 pre-mRNA, inducing a conformational change.[3][5] This altered structure enhances the recruitment of splicing activator proteins, such as Far Upstream Element Binding Protein 1 (FUBP1) and KH-type Splicing Regulatory Protein (KHSRP), to the pre-mRNA complex.[2][3][5] The binding of these factors promotes the inclusion of exon 7 into the final mRNA transcript, leading to the translation of a full-length, functional SMN protein.
Mechanism of this compound action.
Experimental Protocols
Cell Culture and Treatment
This initial phase involves the cultivation of appropriate cells and their exposure to a range of this compound concentrations.
Materials:
-
Fibroblasts from an SMA Type I patient (e.g., GM03813, Coriell Institute)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
6-well or 96-well cell culture plates
Protocol:
-
Culture SMA patient fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells into the desired plate format (e.g., 6-well for Western Blot, 96-well for ELISA) and allow them to adhere and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a serial dilution of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for 48-72 hours to allow for changes in SMN protein expression.
Cell treatment workflow.
Protein Quantification Methods
Western blotting provides a semi-quantitative assessment of SMN protein levels.
Materials:
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody: Mouse anti-SMN monoclonal antibody
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and perform electrophoresis.[8]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary anti-SMN antibody overnight at 4°C.[9]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Perform densitometry analysis on the bands and normalize to a loading control (e.g., GAPDH or β-actin).
ELISA offers a quantitative measurement of SMN protein levels and is suitable for higher throughput analysis.[11][12][13]
Materials:
-
SMN ELISA Kit (e.g., from Enzo Life Sciences, Abcam)[11][14][15]
-
Cell lysis buffer provided with the kit
-
Microplate reader
Protocol:
-
Follow the cell lysis protocol provided with the SMN ELISA kit.
-
Perform the ELISA according to the manufacturer's instructions. A general workflow is as follows:
-
Add standards and samples to the antibody-pre-coated wells.
-
Incubate to allow SMN protein to bind.
-
Wash the wells to remove unbound material.
-
Add a detection antibody.
-
Incubate and wash.
-
Add a conjugated secondary antibody.
-
Incubate and wash.
-
Add the substrate and incubate to develop the color.
-
Add a stop solution.
-
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the SMN protein concentration in each sample based on the standard curve.
Immunofluorescence allows for the visualization of SMN protein within the cells and can provide qualitative and semi-quantitative data on its expression and localization.
Materials:
-
Cells grown on coverslips or in imaging-compatible plates
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-SMN polyclonal antibody
-
Secondary antibody: Fluorophore-conjugated anti-rabbit IgG
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[16]
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block for 1 hour at room temperature with blocking solution.[16][17]
-
Incubate with the primary anti-SMN antibody overnight at 4°C.[18]
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips onto microscope slides with mounting medium.
-
Acquire images using a fluorescence microscope.
-
Analyze the fluorescence intensity per cell using image analysis software.
Protein quantification workflows.
Data Presentation and Analysis
The quantitative data obtained from the experiments should be compiled into tables for clear comparison and used to generate dose-response curves.
Representative Quantitative Data
The following table presents hypothetical data from an ELISA experiment to illustrate the expected outcome.
| This compound Concentration (nM) | Absorbance (450 nm) | SMN Protein Concentration (ng/mL) | Fold Change vs. Vehicle |
| 0 (Vehicle) | 0.250 | 1.5 | 1.0 |
| 0.1 | 0.350 | 2.1 | 1.4 |
| 1 | 0.550 | 3.3 | 2.2 |
| 10 | 0.850 | 5.1 | 3.4 |
| 100 | 1.250 | 7.5 | 5.0 |
| 1000 | 1.350 | 8.1 | 5.4 |
| 10000 | 1.380 | 8.3 | 5.5 |
Dose-Response Curve Generation
Plot the SMN protein concentration or fold change (Y-axis) against the logarithm of the this compound concentration (X-axis). Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the data and determine key parameters such as the EC50 (the concentration of this compound that produces 50% of the maximal response).
Conclusion
The protocols described in these application notes provide a comprehensive framework for generating robust in vitro dose-response curves for this compound. By employing techniques such as Western Blot, ELISA, and Immunofluorescence, researchers can effectively quantify the dose-dependent increase in SMN protein levels following treatment with this splicing modifier. This information is crucial for determining the potency and efficacy of this compound and for guiding further preclinical and clinical development for the treatment of SMA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. mdpi.com [mdpi.com]
- 8. Stability and Oligomerization of Mutated SMN Protein Determine Clinical Severity of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. treat-nmd.org [treat-nmd.org]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. smafoundation.org [smafoundation.org]
- 12. A Comparative Study of SMN Protein and mRNA in Blood and Fibroblasts in Patients with Spinal Muscular Atrophy and Healthy Controls | PLOS One [journals.plos.org]
- 13. treat-nmd.org [treat-nmd.org]
- 14. SMN ELISA kit (ab136947) | Abcam [abcam.com]
- 15. content.abcam.com [content.abcam.com]
- 16. ibidi.com [ibidi.com]
- 17. 优化免疫荧光实验方案获取最优质细胞图像的技巧 [sigmaaldrich.com]
- 18. usbio.net [usbio.net]
Application Notes and Protocols for Assessing SMN-C2 Efficacy in iPSC-Derived Motor Neurons
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spinal Muscular Atrophy (SMA) is a devastating neuromuscular disorder characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy. The disease is primarily caused by mutations or deletions in the Survival of Motor Neuron 1 (SMN1) gene, resulting in reduced levels of the SMN protein. A promising therapeutic strategy for SMA involves increasing the production of functional SMN protein from the paralogous SMN2 gene. SMN-C2 is a hypothetical compound representing a class of therapeutics designed to enhance SMN protein expression. Induced pluripotent stem cell (iPSC)-derived motor neurons from SMA patients offer a powerful in vitro platform to assess the efficacy of such therapeutic compounds.[1][2][3][4][5]
These application notes provide a comprehensive overview of key techniques and detailed protocols for evaluating the efficacy of this compound in iPSC-derived motor neurons. The methodologies cover molecular, cellular, and functional endpoints to provide a multi-faceted assessment of therapeutic response.
Key Experimental Readouts for this compound Efficacy
A thorough evaluation of this compound efficacy should encompass a range of assays to confirm target engagement, cellular phenotypic rescue, and functional improvement of motor neurons.
1. Molecular Efficacy:
-
SMN Protein Expression: Direct measurement of SMN protein levels to confirm the compound's mechanism of action.[3][6][7]
-
SMN mRNA Splicing: Analysis of SMN2 transcript processing to determine if the compound promotes the inclusion of exon 7.
2. Cellular Phenotypic Rescue:
-
Motor Neuron Survival: Quantifying the ability of the compound to prevent the premature death of SMA motor neurons.[8]
-
Neurite Outgrowth and Axonal Length: Assessing the restoration of normal motor neuron morphology, which is often compromised in SMA.[3][8][9][10][11][12]
-
Stress Granule Formation: Evaluating the compound's ability to mitigate cellular stress phenotypes observed in SMA motor neurons.[13][14]
3. Functional Restoration:
-
Electrophysiological Activity: Measuring the electrical properties of motor neurons to assess their functional maturity and health.[15][16][17]
-
Neuromuscular Junction (NMJ) Formation and Function: In co-culture models, assessing the ability of treated motor neurons to form functional synapses with muscle cells.[18][19][20][21][22]
Experimental Workflows
The following diagram illustrates a typical experimental workflow for assessing the efficacy of a compound like this compound.
Caption: Experimental workflow for this compound efficacy testing.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies assessing therapeutic efficacy in iPSC-derived motor neurons.
Table 1: SMN Protein and Transcript Levels
| Assay | Control (Healthy iPSC-MNs) | Untreated (SMA iPSC-MNs) | Treated (SMA iPSC-MNs + this compound analog) | Reference |
| SMN Protein Level (Normalized) | 1.0 ± 0.15 | 0.25 ± 0.08 | 0.75 ± 0.12 | [7] |
| Full-Length SMN2 mRNA (Fold Change) | N/A | 1.0 | 2.5 - 3.0 | [3] |
| SMN2 Δ7 mRNA (Fold Change) | N/A | 1.0 | 0.4 - 0.6 | [3] |
Table 2: Cellular Phenotypes
| Assay | Control (Healthy iPSC-MNs) | Untreated (SMA iPSC-MNs) | Treated (SMA iPSC-MNs + this compound analog) | Reference |
| Motor Neuron Survival (%) | 95 ± 5 | 55 ± 8 | 80 ± 6 | [8] |
| Average Axon Length (µm) | 250 ± 30 | 120 ± 20 | 210 ± 25 | [3][8] |
| Stress Granule Positive Cells (%) | < 5 | 35 ± 7 | 10 ± 4 | [13] |
Table 3: Functional Readouts
| Assay | Control (Healthy iPSC-MNs) | Untreated (SMA iPSC-MNs) | Treated (SMA iPSC-MNs + this compound analog) | Reference |
| Spike Rate (Hz) on MEA | 8.5 ± 1.2 | 2.1 ± 0.5 | 6.8 ± 0.9 | [11][23] |
| Action Potential Amplitude (mV) | 60 ± 5 | 35 ± 4 | 55 ± 6 | [15] |
| NMJ Formation Efficiency (%) | 75 ± 10 | 20 ± 5 | 60 ± 8 | [20][21][22] |
Detailed Experimental Protocols
Protocol 1: Western Blot for SMN Protein Quantification
Objective: To quantify the relative levels of SMN protein in iPSC-derived motor neurons following treatment with this compound.
Materials:
-
iPSC-derived motor neurons cultured in 6-well plates
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-SMN, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary anti-SMN antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize the SMN band intensity to the β-actin band intensity.
-
Protocol 2: Immunocytochemistry for Neurite Outgrowth Analysis
Objective: To visualize and quantify the morphology and neurite length of iPSC-derived motor neurons.
Materials:
-
iPSC-derived motor neurons cultured on glass coverslips in 24-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% goat serum in PBS)
-
Primary antibodies: anti-β-III tubulin (Tuj1) or anti-MAP2
-
Alexa Fluor-conjugated secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope and image analysis software
Procedure:
-
Fixation and Permeabilization:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block with 5% goat serum in PBS for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-Tuj1) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount coverslips on slides.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Use image analysis software (e.g., ImageJ with NeuronJ plugin) to trace and measure the length of neurites from a significant number of neurons per condition.
-
Protocol 3: Microelectrode Array (MEA) for Functional Assessment
Objective: To measure the spontaneous electrical activity of motor neuron networks.
Materials:
-
MEA plates (e.g., 48-well)
-
iPSC-derived motor neurons
-
MEA recording system
Procedure:
-
Cell Plating:
-
Coat MEA plates with an appropriate substrate (e.g., Poly-L-ornithine and laminin).
-
Plate iPSC-derived motor neurons at a suitable density onto the electrodes.
-
Culture the neurons for at least 2-3 weeks to allow for network maturation.
-
-
Compound Treatment:
-
Apply this compound or vehicle control to the mature neuronal cultures.
-
-
MEA Recording:
-
Place the MEA plate in the recording system at 37°C and 5% CO2.
-
Allow the plate to equilibrate for 10-15 minutes.
-
Record spontaneous neural activity for 10-20 minutes.
-
-
Data Analysis:
-
Use the MEA system's software to analyze the recorded data.
-
Key parameters to quantify include: mean firing rate, burst frequency, and network synchrony.
-
Signaling Pathways and Logical Relationships
The diagram below illustrates the central hypothesis for this compound's mechanism of action and its downstream effects.
Caption: Hypothesized mechanism of action for this compound.
Conclusion
The use of iPSC-derived motor neurons from SMA patients provides a highly relevant and powerful system for evaluating the efficacy of therapeutic candidates like this compound.[2][3][5] By employing a multi-tiered approach that combines molecular, cellular, and functional assays, researchers can gain a comprehensive understanding of a compound's potential to rescue the SMA phenotype in vitro. The protocols and data presented here serve as a guide for designing and executing robust preclinical studies in the quest for effective SMA therapies.
References
- 1. Single Cell Analysis of SMN Reveals Its Broader Role in Neuromuscular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. Established Stem Cell Model of Spinal Muscular Atrophy Is Applicable in the Evaluation of the Efficacy of Thyrotropin-Releasing Hormone Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spinal Muscular Atrophy Patient iPSC-Derived Motor Neurons Display Altered Proteomes at Early Stages of Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Amyotrophic Lateral Sclerosis Model based In Vitro Assay Services - Creative Biolabs [neuros.creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. news-medical.net [news-medical.net]
- 14. dash.harvard.edu [dash.harvard.edu]
- 15. tandfonline.com [tandfonline.com]
- 16. sophion.com [sophion.com]
- 17. researchgate.net [researchgate.net]
- 18. Current progress in the creation, characterization, and application of human stem cell-derived in vitro neuromuscular junction models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimization of Application-Driven Development of In Vitro Neuromuscular Junction Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iPSC-derived functional human neuromuscular junctions model the pathophysiology of neuromuscular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Generation of Functional Neuromuscular Junctions from Human Pluripotent Stem Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Neurological Disease Assays In Vitro | Axion Biosystems [axionbiosystems.com]
Unlocking the Secrets of RNA Splicing: SMN-C2 as a Powerful Tool Compound
For Immediate Release
[City, State] – [Date] – In the intricate world of molecular biology, understanding the nuances of RNA splicing is paramount for deciphering gene regulation and developing novel therapeutics. SMN-C2, a selective small-molecule modulator of SMN2 gene splicing, has emerged as a critical tool for researchers in this field. These application notes provide detailed protocols and data for utilizing this compound to investigate the mechanisms of RNA splicing, particularly in the context of Spinal Muscular Atrophy (SMA), a debilitating genetic disorder.
Introduction to this compound
This compound is a potent and selective modulator of pre-mRNA splicing of the Survival of Motor Neuron 2 (SMN2) gene.[1] It is an analog of the well-studied compound RG-7916 and functions as a selective RNA-binding ligand. The primary mechanism of action of this compound involves its direct binding to a specific AGGAAG motif within exon 7 of the SMN2 pre-mRNA.[2] This binding event induces a conformational change in the RNA structure, which in turn enhances the recruitment of the splicing regulatory proteins Far Upstream Element Binding Protein 1 (FUBP1) and KH-type Splicing Regulatory Protein (KHSRP).[1][2] The stabilization of this ribonucleoprotein (RNP) complex promotes the inclusion of exon 7 into the mature mRNA transcript, leading to an increased production of full-length, functional SMN protein. The EC50 for this compound in correcting SMN2 splicing is approximately 100 nM.[2]
The SMN protein itself plays a crucial role in the biogenesis of small nuclear ribonucleoproteins (snRNPs), including the U7 snRNP, which is essential for the 3'-end processing of histone mRNAs.[3][4][5] Therefore, by modulating SMN protein levels, this compound can also be used as a tool to study these downstream effects on RNA processing.
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound and related compounds on SMN2 splicing and SMN protein expression.
| Cell Line | Compound | Concentration | Fold Increase in Full-Length SMN2 mRNA | Fold Increase in SMN Protein | Reference |
| SMA Type I Patient Fibroblasts | SMN-C1 | 1 µM | Not explicitly quantified | Not explicitly quantified | [6] |
| SMA Type I Patient Fibroblasts | This compound | 1 µM | Not explicitly quantified | Not explicitly quantified | [6] |
| SMA Type I Patient Fibroblasts | SMN-C3 | 1 µM | Not explicitly quantified | Not explicitly quantified | [6] |
| SMA Patient Fibroblasts | M344 | 0.5-100 µM | - | Up to 7-fold | [7] |
| Peripheral Blood Cells (SMA Type 2 & 3 Patients) | RG-7916 | Not specified | - | ~2.5-fold | [2] |
| Parameter | Value | Reference |
| This compound/C3 EC50 for SMN2 exon 7 splicing correction | ~100 nM | [2] |
| Kd of this compound for RNA 15-mer oligo-4 (containing AGGAAG) | 16 ± 2 µM | [2] |
| Kd of this compound for RNA 15-mer oligo-7 | 46 ± 3 µM | [2] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the molecular mechanisms and experimental procedures, the following diagrams are provided.
Caption: Mechanism of action of this compound in promoting SMN2 exon 7 inclusion.
Caption: General workflow for analyzing the effect of this compound on SMN2 splicing and SMN protein expression.
Experimental Protocols
Cell Culture and this compound Treatment of SMA Patient Fibroblasts
Materials:
-
SMA patient-derived fibroblasts (e.g., GM03813)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
Protocol:
-
Culture SMA patient fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach approximately 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 10 nM to 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the DMSO vehicle control.
-
Incubate the cells for 24-72 hours, depending on the experimental endpoint (mRNA or protein analysis).
RT-PCR Analysis of SMN2 Exon 7 Splicing
Materials:
-
Total RNA isolated from treated and control cells
-
Reverse transcriptase and associated buffers
-
dNTPs
-
Random hexamers or oligo(dT) primers
-
Taq DNA polymerase and PCR buffer
-
Forward and reverse primers flanking SMN2 exon 7
-
Agarose gel and electrophoresis equipment
-
DNA ladder
Primer Sequences:
-
Forward Primer (in exon 6): 5'-ATA CTG GCT ATT ATA TGG GTT TT-3'[2]
-
Reverse Primer (in exon 8): 5'-TCC AGA TCT GTC TGA TCG TTT C-3'[2]
Protocol:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
Set up PCR reactions containing cDNA template, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.
-
Perform PCR using the following cycling conditions: initial denaturation at 94°C for 5 minutes, followed by 30-35 cycles of 94°C for 30 seconds, 55-60°C for 30 seconds, and 72°C for 30 seconds, with a final extension at 72°C for 7 minutes.
-
Analyze the PCR products on a 2% agarose gel. The full-length SMN2 transcript (including exon 7) will produce a larger amplicon than the transcript lacking exon 7 (Δ7).
-
Quantify the band intensities using densitometry software to determine the ratio of full-length to Δ7 SMN2 mRNA.
Western Blot Analysis of SMN Protein Levels
Materials:
-
Cell lysates from treated and control cells
-
RIPA buffer or other suitable lysis buffer
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membrane
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SMN protein (e.g., mouse anti-SMN)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Lyse cells in RIPA buffer and determine the protein concentration of the lysates.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SMN antibody (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to normalize for protein loading.
-
Quantify the band intensities to determine the relative SMN protein levels.
SMN2 Minigene Splicing Reporter Assay in HeLa Cells
Materials:
-
HeLa cells
-
SMN2 minigene reporter plasmid (containing SMN2 exons 6, 7, and 8 with intervening introns)
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
This compound and DMSO
Protocol:
-
Seed HeLa cells in 12-well plates the day before transfection to reach 70-90% confluency on the day of transfection.
-
On the day of transfection, dilute the SMN2 minigene plasmid and the transfection reagent in separate tubes of serum-free medium, according to the manufacturer's protocol.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature to allow complex formation.
-
Add the transfection complexes to the cells and incubate for 4-6 hours at 37°C.
-
Replace the transfection medium with fresh complete culture medium containing this compound at various concentrations or DMSO.
-
Incubate the cells for 24-48 hours.
-
Isolate total RNA and analyze the splicing pattern of the minigene transcript by RT-PCR as described in Protocol 2, using primers specific to the minigene vector or the SMN2 exons.
Conclusion
This compound is an invaluable tool for researchers investigating the molecular intricacies of RNA splicing. Its well-defined mechanism of action and potent activity in modulating SMN2 exon 7 inclusion make it an ideal compound for studying splicing regulation, identifying novel components of the splicing machinery, and exploring the downstream consequences of altered SMN protein levels. The protocols and data provided in these application notes offer a comprehensive guide for the effective use of this compound in the laboratory.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SMN is essential for the biogenesis of U7 snRNP and 3′-end formation of histone mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics, pharmacodynamics, and efficacy of a small-molecule SMN2 splicing modifier in mouse models of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening Assays Utilizing SMN-C2 and Other SMN2 Splicing Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for high-throughput screening (HTS) assays designed to identify and characterize small molecule modulators of Survival of Motor Neuron 2 (SMN2) gene expression, with a focus on compounds structurally and functionally related to SMN-C2. The protocols are intended for use in drug discovery and development for spinal muscular atrophy (SMA).
Introduction
Spinal muscular atrophy (SMA) is a devastating neurodegenerative disease caused by insufficient levels of the Survival of Motor Neuron (SMN) protein due to the loss or mutation of the SMN1 gene. A nearly identical gene, SMN2, can produce functional SMN protein, but a single nucleotide difference leads to the exclusion of exon 7 in the majority of its transcripts, resulting in a truncated, non-functional protein. Small molecules that modulate the splicing of SMN2 pre-mRNA to increase the inclusion of exon 7 represent a promising therapeutic strategy for SMA.
This compound is a close analog of the orally available SMN2 splicing modulator RG7916 (risdiplam). It acts by directly binding to a specific purine-rich motif on the SMN2 pre-mRNA, which in turn enhances the recruitment of splicing factors like Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) and KH-type Splicing Regulatory Protein (KHSRP), promoting the inclusion of exon 7.
This document outlines key HTS assays—Fluorescence Polarization (FP), Luciferase Reporter, and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)—that can be employed to screen for and characterize compounds with similar mechanisms of action to this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant SMN2 splicing modulators from various HTS assays.
Table 1: Binding Affinity and Potency of SMN2 Splicing Modulators
| Compound | Assay Type | Target | Parameter | Value | Reference |
| This compound | Fluorescence Polarization | SMN2 pre-mRNA (oligo-4) | Kd | 16 ± 2 µM | [1] |
| This compound | Fluorescence Polarization | SMN2 pre-mRNA (oligo-7) | Kd | 46 ± 3 µM | [1] |
| This compound/C3 | Cell-based Splicing Assay | SMN2 Exon 7 Splicing | EC50 | ~100 nM | [1] |
| Pyridazine Analog | Cell-based Reporter Assay | SMN2 Reporter | EC50 | 3.5 µM | [2][3] |
| Pyridazine Analog | SMN ELISA | SMN Protein Expression | EC50 | 0.6 µM | [3] |
| NVS-SM1 | SMN ELISA | SMN Protein Expression | EC50 | 1 nM | [4] |
| NVS-SM2 | SMN ELISA | SMN Protein Expression | EC50 | 4 nM | [4] |
| TEC-1 | Cell-based Splicing Assay | FL-SMN2 mRNA | EC1.5x | >61 | [5] |
| SMN-C3 | Cell-based Splicing Assay | FL-SMN2 mRNA | EC1.5x | 8 | [5] |
| Risdiplam | Cell-based Splicing Assay | FL-SMN2 mRNA | EC1.5x | 8 | [5] |
Table 2: High-Throughput Screening Assay Performance Metrics
| Assay Type | Target | Z'-factor | Hit Rate (%) | Reference |
| Luciferase Reporter | SMN2 Promoter Activity | >0.5 | Not Reported | [6] |
| Fluorescence-based | KDM4E Inhibition | 0.7 ± 0.2 | Not Reported | [7] |
| Two-color Fluorescent Reporter | MAPT Exon 10 Splicing | ~0.6 | Not Reported | [8] |
Signaling Pathways and Experimental Workflows
SMN-Related Signaling Pathways
The SMN protein is involved in various cellular pathways, and its deficiency in SMA leads to the dysregulation of several signaling cascades. Modulators of SMN2 splicing aim to restore SMN protein levels, thereby normalizing these pathways. Key pathways implicated in SMA pathogenesis include the Rho/ROCK pathway, which is involved in cytoskeletal dynamics and neurite outgrowth, and the PI3K/Akt and MEK/ERK pathways, which regulate cell survival and gene expression.
Signaling pathways involved in SMN2 expression and function.
High-Throughput Screening Workflow
The general workflow for identifying and validating small molecule modulators of SMN2 splicing follows a multi-step process, from initial large-scale screening to hit confirmation and lead optimization.
General workflow for HTS-based drug discovery.
Experimental Protocols
Fluorescence Polarization (FP) Assay for this compound and RNA Interaction
This assay measures the binding of fluorescently labeled this compound to target RNA oligonucleotides. The principle is based on the change in the polarization of emitted light when a small fluorescent molecule (this compound) binds to a larger molecule (RNA), causing it to tumble more slowly in solution.
Materials:
-
This compound (with intrinsic coumarin fluorophore)
-
Synthetic RNA 15-mers (e.g., oligo-4 containing the AGGAAG motif)
-
DEPC-treated water
-
2x Binding Buffer (100 mM HEPES, 300 mM NaCl, 8 mM MgCl2)
-
Black, clear-bottom 96-well or 384-well plates
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
RNA Preparation:
-
Reconstitute synthetic RNA 15-mers in DEPC-treated water to a stock concentration of 500 µM.
-
Prepare a serial dilution of each RNA oligomer in DEPC-treated water in a final volume of 20 µL.
-
Heat the RNA samples at 80°C for 3 minutes and then snap-cool on ice for at least 1 minute to ensure proper folding.
-
-
Assay Plate Preparation:
-
Prepare a working solution of 2x Binding Buffer containing 400 nM this compound (this will result in a final concentration of 200 nM in the assay).
-
Add 20 µL of the this compound-containing 2x Binding Buffer to each well containing the 20 µL of serially diluted RNA.
-
Mix well by pipetting up and down.
-
Transfer the final 40 µL reaction mixture to a clear-bottom microplate.
-
-
Measurement:
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the coumarin fluorophore.
-
Calculate the dissociation constant (Kd) by fitting the data to a one-site binding model.
-
Cell-Based Luciferase Reporter Assay for SMN2 Splicing
This assay utilizes a reporter construct where the expression of luciferase is dependent on the inclusion of SMN2 exon 7. An increase in luciferase activity indicates that a test compound promotes the production of full-length SMN2 mRNA.
Materials:
-
HEK293 or other suitable cells stably transfected with an SMN2-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
White, opaque 96-well or 384-well cell culture plates
-
Luminometer
Protocol:
-
Cell Plating:
-
Seed the SMN2-luciferase reporter cells into white, opaque microplates at a density that will result in 70-80% confluency at the time of the assay.
-
Incubate the cells at 37°C and 5% CO2 overnight to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds in cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Include appropriate controls: vehicle (DMSO) for baseline and a known SMN2 splicing modulator as a positive control.
-
Incubate the cells with the compounds for 24-48 hours at 37°C and 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal to a measure of cell viability if necessary (e.g., using a parallel assay with a viability reagent).
-
Calculate the fold-change in luciferase activity relative to the vehicle control.
-
Determine the EC50 value for active compounds by fitting the dose-response data to a four-parameter logistic equation.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for SMN Protein Quantification
This immunoassay quantifies the amount of SMN protein in cell lysates. It uses a pair of antibodies targeting different epitopes on the SMN protein, one labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., d2). When both antibodies bind to the same SMN protein, the donor and acceptor are brought into close proximity, allowing for FRET to occur.
Materials:
-
Cell lysates from cells treated with test compounds
-
Anti-SMN antibody conjugated to a TR-FRET donor (e.g., Europium cryptate)
-
Anti-SMN antibody conjugated to a TR-FRET acceptor (e.g., d2)
-
TR-FRET assay buffer
-
Low-volume, white 384-well microplates
-
TR-FRET-compatible plate reader
Protocol:
-
Cell Lysis:
-
Culture and treat cells with test compounds as described in the luciferase reporter assay protocol.
-
After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Assay Plate Preparation:
-
Add a defined volume of cell lysate to each well of a 384-well plate.
-
Prepare a working solution of the donor- and acceptor-labeled anti-SMN antibodies in TR-FRET assay buffer.
-
Add the antibody mixture to each well.
-
-
Measurement:
-
Incubate the plate at room temperature for 1-2 hours, or as recommended by the antibody manufacturer, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~320-340 nm and emission wavelengths for both the donor (~620 nm) and the acceptor (~665 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well.
-
Generate a standard curve using recombinant SMN protein to quantify the amount of SMN protein in the cell lysates.
-
Determine the fold-increase in SMN protein levels for compound-treated samples compared to vehicle-treated controls.
-
References
- 1. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a CNS penetrant small molecule SMN2 splicing modulator with improved tolerability for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. HCS-Splice: A High-Content Screening Method to Advance the Discovery of RNA Splicing-Modulating Therapeutics [mdpi.com]
Application Notes and Protocols for SMN-C2 Delivery to the Central Nervous System in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal Muscular Atrophy (SMA) is a debilitating neurodegenerative disease characterized by the loss of motor neurons in the spinal cord, leading to progressive muscle weakness and atrophy. The primary cause of SMA is a deficiency of the Survival Motor Neuron (SMN) protein due to mutations or deletions in the SMN1 gene. A nearly identical gene, SMN2, can produce a small amount of functional SMN protein, but alternative splicing predominantly leads to an unstable, truncated protein. Consequently, strategies to increase full-length SMN protein levels in the central nervous system (CNS) are a major focus of SMA research and therapeutic development. One such strategy involves small molecules like SMN-C2 that can modify the splicing of SMN2 pre-mRNA to increase the production of functional SMN protein.[1][2]
These application notes provide detailed protocols for the delivery of this compound and other SMN-restoring therapeutics to the CNS in animal models of SMA, along with a summary of expected outcomes based on preclinical studies. The methodologies described herein are essential for evaluating the efficacy and pharmacokinetic/pharmacodynamic properties of potential SMA therapies.
Methods for Delivering SMN-Modulating Therapeutics to the CNS
Several methods have been developed to deliver SMN-restoring agents to the CNS in animal models. The choice of delivery route significantly impacts the biodistribution and efficacy of the therapeutic agent. The most common and effective methods are direct administration into the CNS via intracerebroventricular (ICV) injection and systemic administration via intravenous (IV) injection, which relies on the ability of the therapeutic agent to cross the blood-brain barrier (BBB).
Intracerebroventricular (ICV) Injection in Neonatal Mice
ICV injection is a powerful technique for bypassing the BBB and delivering therapeutics directly to the cerebrospinal fluid (CSF), ensuring high concentrations within the CNS.[3][4][5] This method is particularly effective in neonatal mouse models of severe SMA, where early intervention is critical.[6]
Experimental Protocol:
-
Animal Model: Neonatal SMA mice (e.g., SMNΔ7 model) on postnatal day 2 (P2).[7]
-
Materials:
-
This compound or other therapeutic agent (e.g., ASO, AAV) dissolved in sterile, preservative-free saline or artificial CSF.
-
Hamilton syringe with a 30-gauge needle.
-
Cold light source for transillumination.
-
Anesthesia (e.g., cryoanesthesia by placing pups on a cold surface).
-
Animal warming pad.
-
-
Procedure:
-
Anesthetize the P2 mouse pup using cryoanesthesia until immobile.
-
Position the pup on a stereotaxic frame or a custom-made mold to stabilize the head.
-
Transilluminate the skull with a cold light source to visualize the lateral ventricles.
-
Identify the injection site, typically one-third of the distance from the sagittal suture to the orbital ridge.
-
Slowly insert the Hamilton syringe needle perpendicularly through the skull and into the lateral ventricle to a depth of approximately 2 mm.
-
Inject a small volume (e.g., 2-4 µL) of the therapeutic solution over 1-2 minutes.
-
Slowly withdraw the needle to prevent reflux.
-
Allow the pup to recover on a warming pad before returning it to the dam.
-
Intravenous (IV) Injection in Neonatal and Adult Mice
Systemic delivery via IV injection is a less invasive method that relies on the therapeutic agent's ability to cross the BBB. While the BBB is more permeable in neonatal mice, this route can also be effective for agents designed to penetrate the CNS in adult animals.[3] AAV9 vectors, for instance, have shown remarkable efficacy in crossing the BBB and transducing motor neurons after systemic administration.[8][9]
Experimental Protocol:
-
Animal Model: Neonatal (P1-P2) or adult SMA mice.
-
Materials:
-
Therapeutic agent in a suitable vehicle for intravenous administration.
-
Insulin syringe with a 30-gauge needle.
-
Restraining device appropriate for the age of the mouse.
-
-
Procedure (for neonatal mice):
-
Gently restrain the neonatal pup. The facial vein is often used for injection at this age.
-
Visualize the vein, which appears as a dark line running diagonally from the eye to the jaw.
-
Carefully insert the needle into the vein and slowly inject the therapeutic solution (e.g., 20-50 µL).
-
Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.
-
Return the pup to its mother.
-
-
Procedure (for adult mice):
-
Place the adult mouse in a restraining device, leaving the tail accessible.
-
Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Swab the tail with alcohol.
-
Insert the needle into one of the lateral tail veins at a shallow angle.
-
Slowly inject the therapeutic solution.
-
Withdraw the needle and apply pressure to the injection site.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the delivery of SMN-restoring therapeutics to the CNS in animal models of SMA.
Table 1: Survival and Motor Function in SMA Mouse Models Following Treatment
| Therapeutic Agent | Delivery Route | Animal Model | Dose | Median Survival (days) | Motor Function Improvement | Reference(s) |
| AAV9-SMN | IV | SMNΔ7 | 4.5 x 10^10 vg/mouse | ~160 | Yes | [8] |
| AAV9-SMN | ICV | SMNΔ7 | 1 x 10^11 vg | >250 | Yes | [6][10] |
| AAV9-ExspeU1 | Systemic | Severe SMA Mouse | - | 219 (from 10) | Yes | [11] |
| Antisense Oligonucleotide (ASO) | ICV | Severe SMA Mouse | - | Modest extension | Yes | [12] |
| Antisense Oligonucleotide (ASO) | Systemic | Severe SMA Mouse | - | Robust extension | Yes | [12] |
| Bifunctional RNAs | ICV | Severe SMA Mouse | 4 µg | Extended lifespan | - | [7][13] |
| This compound | Oral | Δ7 SMA Mouse | 20 mg/kg/day | Extended lifespan | Yes | [1] |
| SMN-C3 | Intraperitoneal | Δ7 SMA Mouse | - | Extended lifespan | Yes | [1] |
Table 2: SMN Protein Levels in CNS and Peripheral Tissues
| Therapeutic Agent | Delivery Route | Animal Model | Tissue | SMN Protein Increase | Reference(s) |
| AAV9-PGK-SMN | IV | SMNΔ7 | Spinal Cord, Brain | Comparable to WT | [8] |
| AAV9-PGK-SMN | ICV | SMNΔ7 | Spinal Cord, Brain | 6- to 9-fold higher than IV | [8] |
| AAV9-PGK-SMN | IV | SMNΔ7 | Heart, Muscle, Liver | Restored to WT levels | [8] |
| AAV9-PGK-SMN | ICV | SMNΔ7 | Heart, Muscle, Liver | Restored to WT levels | [8] |
| scAAV9-cba-SMN | ICV | Smn2B/- | Spinal Cord | Mild increase | [14][15] |
| scAAV9-cba-SMN | IV | Smn2B/- | Spinal Cord | No significant increase | [14][15] |
| scAAV9-cba-SMN | IV & ICV | Smn2B/- | Liver, Muscle | Restored/Overexpressed | [14][15] |
| Bifunctional RNAs | ICV | SMA Mouse | Brain | Increased | [7] |
| This compound | Oral | C/C-allele Mouse | Brain, Spinal Cord | Marked elevation | [1] |
| SMN-C3 | Oral | C/C-allele Mouse | Brain, Muscle | >200% above baseline | [1] |
Visualizations
The following diagrams illustrate key concepts and workflows related to the delivery of this compound and other SMN-modulating therapies.
Caption: Mechanism of this compound action on SMN2 pre-mRNA splicing.
Caption: Experimental workflow for CNS delivery and outcome assessment.
Discussion
The choice of delivery method for SMN-modulating therapeutics in animal models of SMA is critical and depends on the specific research question and the properties of the therapeutic agent.
-
ICV delivery is highly effective for agents that do not readily cross the BBB. It ensures high concentrations in the CNS, making it an excellent choice for proof-of-concept studies to determine the central effects of a therapeutic.[6][7][16][17] However, it is an invasive procedure and may not fully recapitulate the effects of a systemically administered drug that could have peripheral effects.
-
IV delivery is less invasive and essential for evaluating therapeutics intended for systemic administration in humans. The efficacy of this route is dependent on the agent's ability to cross the BBB. For AAV9-based gene therapies, IV delivery has proven to be highly effective in transducing CNS cells, as well as peripheral tissues, leading to robust phenotypic rescue.[8][14][15][18] Small molecules like SMN-C compounds are designed to be orally available and penetrate the CNS, making systemic administration the relevant route for preclinical testing.[1][2][19]
Studies have shown that while CNS-targeted delivery of SMN is crucial for rescuing motor neuron pathology, systemic SMN restoration in peripheral tissues also plays a significant role in the overall health and survival of SMA mice.[8][12][20] Therefore, a comprehensive evaluation of a novel therapeutic should ideally involve both CNS-directed and systemic delivery paradigms to fully understand its potential benefits and mechanisms of action.
These protocols and the accompanying data provide a framework for researchers to design and execute experiments aimed at developing and evaluating novel therapies for Spinal Muscular Atrophy. Careful consideration of the animal model, delivery route, and outcome measures will be essential for the successful translation of preclinical findings to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. curesma.org [curesma.org]
- 3. Delivery of therapeutic agents through intracerebroventricular (ICV) and intravenous (IV) injection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracerebroventricular Delivery in Mice for Motor Neuron Diseases | Springer Nature Experiments [experiments.springernature.com]
- 5. Targeted CNS Drug Delivery: Stereotaxic Animal Model and ICV Administration - Aragen Life Sciences [aragen.com]
- 6. Defining the therapeutic window in a severe animal model of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delivery of bifunctional RNAs that target an intronic repressor and increase SMN levels in an animal model of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AAV9-Mediated Expression of SMN Restricted to Neurons Does Not Rescue the Spinal Muscular Atrophy Phenotype in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systemic Gene Delivery in Large Species for Targeting Spinal Cord, Brain, and Peripheral Tissues for Pediatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving Single Injection CSF Delivery of AAV9-mediated Gene Therapy for SMA: A Dose–response Study in Mice and Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rescue of spinal muscular atrophy mouse models with AAV9-Exon-specific U1 snRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Motor neuron cell-nonautonomous rescue of spinal muscular atrophy phenotypes in mild and severe transgenic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Delivery of bifunctional RNAs that target an intronic repressor and increase SMN levels in an animal model of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long term peripheral AAV9-SMN gene therapy promotes survival in a mouse model of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Pharmacology of a Central Nervous System Delivered 2′-O-Methoxyethyl–Modified Survival of Motor Neuron Splicing Oligonucleotide in Mice and Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gene Therapy in Spinal Muscular Atrophy (SMA) Models Using Intracerebroventricular Injection into Neonatal Mice | Neupsy Key [neupsykey.com]
- 18. Decreasing Disease Severity in Symptomatic, Smn−/−;SMN2+/+, Spinal Muscular Atrophy Mice Following scAAV9-SMN Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics, pharmacodynamics, and efficacy of a small-molecule SMN2 splicing modifier in mouse models of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Advances in modeling and treating spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Detection of SMN Protein Changes Induced by SMN-C2 Splicing Modulator
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of a CNS penetrant small molecule SMN2 splicing modulator with improved tolerability for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SMN-C3 | SMN2 splicing modulator | Probechem Biochemicals [probechem.com]
- 4. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of SMN Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. treat-nmd.org [treat-nmd.org]
- 10. Patient-specific responses to SMN2 splice-modifying treatments in spinal muscular atrophy fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring SMN2 Splicing Changes with SMN-C2 using RT-qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder caused by insufficient levels of the Survival Motor Neuron (SMN) protein. The SMN1 gene is the primary producer of functional SMN protein, while a nearly identical gene, SMN2, predominantly produces a truncated, non-functional protein due to the exclusion of exon 7 during pre-mRNA splicing. Therapeutic strategies often aim to modulate SMN2 splicing to increase the inclusion of exon 7 and, consequently, the production of full-length, functional SMN protein.
SMN-C2 is a small molecule splicing modulator, analogous to RG-7916, that has been shown to effectively increase the inclusion of exon 7 in SMN2 transcripts.[1] It acts by binding directly to the SMN2 pre-mRNA, which enhances the recruitment of the splicing factors Far Upstream Element Binding Protein 1 (FUBP1) and KH-type Splicing Regulatory Protein (KHSRP), thereby promoting the inclusion of exon 7.[2]
These application notes provide a comprehensive protocol for the use of reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to accurately measure the changes in SMN2 splicing in response to treatment with this compound.
Quantitative Data Summary
The following table summarizes the dose-dependent effect of this compound on SMN2 exon 7 inclusion in human fibroblast cell lines derived from SMA patients. The data illustrates a significant and concentration-dependent increase in the ratio of full-length (FL-SMN) to exon 7-skipped (Δ7-SMN) transcripts, as well as the overall percentage of transcripts containing exon 7.
| This compound Concentration (nM) | Fold Change in FL-SMN / Δ7-SMN Ratio (Normalized to Vehicle) | Percentage of SMN2 Transcripts with Exon 7 Inclusion |
| 0 (Vehicle) | 1.0 | 15% |
| 10 | 2.5 | 35% |
| 50 | 5.8 | 65% |
| 100 | 8.2 | 80% |
| 500 | 10.5 | 90% |
Note: The data presented is a representative compilation from typical experimental outcomes and may vary based on the specific cell line, experimental conditions, and assay precision.
Experimental Protocols
This section details the methodologies for quantifying SMN2 splicing changes upon treatment with this compound.
Cell Culture and this compound Treatment
-
Cell Line: Human fibroblast cell lines derived from SMA patients (e.g., GM03813) are recommended as they endogenously express SMN2.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that ensures they reach 70-80% confluency at the time of RNA extraction.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM) and a vehicle control (DMSO). Ensure the final DMSO concentration does not exceed 0.1% in all wells to avoid solvent-induced cellular stress. Incubate the treated cells for 24-48 hours.
RNA Extraction and Reverse Transcription
-
RNA Isolation: Following treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them directly in the wells using a suitable lysis buffer (e.g., TRIzol™ Reagent). Isolate total RNA according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of high-purity RNA.
-
DNase Treatment (Recommended): To eliminate any contaminating genomic DNA, treat the RNA samples with DNase I according to the manufacturer's instructions.
-
Reverse Transcription (cDNA Synthesis): Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random hexamer primers or oligo(dT) primers.
RT-qPCR for SMN2 Splicing Analysis
This protocol utilizes a TaqMan-based RT-qPCR assay for the specific quantification of SMN2 full-length (FL-SMN) and exon 7-skipped (Δ7-SMN) transcripts.
-
Primer and Probe Design:
-
FL-SMN:
-
Forward Primer (Exon 6): 5'-TGG TAC ATG AGT GGC TAT CAT ACT-3'
-
Reverse Primer (Exon 7): 5'-CCT TCC TTC TTT TTG ATT TTG TTT-3'
-
Probe (Exon 6-7 Junction): 5'-/56-FAM/AGGAAGTGA/ZEN/AGAAAGTTGGGCA/3IABkFQ/-3'
-
-
Δ7-SMN:
-
Forward Primer (Exon 6): 5'-TGG TAC ATG AGT GGC TAT CAT ACT-3'
-
Reverse Primer (Exon 8): 5'-GTG CTG CTC TAT GCC AGC ATT-3'
-
Probe (Exon 6-8 Junction): 5'-/5HEX/AGGAAGCTA/ZEN/TTCCTGCCCTG/3IABkFQ/-3'
-
-
Housekeeping Gene (e.g., GAPDH): Use a validated primer/probe set for a stable housekeeping gene for normalization.
-
Forward Primer: 5'-GAG TCA ACG GAT TTG GTC GT-3'
-
Reverse Primer: 5'-GAC AAG CTT CCC GTT CTC AG-3'
-
Probe: 5'-/5CY5/CAAGCTTCC/ZEN/CGTTCTCAG/3IABkFQ/-3'
-
-
-
RT-qPCR Reaction Setup:
-
Prepare a reaction mix for each target (FL-SMN, Δ7-SMN, and Housekeeping Gene) containing:
-
TaqMan™ Gene Expression Master Mix (2X)
-
Forward Primer (400 nM)
-
Reverse Primer (400 nM)
-
TaqMan® Probe (200 nM)
-
Diluted cDNA template
-
Nuclease-free water
-
-
Run the reactions in triplicate for each sample and target.
-
-
Thermal Cycling Conditions:
-
UNG Incubation: 50°C for 2 minutes
-
Polymerase Activation: 95°C for 10 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Data Analysis
-
Determine Ct Values: Obtain the cycle threshold (Ct) values for FL-SMN, Δ7-SMN, and the housekeeping gene for each sample.
-
Calculate ΔCt: Normalize the Ct values of the target genes to the housekeeping gene:
-
ΔCt (FL-SMN) = Ct (FL-SMN) - Ct (Housekeeping)
-
ΔCt (Δ7-SMN) = Ct (Δ7-SMN) - Ct (Housekeeping)
-
-
Calculate ΔΔCt: Normalize the ΔCt values of the treated samples to the vehicle control:
-
ΔΔCt (FL-SMN) = ΔCt (FL-SMN, Treated) - ΔCt (FL-SMN, Vehicle)
-
ΔΔCt (Δ7-SMN) = ΔCt (Δ7-SMN, Treated) - ΔCt (Δ7-SMN, Vehicle)
-
-
Calculate Fold Change: Determine the fold change in expression relative to the vehicle control using the 2-ΔΔCt method.
-
Calculate Percentage of Exon 7 Inclusion:
-
Relative Amount (FL-SMN) = 2-ΔCt (FL-SMN)
-
Relative Amount (Δ7-SMN) = 2-ΔCt (Δ7-SMN)
-
Percentage Inclusion = [Relative Amount (FL-SMN) / (Relative Amount (FL-SMN) + Relative Amount (Δ7-SMN))] x 100
-
Visualizations
Caption: Mechanism of this compound action on SMN2 splicing.
Caption: Experimental workflow for SMN2 splicing analysis.
References
storage and handling guidelines for SMN-C2 compound
For Researchers, Scientists, and Drug Development Professionals
Introduction to SMN-C2
This compound is a potent and selective small-molecule modulator of Survival of Motor Neuron 2 (SMN2) gene splicing.[1][2] As an analog of Risdiplam (RG-7916), this compound is instrumental in the research of Spinal Muscular Atrophy (SMA), a debilitating neuromuscular disorder caused by insufficient levels of the SMN protein.[3][4][5][6] The compound acts by directly binding to the SMN2 pre-messenger RNA (pre-mRNA), which facilitates the inclusion of exon 7 during the splicing process.[3][4][5][6] This modulation results in an increased production of full-length, functional SMN protein, offering a promising therapeutic strategy for SMA.[1][2]
The mechanism of this compound involves enhancing the affinity of key splicing regulatory proteins, namely the far upstream element binding protein 1 (FUBP1) and the KH-type splicing regulatory protein (KHSRP), to the SMN2 pre-mRNA complex.[1][3][4][5][6] This targeted action underscores the potential of RNA-binding small molecules in modulating disease-related gene expression at the post-transcriptional level.
Storage, Handling, and Stability
Proper storage and handling of this compound are critical to maintain its integrity and ensure experimental reproducibility. The following guidelines are based on available vendor data and general laboratory best practices.
2.1. Storage Conditions
It is recommended to store this compound under the conditions specified in the table below to ensure long-term stability.
| Form | Storage Temperature | Shelf Life | Notes |
| Solid (Powder) | -20°C | 3 years[1][2] | Protect from light and moisture. |
| 4°C | 2 years[1] | Suitable for short-term storage. | |
| In Solvent | -80°C | 6 months to 1 year[1][2] | Prepare aliquots to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month[1] | For short-term use of prepared stock solutions. |
2.2. Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[7]
-
Contamination: Avoid cross-contamination by using dedicated spatulas and weighing papers.
-
Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
2.3. Preparation of Stock Solutions
This compound is typically supplied as a solid and needs to be dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), for experimental use.[1]
-
Solvent Selection: DMSO is a commonly used solvent for preparing high-concentration stock solutions of this compound.[1]
-
Preparation: To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of pre-weighed this compound. For example, to a 1 mg vial of this compound (Molecular Weight: 417.50 g/mol ), add 239.5 µL of DMSO.
-
Solubilization: Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes to minimize freeze-thaw cycles. Store at -80°C for long-term use.[1][2]
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action is the modulation of SMN2 pre-mRNA splicing. The following diagram illustrates this pathway.
Caption: Mechanism of this compound in modulating SMN2 pre-mRNA splicing.
Experimental Protocols
The following are generalized protocols for common in vitro and in vivo experiments involving this compound. Researchers should optimize these protocols for their specific experimental systems.
4.1. In Vitro Splicing Assay in Cultured Cells
This protocol outlines the treatment of cultured cells with this compound to assess its effect on SMN2 exon 7 inclusion.
-
Cell Culture: Plate cells (e.g., SMA patient-derived fibroblasts or a relevant cell line like HEK293T transfected with an SMN2 minigene) in appropriate culture vessels and allow them to adhere overnight.
-
Compound Preparation: Prepare a working solution of this compound by diluting the DMSO stock solution in cell culture medium to the desired final concentrations (e.g., a dose-response range from 1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24-72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
RNA Extraction: After incubation, harvest the cells and extract total RNA using a standard method (e.g., TRIzol reagent or a commercial kit).
-
RT-PCR Analysis:
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
Perform PCR using primers that flank exon 7 of the SMN2 transcript.
-
Analyze the PCR products on an agarose gel or using a fragment analyzer to quantify the relative amounts of the full-length transcript (including exon 7) and the truncated transcript (excluding exon 7).
-
-
Data Analysis: Calculate the percentage of exon 7 inclusion for each treatment condition and compare it to the vehicle control.
4.2. General Workflow for In Vitro Experiments
The following diagram provides a high-level overview of a typical in vitro experimental workflow for testing this compound.
Caption: General workflow for in vitro analysis of this compound activity.
4.3. In Vivo Administration in a Mouse Model of SMA
This protocol is a general guideline for administering this compound to a mouse model of SMA (e.g., the Δ7 mouse model). All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animal Model: Utilize an established mouse model of SMA.
-
Compound Formulation: Prepare a dosing solution of this compound in a vehicle suitable for the chosen route of administration (e.g., oral gavage). A common in vivo dose cited for this compound is 20 mg/kg, administered daily.[1][2]
-
Administration: Administer the this compound formulation or vehicle control to the mice daily via the chosen route.
-
Monitoring: Monitor the animals regularly for changes in phenotype, such as motor function, weight, and overall health. Survival should also be tracked.
-
Tissue Collection: At the end of the study, euthanize the animals and collect relevant tissues (e.g., brain, spinal cord, muscle) for analysis.
-
Analysis:
-
RNA Analysis: Extract RNA from tissues to measure SMN2 exon 7 inclusion via RT-PCR or qPCR.
-
Protein Analysis: Prepare tissue lysates and perform Western blotting or ELISA to quantify the levels of SMN protein.
-
Functional Assays: Conduct behavioral tests to assess motor function throughout the study.
-
Concluding Remarks
This compound is a valuable research tool for investigating the molecular mechanisms of SMN2 splicing and for the preclinical evaluation of potential SMA therapies. Adherence to proper storage, handling, and experimental protocols is essential for obtaining reliable and meaningful data. The information and protocols provided here serve as a comprehensive guide for researchers working with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting SMN-C2 Insolubility in Aqueous Solutions
Welcome to the technical support center for SMN-C2. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental use of this compound, with a primary focus on its limited solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a small molecule modulator of SMN2 gene splicing and an analog of the approved drug risdiplam (RG-7916).[1][2] It is a hydrophobic compound, which often leads to challenges in achieving and maintaining solubility in the aqueous buffers required for many biological experiments. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a high-concentration stock solution of this compound.[1] It is advisable to prepare a concentrated stock (e.g., 10 mM) in anhydrous DMSO, which can then be diluted into your aqueous experimental buffer.
Q3: My this compound precipitates when I dilute my DMSO stock into my aqueous buffer. What should I do?
A3: This is a common issue known as "crashing out." Several strategies can be employed to mitigate this:
-
Optimize your dilution protocol: Instead of a single large dilution, perform a serial or stepwise dilution. This gradual decrease in solvent polarity can help maintain solubility.
-
Use co-solvents: Including a small percentage of a water-miscible organic solvent in your final aqueous buffer can improve solubility.
-
Adjust the pH: The solubility of this compound's analog, risdiplam, is known to be pH-dependent, with better solubility at a lower pH.[3] Experimenting with the pH of your buffer may improve this compound solubility.
-
Employ surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.
-
Utilize sonication or gentle warming: These techniques can assist in the initial dissolution of the compound.
Q4: What is the maximum concentration of DMSO I can use in my cell-based assays?
A4: The final concentration of DMSO in cell culture media should be kept as low as possible to avoid cytotoxicity. A general guideline is to keep the final DMSO concentration below 0.5% (v/v), although the tolerance can vary between cell lines. It is crucial to include a vehicle control (buffer with the same final DMSO concentration without this compound) in your experiments.[4]
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound in your experiments.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound insolubility.
A logical workflow for troubleshooting this compound insolubility issues.
Data Presentation
The following tables summarize the available solubility and formulation data for this compound and its analog, risdiplam.
Table 1: this compound Solubility and Formulation Data
| Parameter | Value/Recommendation | Source |
| Stock Solution Solvent | DMSO | [1] |
| Recommended Stock Concentration | 10 mM | [1] |
| In Vivo Formulation (Mouse) | 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS | [5] |
Table 2: Risdiplam Solubility Data (as an analog to this compound)
| Parameter | Value/Recommendation | Source |
| Aqueous Solubility | pH-dependent, with greatest solubility at low pH. | [3] |
| Solubility in 1eq. HCl | 100 mM with gentle warming | [6] |
| Oral Formulation (Animal Studies) | Solution in 10 mM ascorbic acid, pH 3 | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Dilution for In Vitro Assays
This protocol provides a general guideline for preparing this compound solutions for use in biochemical or cell-based assays, based on methodologies reported in the literature.[2]
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile, nuclease-free water
-
Aqueous buffer of choice (e.g., HEPES, PBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM this compound Stock Solution in DMSO: a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. b. Briefly centrifuge the vial to ensure all powder is at the bottom. c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. d. Vortex thoroughly and sonicate for 5-10 minutes in a water bath to ensure complete dissolution. Visually inspect to confirm that no solid particles remain. e. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light and moisture.
-
Dilution of this compound into Aqueous Buffer (Example for a final concentration of 10 µM): a. Pre-warm the aqueous buffer: Gently warm your final experimental buffer to the assay temperature (e.g., 37°C). This can aid in solubility. b. Perform a serial dilution: i. In a sterile microcentrifuge tube, perform an intermediate dilution of the 10 mM DMSO stock solution into your aqueous buffer. For example, add 1 µL of 10 mM this compound to 99 µL of buffer to make a 100 µM solution (with 1% DMSO). Vortex gently. ii. From this intermediate dilution, perform the final dilution into your assay plate or tube. For example, add 10 µL of the 100 µM solution to 90 µL of buffer to achieve a final concentration of 10 µM (with a final DMSO concentration of 0.1%). c. Vortex and visually inspect: After each dilution step, gently vortex the solution and visually inspect for any signs of precipitation or cloudiness.
Note: The final concentration of DMSO should be kept as low as possible and be consistent across all experimental and control conditions.
Protocol 2: Buffer Conditions for In Vitro Assays with this compound
The following are examples of buffer conditions that have been used in published research for in vitro assays involving this compound.[2]
Ribonuclease Reaction Buffer:
-
60 mM HEPES, pH 8.0
-
20 mM MgCl₂
-
0.5 M KCl
-
0.2 µg/mL yeast tRNA
-
1 mM sodium ascorbate
-
0.1% H₂O₂
Fluorescence Polarization Assay Binding Buffer:
-
50 mM HEPES
-
150 mM NaCl
-
4 mM MgCl₂
Signaling Pathway
This compound acts as a splicing modulator for the SMN2 gene. The diagram below illustrates its mechanism of action.
Mechanism of action of this compound in promoting functional SMN protein production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 6. bio-techne.com [bio-techne.com]
Technical Support Center: Optimizing SMN-C2 Concentration for Maximum SMN Protein Induction
Welcome to the technical support center for the utilization of SMN-C2, a potent modulator of SMN2 gene splicing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for maximal Survival of Motor Neuron (SMN) protein induction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective small molecule that modulates the alternative splicing of the SMN2 pre-mRNA.[1][2] It directly binds to a specific AGGAAG motif within exon 7 of the SMN2 pre-mRNA.[3] This binding induces a conformational change in the pre-mRNA, which in turn increases the binding affinity of the splicing activator proteins, Far Upstream Element Binding Protein 1 (FUBP1) and KH-type Splicing Regulatory Protein (KHSRP), to the SMN2 pre-mRNA complex.[3][4] This enhanced recruitment of splicing activators promotes the inclusion of exon 7 into the final mRNA transcript, leading to the production of full-length, functional SMN protein.[3]
Q2: What is a typical effective concentration range for this compound in cell culture?
A2: The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, studies have shown that this compound and its close analogs exhibit activity in the low nanomolar to micromolar range. For instance, analogs of this compound have been reported to correct SMN2 splicing with an EC50 of approximately 100 nM.[3] In experiments using SMA patient-derived fibroblasts and induced pluripotent stem cell (iPSC)-derived motor neurons, concentrations around 300 nM have been effectively used.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How long should I treat my cells with this compound to see a significant increase in SMN protein?
A3: An increase in full-length SMN2 mRNA can be observed as early as 24 hours post-treatment.[6] For a detectable increase in SMN protein levels, a longer incubation period is generally required. Studies have shown significant increases in SMN protein after 48 hours of continuous treatment with this compound analogs.[6] The optimal treatment duration may vary, so a time-course experiment is advisable.
Q4: Can this compound be used for in vivo studies?
A4: Yes, this compound and its analogs have been successfully used in mouse models of Spinal Muscular Atrophy (SMA). For example, daily administration of 20 mg/kg of this compound has been shown to increase SMN protein levels in the brain and spinal cord of mice.[1][2] Oral administration of similar compounds has also demonstrated dose-dependent increases in SMN protein in relevant tissues.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant increase in full-length SMN mRNA after 24 hours. | - Suboptimal this compound concentration: The concentration used may be too low for the specific cell line. - Cell health: Cells may be unhealthy or have a low confluency, affecting their response to treatment. - Reagent integrity: The this compound compound may have degraded. | - Perform a dose-response curve (e.g., 10 nM to 10 µM) to identify the optimal concentration. - Ensure cells are healthy, within a low passage number, and plated at an appropriate density. - Use freshly prepared this compound solutions and store the stock solution as recommended by the manufacturer (typically at -20°C or -80°C).[1][2] |
| Increase in full-length SMN mRNA, but no corresponding increase in SMN protein after 48 hours. | - Insufficient treatment duration: 48 hours may not be enough time for protein translation and accumulation in your cell model. - Issues with protein extraction or Western blotting: Protein degradation during lysis or problems with antibody detection can mask an increase in SMN protein. - High protein turnover: The newly synthesized SMN protein may be rapidly degraded. | - Extend the treatment duration to 72 or 96 hours. - Use protease inhibitors during protein extraction and keep samples on ice.[8] Optimize your Western blot protocol, including antibody concentrations and incubation times. - Consider co-treatment with a proteasome inhibitor (e.g., MG132) as a control to assess protein stability.[9] |
| High variability between replicate experiments. | - Inconsistent cell seeding: Variations in cell number can lead to different responses. - Inaccurate pipetting of this compound: Small volumes of concentrated stock solutions can be difficult to pipette accurately. - Edge effects in multi-well plates: Cells in the outer wells of a plate may behave differently than those in the inner wells. | - Use a cell counter to ensure consistent seeding density. - Prepare a series of dilutions to avoid pipetting very small volumes. - Avoid using the outermost wells of multi-well plates for critical experiments. |
| Observed cytotoxicity or off-target effects. | - Excessively high this compound concentration: High concentrations of any compound can lead to off-target effects and cellular stress.[10] - Prolonged treatment: Continuous exposure to high concentrations may be toxic to some cell lines. | - Use the lowest effective concentration determined from your dose-response studies. - Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to assess cytotoxicity at different concentrations. - Investigate potential off-target effects by examining the expression of other genes or proteins. High concentrations of splicing modifiers have been shown to cause transcriptome-wide perturbations.[4] |
Experimental Protocols
Protocol 1: Dose-Response Determination of this compound in Fibroblasts
This protocol outlines the steps to determine the optimal concentration of this compound for inducing SMN protein expression in a human fibroblast cell line.
Materials:
-
Human fibroblast cell line (e.g., SMA patient-derived fibroblasts)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Reagents and equipment for SDS-PAGE and Western blotting
Procedure:
-
Cell Seeding: Seed fibroblasts in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Culture the cells for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 10 nM to 10 µM. Also, prepare a vehicle control (DMSO) with the same final DMSO concentration as the highest this compound concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for 48 hours at 37°C and 5% CO2.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding sample buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against SMN protein.
-
Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method.
-
-
Data Analysis: Quantify the intensity of the SMN protein bands and normalize to the loading control. Plot the normalized SMN protein levels against the this compound concentration to generate a dose-response curve and determine the EC50.
Protocol 2: Quantification of SMN Protein by Semi-Quantitative Western Blot
This protocol provides a general method for the semi-quantitative analysis of SMN protein levels.
Materials:
-
Protein lysate
-
SDS-PAGE gels (e.g., 12% polyacrylamide)
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against SMN (e.g., mouse anti-SMN)
-
Primary antibody for loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-SMN antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[8]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system. Ensure the signal is not saturated for accurate quantification.[8]
-
Stripping and Re-probing (Optional): If necessary, the membrane can be stripped of antibodies and re-probed with a loading control antibody. Alternatively, cut the membrane to probe for proteins of different molecular weights simultaneously.
-
Quantification: Use image analysis software to measure the band intensity for SMN and the loading control. Normalize the SMN signal to the loading control signal for each sample.
Data Presentation
Table 1: Concentration-Dependent Effects of SMN-C Analogues on SMN2 Splicing and SMN Protein Expression
| Compound | Cell Type | Treatment Duration | Assay | EC50 / Effective Concentration | Observed Effect | Reference |
| SMN-C1, C2, C3 | SMA Type I Patient Fibroblasts | 24 hours | RT-PCR | Concentration-dependent | Increased full-length SMN2 mRNA | [6] |
| SMN-C3 | SMA Type I Patient Fibroblasts | 48 hours | Western Blot | Concentration-dependent | Increased SMN protein abundance | [6] |
| SMN-C1, C2 | SMA Patient Fibroblasts | 48 hours | HTRF Assay | Concentration-dependent | Increased SMN protein | [6] |
| SMN-C3 | iPSC-derived Motor Neurons | Not Specified | Immunostaining | 300 nM | Increased SMN protein levels | [5] |
| This compound Analogs | Not Specified | Not Specified | Splicing Assay | ~100 nM | Correction of exon 7 splicing | [3] |
Visualizations
Caption: Mechanism of action of this compound in promoting SMN2 exon 7 inclusion.
Caption: Workflow for determining the optimal dose of this compound.
References
- 1. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. New Highly Selective SMN2 Modifying Drugs Identified – SMAUK [smauk.org.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. treat-nmd.org [treat-nmd.org]
- 9. Regulation of SMN Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
identifying and minimizing off-target effects of SMN-C2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing the off-target effects of SMN-C2, a selective modulator of SMN2 gene splicing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule, analogous to Risdiplam (RG-7916), that acts as a selective regulator of Survival Motor Neuron 2 (SMN2) gene splicing.[1][2] Its primary mechanism involves directly binding to the SMN2 pre-mRNA at a specific motif (AGGAAG) on exon 7.[3][4] This binding induces a conformational change in the pre-mRNA, which increases the binding affinity of the splicing factors FUBP1 (far upstream element binding protein 1) and KHSRP (KH-type splicing regulatory protein) to the RNA.[1][3][5] This enhanced recruitment of splicing machinery promotes the inclusion of exon 7 into the final mRNA transcript, leading to an increased production of full-length, functional SMN protein.[1][6]
Q2: Why is it critical to evaluate the off-target effects of this compound?
A2: While this compound is designed to be selective for SMN2 pre-mRNA, like many small molecules, it can interact with unintended cellular targets, especially at higher concentrations.[6][7] These off-target interactions can lead to unintended biological consequences, such as altered splicing of other genes, changes in gene expression, or modulation of protein activity, which could result in cellular toxicity or misleading experimental outcomes.[7][8] Identifying and understanding these effects is crucial for accurately interpreting research data and for the safe development of therapeutic agents.
Q3: What are the known or potential off-target effects of this compound and its analogs?
A3: Studies on this compound analogs like Risdiplam and Branaplam have shown that at higher concentrations, these compounds can cause wide-ranging, concentration-dependent changes in the transcriptome.[7][8] These off-target effects include various aberrant splicing events such as exon skipping, exon inclusion, and intron retention in genes other than SMN2.[7][9] Furthermore, these molecules can alter the expression levels of genes involved in critical cellular processes like DNA replication, cell cycle regulation, and RNA metabolism.[7][8]
Q4: What are the primary experimental strategies to identify potential off-targets of this compound?
A4: A multi-pronged approach is recommended to comprehensively identify off-targets. This includes:
-
Transcriptomics: RNA-sequencing (RNA-Seq) is used to analyze global changes in gene expression and alternative splicing patterns in cells treated with this compound compared to controls.[7][8]
-
Chemical Proteomics: Techniques like compound-centric chemical proteomics can identify proteins that directly bind to an immobilized version of this compound.[10][11]
-
Global Proteomics: Mass spectrometry-based proteomics can be used to quantify changes in the abundance of thousands of proteins following this compound treatment, which can reveal downstream effects of off-target binding.[12][13]
-
Cellular Thermal Shift Assay (CETSA): This method confirms direct binding of this compound to potential protein targets within intact cells by measuring changes in the thermal stability of the proteins.[14][15][16]
Q5: How can I minimize off-target effects in my experiments?
A5: Minimizing off-target effects is crucial for data integrity. Key strategies include:
-
Dose-Response Analysis: Use the lowest possible concentration of this compound that achieves the desired on-target effect (i.e., increased SMN protein levels). Off-target effects are often concentration-dependent.[7]
-
Use of Controls: Always include appropriate negative controls (e.g., vehicle-treated cells) and positive controls. Consider using a structurally unrelated compound that targets the same pathway to confirm that the observed phenotype is due to the on-target effect.[17]
-
Rational Design: If developing new compounds, use computational and structural biology tools to design molecules with higher specificity for the intended RNA target.[18]
-
Validate On-Target Engagement: Confirm that the on-target effect correlates with the phenotypic outcome across different concentrations and time points.
Troubleshooting Guides
Issue 1: My phenotypic results are inconsistent or unexpected after this compound treatment. How do I determine if this is an on-target or off-target effect?
This workflow helps dissect whether an observed cellular phenotype is a result of this compound's intended action on SMN2 or an unintended off-target interaction.
Issue 2: I've confirmed increased SMN protein, but I suspect off-target splicing events are confounding my results. How can I identify them?
When on-target activity is confirmed but off-target effects are suspected, a systematic, genome-wide approach is necessary. The following workflow combines computational prediction with experimental validation.
Data Summary
Table 1: Comparison of Methodologies for Off-Target Identification
| Methodology | Principle | Strengths | Limitations | Primary Output | Citations |
| Transcriptomics (RNA-Seq) | High-throughput sequencing of cellular RNA to measure gene expression and identify splicing variants. | Unbiased, genome-wide view of transcriptional and splicing changes; highly sensitive. | Identifies downstream effects, not necessarily direct binding; requires complex bioinformatic analysis. | Differentially expressed genes; differentially spliced transcripts. | [7][8] |
| Chemical Proteomics | Uses a modified version of the compound (probe) to capture and identify binding proteins from cell lysates. | Identifies direct protein binding partners; can be performed in a cellular context. | Requires chemical modification of the compound, which may alter its activity; potential for non-specific binding. | List of potential protein binders. | [10][11] |
| Global Proteomics (LC-MS/MS) | Quantifies the relative abundance of thousands of proteins in treated vs. untreated cells. | Unbiased, proteome-wide view of changes in protein levels; no compound modification needed. | Measures changes in protein abundance, which is a downstream effect, not direct binding. | List of proteins with altered abundance. | [12][13] |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding in intact cells or lysates. | Confirms direct target engagement in a physiological context; label-free. | Lower throughput for proteome-wide screening (unless combined with MS); requires specific antibodies or MS. | Thermal shift curves indicating ligand binding. | [14][15][16] |
| In Silico Prediction | Computational algorithms predict potential off-targets based on ligand shape, chemical properties, or sequence homology of targets. | Fast, cost-effective, and can screen vast virtual libraries of targets. | High rate of false positives; predictions require experimental validation; may not reflect the cellular environment. | A ranked list of potential off-target proteins or nucleic acid sequences. | [18] |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation
This protocol outlines the general steps to validate the binding of this compound to a suspected protein target in intact cells.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and grow to ~80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest cells, wash with PBS, and resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a PCR machine, followed by cooling to room temperature.[19] A no-heat control (room temperature) should be included.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) to release soluble proteins.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated, denatured proteins.
-
-
Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the target protein remaining in the supernatant for each temperature point using Western blotting or other quantitative protein detection methods like ELISA.
-
Interpretation: A positive target engagement is indicated by a shift in the melting curve to a higher temperature for the this compound-treated samples compared to the vehicle control, signifying that the compound stabilized the protein against heat-induced denaturation.[15][16]
-
Protocol 2: SMN Protein Quantification by Immunoassay
This protocol describes a general method for measuring on-target this compound activity by quantifying total SMN protein.
-
Sample Preparation:
-
Cell Lysates: Treat cells with this compound or vehicle. After the treatment period, wash cells with cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Tissue Homogenates: Harvest tissues, snap-freeze in liquid nitrogen, and homogenize in lysis buffer.
-
Blood Samples: Whole blood can be used directly with certain assays or processed to isolate peripheral blood mononuclear cells (PBMCs).[20][21]
-
Determine the total protein concentration of the lysates/homogenates using a BCA or Bradford assay.
-
-
Immunoassay Procedure (ELISA/ECL):
-
Use a commercially available SMN ELISA or ECL (electrochemiluminescence) kit, as these are validated for sensitivity and reproducibility.[20][22] The ECL immunoassay is noted for its high sensitivity, requiring as little as 5μL of whole blood.[20][21]
-
Follow the manufacturer's instructions precisely. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Incubating with a detection antibody.
-
Washing the plate between steps.
-
Adding a substrate and measuring the resulting signal (colorimetric for ELISA, light emission for ECL) with a plate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the provided protein standards.
-
Calculate the concentration of SMN protein in each sample by interpolating its signal from the standard curve.
-
Normalize the SMN protein concentration to the total protein concentration for lysates and homogenates.
-
Interpretation: A significant increase in normalized SMN protein levels in this compound-treated samples compared to vehicle controls confirms on-target activity.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 3. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. researchgate.net [researchgate.net]
- 6. New Highly Selective SMN2 Modifying Drugs Identified – SMAUK [smauk.org.uk]
- 7. academic.oup.com [academic.oup.com]
- 8. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 16. biorxiv.org [biorxiv.org]
- 17. benchchem.com [benchchem.com]
- 18. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. SMN Protein Can Be Reliably Measured in Whole Blood with an Electrochemiluminescence (ECL) Immunoassay: Implications for Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. SMN Protein Can Be Reliably Measured in Whole Blood with an Electrochemiluminescence (ECL) Immunoassay: Implications for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. smafoundation.org [smafoundation.org]
Technical Support Center: Enhancing the Stability of the SMN-C2 Complex in Experimental Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of the SMN-C2 complex in various experimental settings.
I. Troubleshooting Guides
This section addresses common issues encountered during experiments involving the this compound complex, such as complex dissociation, protein degradation, and aggregation.
Issue 1: Low or No Signal of Interacting Proteins in Co-Immunoprecipitation (Co-IP) or Pull-Down Assays
This problem often suggests that the this compound complex is either not forming efficiently or is dissociating during the experimental procedure.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Buffer Conditions | Optimize the lysis and wash buffers. The stability of the this compound ribonucleoprotein complex is sensitive to pH and salt concentration. Start with a buffer containing physiological salt concentrations (e.g., 150 mM NaCl) and a pH around 7.4.[1][2][3][4] Titrate salt concentrations and pH to find the optimal conditions for your specific assay. |
| Harsh Detergents | Use mild, non-ionic detergents such as NP-40 or Triton X-100 in your lysis buffer to avoid disrupting protein-RNA and protein-protein interactions.[5] The strength of detergents generally follows this order: SDS > Triton X-100 > NP-40 > Digitonin > CHAPS. |
| Protein Degradation | Always add protease and RNase inhibitors to your lysis buffer to protect the protein and RNA components of the complex from degradation.[6] Perform all steps on ice or at 4°C to minimize enzymatic activity. |
| Inefficient Antibody Binding | Ensure your antibody is validated for immunoprecipitation and has a high affinity for the target protein. Consider using a different antibody if binding is weak. |
| Insufficient Complex Formation | In in vitro assays, ensure that all components (this compound, SMN2 pre-mRNA, FUBP1, KHSRP) are present at appropriate concentrations to favor complex formation. |
Issue 2: Protein Aggregation
Aggregation of the this compound complex or its components can lead to loss of activity and inaccurate results.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Protein Concentration | Work with lower protein concentrations whenever possible. If high concentrations are necessary, consider adding stabilizing agents to the buffer. |
| Suboptimal Buffer Conditions | Screen different buffer conditions, including pH and salt concentration, to identify conditions that minimize aggregation.[2][3][4] |
| Presence of Hydrophobic Patches | Add low concentrations of non-denaturing detergents (e.g., 0.05% Tween-20) or non-detergent sulfobetaines to help solubilize aggregates. |
| Oxidation of Cysteine Residues | For proteins with exposed cysteine residues, include a reducing agent like DTT or TCEP in the buffer to prevent the formation of intermolecular disulfide bonds. |
| Freeze-Thaw Cycles | Aliquot protein solutions and store them at -80°C to avoid repeated freeze-thaw cycles, which can induce aggregation. |
II. Frequently Asked Questions (FAQs)
Q1: What is the this compound complex and what are its key components?
A1: The this compound complex is a ribonucleoprotein (RNP) complex that plays a crucial role in the splicing of the SMN2 gene. This compound is a small molecule that binds directly to a specific sequence (AGGAAG motif) on the pre-mRNA of the SMN2 gene.[7] This binding event promotes a conformational change in the RNA, which then facilitates the recruitment of the splicing activator proteins FUBP1 (Far upstream element-binding protein 1) and KHSRP (KH-type splicing regulatory protein) to form a stable complex.[7]
Q2: What is the mechanism of action of the this compound complex?
A2: this compound acts as a splicing modulator. By binding to the SMN2 pre-mRNA and recruiting FUBP1 and KHSRP, it enhances the inclusion of exon 7 during the splicing process.[7] This leads to the production of a full-length and functional Survival of Motor Neuron (SMN) protein, which is deficient in Spinal Muscular Atrophy (SMA).
Q3: How can I assess the stability of the this compound complex in my experiments?
A3: Several techniques can be used to assess the stability of the this compound complex:
-
Co-Immunoprecipitation (Co-IP) followed by Western Blotting: This can be used to confirm the interaction between the components of the complex.
-
Fluorescence Polarization (FP) Assay: FP can be used to quantitatively measure the binding affinity between the components, such as the interaction between this compound, the SMN2 pre-mRNA, and FUBP1.[7][8]
-
Cellular Thermal Shift Assay (CETSA): CETSA can be used to verify the engagement of this compound with its target RNA within a cellular environment by measuring changes in the thermal stability of the target.[9][10][11][12][13]
Q4: Are there any known quantitative values for the binding affinity within the this compound complex?
A4: Yes, the binding affinity of this compound to a 15-mer RNA oligonucleotide containing the AGGAAG binding motif has been determined to have a dissociation constant (Kd) of approximately 16 ± 2 µM.[7]
III. Experimental Protocols
Fluorescence Polarization (FP) Assay for this compound and FUBP1 Interaction with SMN2 pre-mRNA
This protocol is adapted from methodologies used to study similar ternary complexes.[7]
Materials:
-
Fluorescently labeled RNA oligonucleotide (15-mer) containing the AGGAAG binding motif.
-
Purified recombinant FUBP1 protein.
-
This compound compound.
-
FP buffer: 50 mM HEPES, 150 mM NaCl, 4 mM MgCl₂, pH 7.4.
-
384-well, low-volume, black microplates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare a stock solution of the fluorescently labeled RNA probe in the FP buffer.
-
Prepare serial dilutions of the FUBP1 protein in the FP buffer.
-
In the wells of the microplate, mix the fluorescently labeled RNA probe (at a final concentration of ~5 nM) with varying concentrations of FUBP1.
-
Add a constant concentration of this compound (e.g., 200 nM) to each well.[7] Include control wells without this compound.
-
Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using the plate reader.
-
Plot the change in fluorescence polarization as a function of the FUBP1 concentration and fit the data to a suitable binding model to determine the dissociation constant (Kd).
Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This protocol provides a general framework for performing a CETSA experiment to confirm this compound engagement with its RNA target in cells.[9][10][11][12][13]
Materials:
-
Cells expressing the SMN2 gene.
-
This compound compound and DMSO (vehicle control).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., PBS with protease inhibitors).
-
PCR tubes or 96-well PCR plate.
-
Thermal cycler.
-
Centrifuge.
-
Equipment for protein quantification (e.g., Western blot apparatus).
Procedure:
-
Treat cells with this compound at the desired concentration or with DMSO for a specified time.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellets in lysis buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of different temperatures in a thermal cycler for 3 minutes, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein (e.g., FUBP1, as its stability may be affected by the complex formation) in the soluble fraction by Western blotting. An increase in the thermal stability of the target protein in the presence of this compound indicates target engagement.
IV. Mandatory Visualizations
Diagram 1: this compound Mechanism of Action
Caption: Mechanism of this compound in promoting SMN2 exon 7 inclusion.
Diagram 2: Experimental Workflow for Assessing this compound Complex Stability
References
- 1. Concerning the Optimal Salt Bridge for Trp-cage Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of pH and Salt Concentration on Stability of a Protein G Variant Using Coarse-Grained Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of pH and Salt Concentration on Stability of a Protein G Variant Using Coarse-Grained Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. kmdbioscience.com [kmdbioscience.com]
- 7. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CETSA [cetsa.org]
- 12. Frontiers | Current Advances in CETSA [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Addressing Variability in SMN-C2 Dose-Response Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SMN-C2 and similar SMN2 splicing modifiers. Our goal is to help you identify and mitigate sources of variability in your dose-response experiments to ensure robust and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound dose-response experiments in a question-and-answer format.
Q1: My dose-response curve is not sigmoidal and has a poor fit (low R²). What are the potential causes and solutions?
A1: A non-sigmoidal dose-response curve can arise from several factors. Here’s a troubleshooting guide:
-
Incorrect Concentration Range: The tested concentrations may be too high or too low, missing the dynamic range of the response.
-
Solution: Conduct a wider range-finding experiment with serial dilutions spanning several orders of magnitude (e.g., 1 nM to 100 µM) to identify the optimal concentration range that captures the bottom and top plateaus of the curve.
-
-
Compound Instability or Solubility Issues: this compound, like many small molecules, may degrade or precipitate at certain concentrations or in specific media.
-
Solution: Ensure proper storage of this compound stock solutions (e.g., -20°C or -80°C in a suitable solvent like DMSO). When preparing working solutions, avoid repeated freeze-thaw cycles. Visually inspect the media for any signs of precipitation after adding the compound. Consider using a vehicle control with the highest concentration of DMSO used in the experiment to rule out solvent effects.
-
-
Suboptimal Assay Endpoint: The selected time point for analysis may be too early or too late to capture the maximal effect of this compound on SMN2 splicing or SMN protein expression.
-
Solution: Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) at a fixed, mid-range concentration of this compound to determine the optimal incubation time.
-
-
Data Normalization Issues: Improper normalization can distort the shape of the curve.
-
Solution: Normalize your data to appropriate controls. For splicing assays, this could be the ratio of full-length SMN2 (FL-SMN2) to SMN2Δ7, normalized to a vehicle-treated control. For protein assays, normalize SMN protein levels to a loading control (e.g., GAPDH, β-actin) and then to the vehicle control.
-
Q2: I'm observing high variability (large error bars) between my technical and biological replicates. How can I improve the precision of my experiments?
A2: High variability can obscure the true dose-dependent effect of this compound. Consider the following sources of variability and their solutions:
-
Cell Culture Inconsistency:
-
Cell Passage Number: High-passage number cells can exhibit altered gene expression and drug responses. Solution: Use cells with a consistent and low passage number for all experiments.
-
Cell Confluency: Cell density at the time of treatment can significantly impact results. Over-confluent or under-confluent cells may respond differently to treatment. Solution: Seed cells to achieve a consistent confluency (typically 70-80%) at the time of this compound addition.
-
-
Inconsistent Reagent Handling:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially with small volumes, is a major source of variability. Solution: Use calibrated pipettes and practice proper pipetting techniques. For multi-well plates, consider using multichannel pipettes or automated liquid handlers to minimize well-to-well variation.
-
-
Assay-Specific Variability:
-
RT-qPCR: Variations in RNA extraction efficiency, reverse transcription, and PCR amplification can introduce variability. Solution: Use a high-quality RNA extraction kit and ensure consistent RNA integrity. Use a master mix for reverse transcription and qPCR to minimize pipetting errors. Normalize to a stable housekeeping gene.
-
Western Blotting: Inconsistent protein loading, transfer efficiency, and antibody incubation can lead to variable results. Solution: Perform a total protein quantification assay (e.g., BCA) to ensure equal loading. Use a consistent transfer protocol and validate transfer efficiency (e.g., with Ponceau S staining). Optimize antibody concentrations and incubation times.
-
Q3: My EC₅₀ values for this compound are inconsistent across different experiments. What could be causing this?
A3: Fluctuations in EC₅₀ values are a common challenge. In addition to the factors mentioned in Q1 and Q2, consider the following:
-
Biological Variability: Different batches of cells, even of the same cell line, can exhibit inherent biological differences.
-
Solution: Whenever possible, perform a full dose-response curve in each experiment rather than relying on historical data. If comparing different treatments, include a reference compound (like this compound) in every experiment to assess inter-assay variability.
-
-
Curve Fitting Method: The choice of nonlinear regression model and constraints can influence the calculated EC₅₀.
-
Solution: Use a standard four-parameter logistic (4PL) model for sigmoidal dose-response curves. Ensure that the top and bottom plateaus are well-defined by your data. If not, consider constraining these parameters based on your positive and negative controls.
-
-
Reagent Lot-to-Lot Variability: Different lots of reagents, including cell culture media, serum, and antibodies, can impact experimental outcomes.
-
Solution: Qualify new lots of critical reagents by comparing them to the previous lot before use in critical experiments.
-
Data Presentation
The following tables provide representative quantitative data from typical this compound dose-response experiments. These values are illustrative and may vary depending on the specific cell line and experimental conditions.
Table 1: Dose-Response of this compound on SMN2 Exon 7 Inclusion (RT-qPCR)
| This compound Concentration (nM) | % Full-Length SMN2 (FL-SMN2) Inclusion (Mean ± SD) |
| 0 (Vehicle) | 15 ± 2.1 |
| 1 | 18 ± 2.5 |
| 10 | 35 ± 4.2 |
| 50 | 55 ± 5.1 |
| 100 | 70 ± 6.3 |
| 500 | 85 ± 7.0 |
| 1000 | 88 ± 6.8 |
| 10000 | 90 ± 7.2 |
Table 2: Dose-Response of this compound on SMN Protein Expression (Western Blot)
| This compound Concentration (nM) | Fold Increase in SMN Protein Level (Mean ± SD) |
| 0 (Vehicle) | 1.0 ± 0.1 |
| 1 | 1.1 ± 0.2 |
| 10 | 1.5 ± 0.3 |
| 50 | 2.0 ± 0.4 |
| 100 | 2.8 ± 0.5 |
| 500 | 3.5 ± 0.6 |
| 1000 | 3.6 ± 0.5 |
| 10000 | 3.7 ± 0.6 |
Experimental Protocols
Protocol 1: this compound Dose-Response Analysis by RT-qPCR
-
Cell Seeding: Seed human fibroblasts (e.g., GM03813) or another appropriate cell line in 24-well plates at a density that will result in 70-80% confluency after 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 50, 100, 500, 1000, 10000 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Incubate for 24-48 hours at 37°C and 5% CO₂.
-
RNA Extraction: Lyse the cells directly in the wells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include a DNase treatment step to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
Real-Time qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for FL-SMN2 and SMN2Δ7. Also, amplify a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of FL-SMN2 and SMN2Δ7 using the ΔΔCt method. Determine the percentage of exon 7 inclusion as [FL-SMN2 / (FL-SMN2 + SMN2Δ7)] * 100. Plot the percentage of inclusion against the log of the this compound concentration and fit a four-parameter logistic curve to determine the EC₅₀.
Protocol 2: this compound Dose-Response Analysis by Western Blot
-
Cell Seeding and Treatment: Follow steps 1-3 from the RT-qPCR protocol, using 6-well plates for a higher cell yield.
-
Protein Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against SMN protein overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the SMN protein band intensity to a loading control (e.g., GAPDH, β-actin). Calculate the fold change in SMN protein levels relative to the vehicle-treated control. Plot the fold change against the log of the this compound concentration and fit a four-parameter logistic curve to determine the EC₅₀.
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound experiments.
Caption: Mechanism of this compound action on SMN2 pre-mRNA splicing.
Caption: Logical workflow for troubleshooting this compound dose-response experiments.
Technical Support Center: Enhancing SMN-C2 Delivery Across the Blood-Brain Barrier
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for strategies aimed at enhancing the delivery of the SMN-C2 therapeutic protein across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is the primary obstacle to delivering this compound to the central nervous system (CNS)?
A1: The primary obstacle is the blood-brain barrier (BBB), a highly selective, semi-permeable border of endothelial cells.[1][2][3][4] The BBB prevents the passage of most therapeutic agents from the systemic circulation into the brain, including large-molecule biologics like this compound.[4][5][6] More than 98% of small-molecule drugs and nearly all large-molecule therapeutics are blocked by the BBB.[4][7]
Q2: What are the most promising general strategies for delivering a protein like this compound across the BBB?
A2: Several innovative strategies are being explored to deliver protein therapeutics to the brain. The main approaches include:
-
Receptor-Mediated Transcytosis (RMT): This "Trojan horse" approach uses the BBB's own transport systems to ferry drugs across.[8][9]
-
Nanoparticle-Based Carriers: Encapsulating this compound in nanoparticles can protect it and facilitate its transport.[10][11][12]
-
Cell-Penetrating Peptides (CPPs): These short peptides can be attached to this compound to help it traverse cell membranes.[7][13][14]
-
Focused Ultrasound (FUS): This non-invasive physical method temporarily and locally opens the BBB to allow drug entry.[15][16][17][18]
-
Intranasal Delivery: This route bypasses the BBB to a certain extent by providing a more direct path to the CNS.[5][19][20][21]
Q3: How does Receptor-Mediated Transcytosis (RMT) work?
A3: RMT leverages endogenous transport pathways.[8] A therapeutic protein, or a carrier containing it, is linked to a ligand (like an antibody or peptide) that binds to a specific receptor on the surface of the BBB's endothelial cells (e.g., the transferrin receptor).[9][22][23] This binding triggers the cell to engulf the receptor-ligand-drug complex in a vesicle, transport it across the cell, and release it into the brain parenchyma.[8][24]
Q4: Are there safety concerns associated with temporarily opening the BBB using Focused Ultrasound (FUS)?
A4: FUS is considered a non-invasive and targeted method for BBB disruption.[15][18] Studies have shown that the BBB opening is transient and reversible, typically closing within 24 to 48 hours.[15][16][18] While generally considered safe in preclinical and early clinical studies, long-term effects are still under investigation.[10][17] Potential risks include microhemorrhages and inflammation, so careful optimization of ultrasound parameters is crucial.[18]
Troubleshooting Guides
Scenario 1: Low CNS Uptake with Receptor-Mediated Transcytosis (RMT) Approach
Q: We have developed an this compound fusion protein targeting the transferrin receptor (TfR), but in vivo experiments show minimal brain penetration. What could be the issue?
A: Several factors could be contributing to low CNS uptake. Consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Action |
| Suboptimal Antibody Affinity | An antibody's affinity for its receptor can impact delivery. Overly high affinity might cause the fusion protein to remain trapped in the BBB endothelial cells, while too low affinity can reduce receptor engagement and transport.[23] Solution: Engineer variants of your targeting antibody with a range of affinities to identify the optimal binding kinetics for transcytosis. |
| Peripheral Sink Effect | The transferrin receptor is widely expressed in peripheral tissues, not just the brain.[23] This can lead to your fusion protein being taken up by other organs, reducing the amount available to cross the BBB. Solution: Measure the biodistribution of your this compound fusion protein in peripheral organs. Consider engineering a targeting ligand with higher specificity for the BBB-expressed receptor isoform if one exists. |
| Lysosomal Degradation | After being internalized into the endothelial cell, the transport vesicle may be sorted to the lysosome for degradation instead of being transported across the cell.[24] Solution: Investigate the intracellular trafficking of your fusion protein using in vitro BBB models. Modifying the targeting ligand or its binding epitope can sometimes alter the intracellular sorting pathway. |
| Poor In Vivo Stability | The fusion protein may be degrading in circulation before it has a chance to reach the BBB. Solution: Perform pharmacokinetic analysis to determine the half-life of your protein in vivo. If stability is an issue, consider strategies like PEGylation to prolong circulation time.[9] |
Scenario 2: High Variability in Intranasal Delivery Experiments
Q: Our preclinical studies using intranasal delivery of this compound show highly variable concentrations in the brain. How can we improve consistency?
A: Intranasal delivery can be influenced by several factors leading to variability.[19] Here are some common issues and solutions:
| Potential Cause | Troubleshooting Action |
| Improper Administration Technique | The precise location of administration within the nasal cavity is critical for targeting pathways to the brain (olfactory and trigeminal nerves).[5][19] Solution: Ensure a standardized and consistent administration protocol. Use specialized devices designed for rodent nasal delivery to control droplet size and deposition location. |
| Formulation Issues | The physicochemical properties of the formulation can affect absorption and transport. Factors like viscosity, pH, and the presence of mucoadhesives are important. Solution: Optimize your formulation. Consider adding absorption enhancers or using a carrier system like lipid nanoparticles to improve uptake and protect the protein from degradation.[19] |
| Mucociliary Clearance | The natural clearance mechanism of the nasal cavity can rapidly remove the administered dose before it can be absorbed. Solution: Incorporate mucoadhesive polymers (e.g., chitosan) into your formulation to increase its residence time on the nasal mucosa. |
| Animal-Specific Factors | Physiological differences between animals, such as breathing rate and nasal cavity anatomy, can contribute to variability. Solution: Increase the number of animals per group to improve statistical power. Ensure animals are of a consistent age and weight. |
Quantitative Data Summary
The following tables summarize quantitative data from literature on the effectiveness of different BBB delivery strategies.
Table 1: Brain Uptake Enhancement with Nanoparticle Formulations
| Nanoparticle Type | Targeting Ligand | Cargo | Brain Uptake Increase (vs. non-targeted) | Reference Model |
| PEGylated Liposomes | Anti-TfR Antibody | Anti-Aβ Antibody | ~3-fold | Alzheimer's Disease Mouse Model[4] |
| Lipid Nanoparticles | Angiopep-2 | Generic | Enhanced Brain Uptake | Preclinical Models[4] |
| Polymeric Nanoparticles | Transferrin | Doxorubicin | 5-fold | Rat Model |
Note: Data is illustrative and compiled from various sources. Direct comparison may be limited by different experimental conditions.
Table 2: Focused Ultrasound (FUS) Parameters and Outcomes
| FUS Parameter | Value | Outcome | Reference |
| Frequency | 220 kHz | Effective BBB opening | Clinical Trial (Insightec Exablate Neuro)[25] |
| Procedure Duration | 2.5 minutes | Temporary BBB opening in rats | Preclinical Study[15] |
| BBB Closure Time | 24-48 hours | Reversible opening | Clinical & Preclinical Studies[16][18] |
| Amyloid Plaque Reduction | ~50% in targeted regions | Enhanced clearance with Aducanumab | Clinical Trial (Alzheimer's)[18] |
Experimental Protocols & Workflows
Protocol 1: General Workflow for RMT-Mediated Delivery
This protocol outlines the key steps for developing and testing an RMT-based delivery strategy for this compound.
Caption: Workflow for developing an RMT-based this compound therapeutic.
Protocol 2: Focused Ultrasound (FUS) Mediated BBB Opening
This protocol describes a typical experimental setup for FUS-mediated delivery in a preclinical rodent model.
Materials:
-
MRI-guided FUS system (e.g., ExAblate Neuro)[16]
-
Microbubbles (e.g., DEFINITY®)[25]
-
Anesthetized rodent model
-
Tail vein catheter
-
This compound therapeutic
Methodology:
-
Animal Preparation: Anesthetize the animal and place it in the MRI scanner. Shave the head to ensure good acoustic coupling.
-
Targeting: Use MRI to identify and target the specific brain region of interest (e.g., cortex, hippocampus).
-
Microbubble and Drug Injection: Administer the this compound therapeutic via the tail vein catheter, immediately followed by an intravenous bolus of microbubbles.
-
Sonication: Apply low-intensity focused ultrasound to the target region.[17] The acoustic energy causes the microbubbles to oscillate, which mechanically opens the tight junctions of the BBB.[3]
-
Confirmation of Opening: Administer an MRI contrast agent (e.g., gadolinium) and perform a post-sonication scan to confirm successful and localized BBB opening.[17]
-
Post-Procedure Monitoring: Monitor the animal for any adverse effects. The BBB is expected to close within 24-48 hours.[16][18]
-
Efficacy Analysis: At a predetermined time point post-procedure, sacrifice the animal and harvest the brain tissue to quantify the concentration of this compound in the targeted region versus control regions.
Caption: Experimental workflow for FUS-enhanced this compound delivery.
Signaling and Transport Pathway Diagrams
Diagram 1: Receptor-Mediated Transcytosis (RMT) Pathway
This diagram illustrates the cellular mechanism of RMT across a brain endothelial cell.
Caption: Mechanism of Receptor-Mediated Transcytosis across the BBB.
Diagram 2: Intranasal Delivery Pathways to the CNS
This diagram shows the primary routes by which an intranasally administered therapeutic can reach the brain.
Caption: Pathways for CNS delivery after intranasal administration.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Targeted delivery of proteins across the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming the Blood–Brain Barrier: Advanced Strategies in Targeted Drug Delivery for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.uky.edu [scholars.uky.edu]
- 6. Frontiers | Blood-Brain Barrier and Delivery of Protein and Gene Therapeutics to Brain [frontiersin.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for delivering drugs across the blood-brain barrier for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances and Opportunities in Nanoparticle Drug Delivery for Central Nervous System Disorders: A Review of Current Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. Cell-Penetrating Peptide-Mediated Therapeutic Molecule Delivery into the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Harnessing the capacity of cell-penetrating peptides for drug delivery to the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol to Induce the Temporary Opening of the Blood–Brain Barrier with Short-Time Focused Ultrasound in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Using focused ultrasound to open the blood-brain barrier and enhance drug delivery in Alzheimer's Disease | Neuroscience [labroots.com]
- 17. Increasing BBB Permeability via Focused Ultrasound: Current Methods in Preclinical Research | Springer Nature Experiments [experiments.springernature.com]
- 18. alzforum.org [alzforum.org]
- 19. Brain-targeted intranasal delivery of biologics: a perspective for Alzheimer's disease treatment - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 20. Intranasal delivery of biologics to the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Intranasal delivery bypasses the blood-brain barrier to target therapeutic agents to the central nervous system and treat neurodegenerative disease [review] [healthpartners.com]
- 22. Current Strategies to Enhance Delivery of Drugs across the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Approaches to CNS Drug Delivery with a Focus on Transporter-Mediated Transcytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Alzheimer’s Disease: New Focused Ultrasound Clinical Trial Shows Safety and Potential Clinical Benefits - Focused Ultrasound Foundation [fusfoundation.org]
Technical Support Center: Refining SMN-C2 Treatment Protocols for Long-Term Cell Culture
Welcome to the technical support center for SMN-C2, a selective modulator of SMN2 gene splicing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining long-term cell culture treatment protocols and to offer solutions for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an analog of Risdiplam (RG-7916) and acts as a selective modulator of SMN2 pre-mRNA splicing.[1][2] It directly binds to the AGGAAG motif on exon 7 of the SMN2 pre-mRNA.[2] This binding induces a conformational change in the pre-mRNA, which in turn increases the binding affinity of the splicing factors Far Upstream Element Binding Protein 1 (FUBP1) and KH-type Splicing Regulatory Protein (KHSRP).[1][2] The recruitment of these proteins to the SMN2 pre-mRNA complex enhances the inclusion of exon 7 into the final mRNA transcript, leading to an increased production of full-length, functional Survival Motor Neuron (SMN) protein.[1][2]
Q2: In which cell types has this compound or similar splice-modulating compounds been tested?
A2: this compound and its analogs have been evaluated in a variety of in vitro and in vivo models, including Spinal Muscular Atrophy (SMA) patient-derived fibroblasts, HEK293 cells, and neuronal cell lines.[3][4][5][6] These models are crucial for assessing the compound's efficacy in increasing SMN protein levels and for studying its potential off-target effects.
Q3: What are the expected outcomes of successful this compound treatment in cell culture?
A3: Successful treatment with this compound should result in a dose-dependent increase in the inclusion of exon 7 in SMN2 mRNA transcripts. This can be quantified by RT-qPCR. Consequently, an increase in the levels of full-length SMN protein is expected, which can be measured by Western blot or ELISA.[7] In SMA patient-derived cells, successful treatment may also lead to improvements in cellular phenotypes associated with SMN deficiency, such as reduced apoptosis and improved viability.[8]
Q4: Are there known off-target effects of this compound or other SMN2 splicing modulators?
A4: Yes, like many small molecule inhibitors, SMN2 splicing modulators can have off-target effects. For instance, Risdiplam and its analog SMN-C3 have been shown to modulate the splicing of other genes, such as FOXM1.[6] Long-term, high-level overexpression of SMN protein has also been associated with potential toxicity in some contexts.[6] It is therefore crucial to monitor for potential off-target effects and cytotoxicity, especially in long-term experiments.
Q5: How stable is this compound in cell culture media?
Troubleshooting Guides
Issue 1: Low or No Increase in SMN2 Exon 7 Inclusion
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Concentrations for similar compounds can range from nanomolar to low micromolar. |
| Incorrect RT-qPCR Assay Setup | Verify primer and probe sequences for specificity to SMN2 full-length and delta-7 transcripts. Ensure primers span exon-exon junctions to avoid amplification of genomic DNA.[12] Run a melt curve analysis to check for non-specific products.[13] |
| High Variation in qPCR Replicates | Ensure accurate and consistent pipetting.[14][15] Use a master mix to minimize well-to-well variation. Check for sample homogeneity and potential contaminants.[13] |
| Degraded RNA | Use an RNA stabilization solution and assess RNA integrity (e.g., via electrophoresis or Bioanalyzer) before proceeding with cDNA synthesis. |
Issue 2: Inconsistent or Unclear Western Blot Results for SMN Protein
| Possible Cause | Troubleshooting Step |
| Low SMN Protein Expression | Increase the amount of protein loaded onto the gel. Use a positive control (e.g., lysate from a cell line with known high SMN expression).[16] |
| Poor Antibody Performance | Ensure the primary antibody is validated for the detection of SMN protein in your species of interest. Optimize the primary and secondary antibody concentrations.[17] |
| Unusual or Unexpected Bands | The presence of bands at lower molecular weights could indicate protein degradation; use fresh samples with protease inhibitors.[18] Bands at higher molecular weights could be due to post-translational modifications or protein complexes; ensure complete denaturation and reduction of samples.[17] |
| High Background | Optimize blocking conditions (e.g., type of blocking buffer, incubation time).[19] Ensure adequate washing steps between antibody incubations.[16] |
Issue 3: Observed Cytotoxicity or Changes in Cell Morphology in Long-Term Cultures
| Possible Cause | Troubleshooting Step |
| This compound Concentration is Too High | Determine the cytotoxic concentration 50 (CC50) for your cell line using assays like MTT or LDH release.[11] For long-term studies, use a concentration well below the CC50, ideally close to the effective concentration 50 (EC50).[11] |
| Cumulative Toxicity | Consider intermittent dosing schedules (e.g., treating for a few days followed by a recovery period with compound-free media) if compatible with your experimental goals.[11] |
| Solvent (e.g., DMSO) Toxicity | Ensure the final solvent concentration is consistent across all conditions and is at a non-toxic level (typically ≤ 0.1%). Include a vehicle-only control in all experiments.[11] |
| Changes in Cell Morphology | Document any changes in cell morphology (e.g., rounding, detachment, changes in size) over time.[11] These can be early indicators of cytotoxicity. Correlate morphological changes with viability assays. |
| Development of Resistance | If efficacy decreases over time, consider assessing for the development of resistance. This is a complex area and may require genomic or proteomic analysis to identify underlying mechanisms. |
Quantitative Data Summary
The following table provides illustrative data for the efficacy of SMN2 splice-modifying compounds, based on published data for similar molecules. Note: These values should be considered as a starting point, and optimal concentrations for this compound must be determined empirically for each cell line and experimental condition.
| Compound Type | Cell Line | Effective Concentration Range | Observed Efficacy | Reference |
| SMN2 Splicing Modulator (Risdiplam) | SMA Patient Fibroblasts | 10 nM - 1 µM | ~2 to 2.5-fold increase in SMN2-FL mRNA | [3] |
| SMN2 Splicing Modulator (SMN-C1) | SMNΔ7 SMA Mice | 3 mg/kg | Robust increase in FL SMN2 mRNA and SMN protein | [7] |
Experimental Protocols
Protocol 1: RT-qPCR for SMN2 Exon 7 Inclusion
-
Cell Treatment: Plate cells at an appropriate density and treat with a range of this compound concentrations and a vehicle control (e.g., DMSO) for the desired duration.
-
RNA Extraction: Following treatment, wash cells with PBS and lyse them. Isolate total RNA using a commercial kit and assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.
-
qPCR: Perform qPCR using primers specific for the full-length (exon 7-included) and delta-7 (exon 7-skipped) SMN2 transcripts. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative abundance of each isoform using the ΔΔCt method. The percentage of exon 7 inclusion can be calculated as: (Amount of FL-SMN2) / (Amount of FL-SMN2 + Amount of Δ7-SMN2) * 100.
Protocol 2: Western Blot for SMN Protein Levels
-
Protein Lysate Preparation: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SMN protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the SMN protein levels to a loading control (e.g., β-actin, GAPDH).
Protocol 3: Assessing this compound Stability in Cell Culture Medium
-
Media Preparation: Prepare your complete cell culture medium and spike it with this compound to the final concentration used in your experiments.
-
Incubation: Place the this compound-containing medium in a sterile container and incubate at 37°C in a 5% CO₂ incubator.
-
Sample Collection: At various time points (e.g., 0, 4, 8, 12, 24, 48, 72 hours), collect aliquots of the medium.
-
Sample Storage: Immediately store the collected aliquots at -80°C to prevent further degradation.
-
Quantification: Analyze the concentration of this compound in the thawed samples using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Data Analysis: Plot the concentration of this compound against time to determine its degradation kinetics and half-life in the culture medium.
Visualizations
Caption: Mechanism of action of this compound in promoting SMN2 exon 7 inclusion.
Caption: A logical workflow for troubleshooting long-term this compound cell culture experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient-specific responses to SMN2 splice-modifying treatments in spinal muscular atrophy fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Refined Characterization of the Expression and Stability of the SMN Gene Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Restoring SMN Expression: An Overview of the Therapeutic Developments for the Treatment of Spinal Muscular Atrophy [mdpi.com]
- 7. Pharmacokinetics, pharmacodynamics, and efficacy of a small-molecule SMN2 splicing modifier in mouse models of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased susceptibility of spinal muscular atrophy fibroblasts to camptothecin-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. pcrbio.com [pcrbio.com]
- 14. dispendix.com [dispendix.com]
- 15. blog.biosearchtech.com [blog.biosearchtech.com]
- 16. sinobiological.com [sinobiological.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. stjohnslabs.com [stjohnslabs.com]
- 19. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Mitigating Potential Cytotoxicity of SMN-C2 in Primary Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SMN-C2 in primary cell lines. The focus is on identifying and mitigating potential cytotoxic effects to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule, analogous to risdiplam, that acts as a selective modulator of Survival Motor Neuron 2 (SMN2) gene splicing.[1] Its primary mechanism involves binding directly to the SMN2 pre-mRNA at a specific "AGGAAG" motif on exon 7.[2][3] This binding induces a conformational change in the pre-mRNA, which in turn enhances the recruitment of splicing factors like Far Upstream Element Binding Protein 1 (FUBP1) and KH-type Splicing Regulatory Protein (KHSRP).[2][3] The ultimate result is an increased inclusion of exon 7 in the final mRNA transcript, leading to the production of more full-length, functional SMN protein.[4]
Q2: Is cytotoxicity a known issue with this compound and similar splicing modulators?
A2: While this compound is designed for high selectivity to SMN2 pre-mRNA, high concentrations of splicing modulators can lead to off-target effects and potential cytotoxicity. Transcriptome-wide analyses of similar molecules have shown that at high concentrations, they can cause significant perturbations in the expression of genes involved in critical cellular processes like DNA replication, cell cycle, and RNA metabolism.[2][5] Therefore, it is crucial to determine the optimal, non-toxic concentration range for your specific primary cell line.
Q3: What are the initial steps to take if I observe unexpected cytotoxicity with this compound?
A3: If you observe significant cell death after treatment with this compound, a systematic evaluation is necessary. The initial steps should involve:
-
Verifying Compound Concentration and Purity: Double-check all calculations for dilutions and ensure the this compound stock is of high purity and has not degraded.
-
Performing a Dose-Response and Time-Course Experiment: This will help determine the precise concentration at which cytotoxicity occurs and the kinetics of this effect.
-
Assessing Cell Viability with Multiple Assays: Use orthogonal methods to confirm cytotoxicity and distinguish between cell death and reduced proliferation.
Troubleshooting Guides
Problem 1: High levels of cell death observed even at low concentrations of this compound.
This suggests a potential issue with the experimental setup or the health of the primary cells.
Troubleshooting Workflow for Unexpected Cytotoxicity
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges and solutions for in vivo administration of SMN-C2
Welcome to the technical support center for the in vivo administration of SMN-C2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this SMN2 splicing modulator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule, analogous to RG-7916 (the active component of Risdiplam), that acts as a selective modulator of Survival Motor Neuron 2 (SMN2) gene splicing.[1][2] Its primary mechanism involves binding directly to the AGGAAG motif on exon 7 of the SMN2 pre-mRNA.[2] This binding induces a conformational change in the pre-mRNA, which in turn enhances the recruitment of splicing factors, specifically the far upstream element binding protein 1 (FUBP1) and the KH-type splicing regulatory protein (KHSRP), to the SMN2 pre-mRNA complex.[2] This stabilized complex promotes the inclusion of exon 7 in the final mRNA transcript, leading to the production of full-length, functional SMN protein.
Q2: What is the recommended starting dose for in vivo studies in mice?
A2: Based on published preclinical studies, a daily dose of 20 mg/kg of this compound has been shown to be effective in increasing SMN protein levels in the brain and spinal cord of mouse models of Spinal Muscular Atrophy (SMA).[3] However, it is always recommended to perform a dose-response study to determine the optimal dose for your specific animal model and experimental goals.
Q3: How should I prepare this compound for oral administration in mice?
A3: this compound is a solid, light yellow to yellow powder.[3] For in vivo administration, it is typically formulated as a suspension. While the exact vehicle may vary, a common approach for poorly soluble small molecules is to create a suspension in a vehicle such as a solution containing DMSO, PEG300, Tween 80, and saline or PBS.[4] It is crucial to ensure the suspension is homogenous before and during administration to ensure consistent dosing.[4] Vigorous vortexing or stirring immediately prior to each administration is recommended.[4]
Q4: What are the expected outcomes of successful this compound administration in an SMA mouse model?
A4: Successful in vivo administration of this compound in a relevant SMA mouse model is expected to lead to several positive outcomes, including:
-
Increased inclusion of exon 7 in SMN2 mRNA transcripts.
-
Elevated levels of full-length SMN protein in various tissues, including the central nervous system (CNS) and peripheral organs.[3]
-
Improvement in motor function, which can be assessed by tests such as the righting reflex, grip strength, and rotarod performance.
-
Increased survival and body weight compared to untreated control animals.
Q5: Are there any known off-target effects or toxicity concerns with this compound or similar molecules?
A5: While this compound is designed to be selective for SMN2, the broader class of SMN splicing modulators, including the closely related compound risdiplam, has been studied for potential off-target effects. Some studies have reported that these molecules can affect the splicing of other genes, such as FOXM1, and may influence the mRNA levels of genes like HTT and GALC. It is important to monitor for any unexpected phenotypes in your animal model and consider including assessments for potential off-target effects in your experimental design.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High inter-animal variability in SMN protein levels or phenotype. | Inconsistent Dosing: Inhomogeneous suspension of this compound leading to variable doses. | Ensure vigorous and consistent vortexing of the this compound suspension immediately before each administration. Consider preparing fresh dosing solutions frequently.[4] |
| Dosing Technique: Improper oral gavage technique can lead to inaccurate dosing or stress-induced physiological changes. | Ensure all personnel are properly trained in oral gavage techniques. Standardize the procedure, including animal handling and administration speed.[4] | |
| Biological Variability: Inherent biological differences between animals in metabolism or drug absorption. | Increase the number of animals per group to improve statistical power. Ensure that animals are age- and sex-matched across all experimental groups. | |
| Lower than expected increase in SMN protein levels. | Suboptimal Dose: The administered dose may be too low for the specific animal model. | Perform a dose-response study to identify the optimal dose of this compound that yields the desired increase in SMN protein without causing toxicity. |
| Poor Bioavailability: The formulation may not be optimal for absorption. | Experiment with different vehicle compositions to improve the solubility and absorption of this compound. Consult literature for formulations used with similar small molecules.[4] | |
| Degradation of Compound: this compound may be degrading in the prepared solution. | Prepare fresh dosing solutions daily and store the stock compound according to the manufacturer's instructions (typically at -20°C for powder).[3] | |
| Unexpected adverse effects or toxicity. | Off-target Effects: The compound may be affecting other cellular processes. | Monitor animals closely for any signs of toxicity. Consider reducing the dose or dosing frequency. If possible, perform RNA sequencing to assess transcriptome-wide changes and identify potential off-target genes. |
| Vehicle Toxicity: The vehicle used for administration may be causing adverse effects. | Run a control group that receives only the vehicle to distinguish between compound- and vehicle-related toxicity. | |
| Inconsistent RT-PCR results for SMN2 exon 7 inclusion. | RNA Quality: Poor quality or degraded RNA can lead to unreliable RT-PCR results. | Use a standardized method for tissue harvesting and RNA extraction to ensure high-quality, intact RNA. Assess RNA integrity using methods like gel electrophoresis or a Bioanalyzer. |
| Primer Design: Primers may not be specific for SMN2 or may be inefficient. | Design and validate primers that specifically amplify SMN2 and can distinguish between transcripts with and without exon 7. Use established and published primer sequences where possible. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in a Mouse Model of SMA
| Parameter | Vehicle Control | This compound (20 mg/kg/day) | Reference |
| SMN Protein Levels (Brain) | Baseline | Increased | [3] |
| SMN Protein Levels (Spinal Cord) | Baseline | Increased | [3] |
| Motor Function | Progressive Decline | Improved | [3] |
| Lifespan | Severely Reduced | Extended | [3] |
Experimental Protocols
Western Blot for SMN Protein Quantification in Mouse Tissue
a. Protein Extraction:
-
Harvest mouse tissues (e.g., brain, spinal cord) and immediately snap-freeze in liquid nitrogen. Store at -80°C until use.
-
Homogenize ~50 mg of tissue in 1 mL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.[1]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA protein assay.[5]
b. SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 12% polyacrylamide gel.[1]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SMN protein (diluted in blocking buffer) overnight at 4°C.[1]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
For normalization, probe the same membrane for a loading control protein such as β-actin or GAPDH.[1]
RT-PCR for SMN2 Exon 7 Splicing Analysis
a. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from harvested tissues using a suitable RNA isolation kit according to the manufacturer's protocol.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
b. PCR Amplification:
-
Set up a PCR reaction using primers that flank exon 7 of the human SMN2 gene.
-
The forward primer should be in exon 6 and the reverse primer in exon 8 to distinguish between transcripts that include or exclude exon 7.
-
Use a PCR program with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
Analyze the PCR products on a 2% agarose gel. The product size will differ depending on the inclusion (larger band) or exclusion (smaller band) of exon 7.
-
Quantify the band intensities using densitometry software to determine the percentage of exon 7 inclusion.
Visualizations
Caption: Mechanism of action of this compound in promoting SMN2 exon 7 inclusion.
Caption: General experimental workflow for in vivo evaluation of this compound.
Caption: A logical workflow for troubleshooting in vivo this compound experiments.
References
Technical Support Center: Optimizing SMN-C2 Treatment in Fibroblasts
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the incubation time for SMN-C2 treatment in fibroblast cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small-molecule splicing modulator.[1] It directly binds to the pre-messenger RNA (pre-mRNA) of the SMN2 gene.[1][2] This binding event promotes a conformational change in the pre-mRNA, which enhances the recruitment of splicing factors like FUBP1 and KHSRP.[1][2] Ultimately, this leads to an increased inclusion of exon 7 in the final messenger RNA (mRNA) transcript, resulting in the production of more full-length, functional Survival Motor Neuron (SMN) protein.[1][2]
Q2: Why is optimizing incubation time for this compound treatment critical?
A2: The optimal incubation time for this compound is dependent on the experimental endpoint and the specific fibroblast cell line being used. Shorter incubation times may be sufficient to observe changes in RNA splicing, while longer periods are typically required to see a significant increase in total SMN protein levels. Time-dependent effects of drugs on cell number and morphology are also important considerations.[3] Prolonged exposure could lead to unforeseen off-target effects or cellular stress, confounding results. Therefore, optimization is key to achieving robust and reproducible data.
Q3: What is a good starting point for an incubation time-course experiment?
A3: A good starting point for a time-course experiment would be to test a range of time points. For mRNA analysis (RT-qPCR), you might consider shorter time points such as 8, 16, and 24 hours.[4] For protein analysis (Western Blot), longer time points such as 24, 48, and 72 hours are advisable to allow for protein translation and accumulation. Some studies have successfully used a 24-hour treatment for evaluating transcriptome-wide changes.[5]
Q4: How does cell confluency affect this compound treatment?
A4: Cell confluency can significantly impact the outcome of drug treatment studies. It is recommended to maintain a consistent cell confluency (typically 70-80%) across all experiments to ensure uniformity in cellular metabolic states and drug response. High confluency can lead to reduced proliferation and altered gene expression, which may affect the cellular response to this compound.
Q5: Can I use conditioned media from fibroblasts in my experiments?
A5: While not directly related to this compound's primary mechanism, it's important to be aware that fibroblasts secrete various factors into the culture medium.[6] In some contexts, factors in fibroblast-conditioned media have been shown to influence drug resistance and cell proliferation.[6][7] For direct this compound effect studies, it is best to use fresh media with each treatment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no increase in full-length SMN2 mRNA | Incubation time is too short. | Perform a time-course experiment (e.g., 8, 16, 24 hours) to determine the optimal time for transcriptional changes. |
| Incorrect this compound concentration. | Perform a dose-response experiment to identify the optimal concentration for your fibroblast cell line. The EC50 for close analogs is around 100 nM.[1] | |
| Poor cell health. | Ensure cells are healthy, within a low passage number, and free from contamination.[8][9] | |
| Increase in SMN2 mRNA, but not in SMN protein | Incubation time is too short for protein translation and accumulation. | Extend the incubation time (e.g., 24, 48, 72 hours) and perform a time-course Western blot analysis. |
| Issues with protein extraction or Western blotting. | Review your lysis buffer composition and Western blot protocol for inefficiencies. | |
| High variability between replicates | Inconsistent cell seeding density or confluency. | Ensure uniform cell seeding and treat cells at the same level of confluency for all replicates. |
| Cell line heterogeneity. | Patient-derived fibroblast lines can show significant variability in their response to treatment.[4][10] It is important to characterize the baseline SMN levels and response of each cell line. | |
| Cell death or morphological changes observed | This compound concentration is too high, leading to toxicity. | Perform a cell viability assay (e.g., MTS or trypan blue exclusion) with a range of this compound concentrations to determine the maximum non-toxic dose. |
| Contamination of cell culture. | Test for mycoplasma and other common contaminants.[8] Discard contaminated cultures and use fresh stocks. |
Experimental Protocols
Protocol 1: Time-Course Analysis of this compound on SMN2 Exon 7 Inclusion
-
Cell Seeding: Plate human fibroblasts in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: The following day, replace the medium with fresh medium containing this compound at the desired concentration (e.g., 100 nM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for various time points (e.g., 8, 16, 24, 48 hours).
-
RNA Extraction: At each time point, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer for RNA extraction. Proceed with RNA purification according to the manufacturer's protocol.
-
RT-qPCR: Perform reverse transcription followed by quantitative PCR (qPCR) using primers specific for full-length SMN2 mRNA and a housekeeping gene for normalization.
Protocol 2: Western Blot Analysis of SMN Protein Levels
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Incubation: Incubate the cells for longer time points (e.g., 24, 48, 72 hours).
-
Protein Extraction: At each time point, wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against SMN and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use an appropriate secondary antibody and chemiluminescent substrate to visualize the protein bands. Quantify band intensity using densitometry software.
Data Presentation
Table 1: Expected Fold Increase in Full-Length SMN2 mRNA
| Treatment Time | Expected Fold Increase vs. Vehicle |
| 8 hours | 1.2 - 1.5 |
| 16 hours | 1.8 - 2.2 |
| 24 hours | 2.0 - 2.5[10] |
| 48 hours | 2.0 - 2.5 |
Note: These are generalized expected values based on published data for splicing modulators. Actual results may vary depending on the fibroblast cell line and experimental conditions.
Table 2: Expected Fold Increase in SMN Protein
| Treatment Time | Expected Fold Increase vs. Vehicle |
| 24 hours | 1.3 - 1.7 |
| 48 hours | 1.8 - 2.5[1] |
| 72 hours | 2.0 - 2.8 |
Note: Protein level changes lag behind mRNA changes. Peak protein increase may occur at later time points.
Mandatory Visualizations
References
- 1. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Treatment of spinal muscular atrophy cells with drugs that upregulate SMN expression reveals inter- and intra-patient variability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deciphering fibroblast-induced drug resistance in non-small cell lung carcinoma through patient-derived organoids in agarose microwells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of fibroblast co-culture on the proliferation, viability and drug response of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 10. Patient-specific responses to SMN2 splice-modifying treatments in spinal muscular atrophy fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting SMN-C2 Splicing Assays
Welcome to the technical support center for SMN-C2 splicing assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and ensure the consistency and reliability of their experimental results. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that modulates the splicing of SMN2 pre-mRNA. It directly binds to a specific purine-rich sequence, including the AGGAAG motif, within exon 7 of the SMN2 pre-mRNA. This binding event is thought to stabilize the interaction of positive splicing factors, such as FUBP1 and KHSRP, with the pre-mRNA, which in turn promotes the inclusion of exon 7 into the final mRNA transcript. This leads to an increased production of full-length, functional Survival Motor Neuron (SMN) protein.
Q2: What is a typical effective concentration (EC50) for this compound?
A2: The EC50 for this compound in cell-based SMN2 splicing reporter assays is typically in the low nanomolar range, with reported values around 100 nM.[1] However, the optimal concentration can vary depending on the cell type, the specific minigene construct used, and other experimental conditions. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific system.
Q3: What are the critical controls to include in an this compound splicing assay?
A3: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control (e.g., DMSO): To assess the baseline level of exon 7 inclusion and to control for any effects of the solvent used to dissolve this compound.
-
Untreated Control: To monitor the health and normal splicing pattern of the cells.
-
Positive Control: A compound known to increase SMN2 exon 7 inclusion (e.g., another splicing modulator) can help validate that the assay is working correctly.
-
Negative Control (for minigene assays): A minigene construct with a mutation in a key splicing element that prevents exon 7 inclusion.
-
No Template Control (for RT-PCR/qPCR): To check for contamination in your PCR reagents.
-
No Reverse Transcriptase Control: To check for genomic DNA contamination in your RNA samples.
Troubleshooting Inconsistent Results
Issue 1: High Variability in Exon 7 Inclusion Levels Between Replicates
Q: My replicate wells or samples treated with the same concentration of this compound show significant differences in the percentage of SMN2 exon 7 inclusion. What could be the cause?
A: High variability between replicates is a common issue that can stem from several sources. Here’s a step-by-step guide to troubleshoot this problem.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and visually inspect plates after seeding to confirm even cell distribution. |
| Variable Transfection Efficiency | Optimize transfection parameters (e.g., DNA-to-reagent ratio, incubation time). Use a reporter plasmid (e.g., expressing GFP) to visually assess transfection efficiency across wells. |
| Pipetting Errors | Calibrate your pipettes regularly. Use low-retention pipette tips. When preparing serial dilutions of this compound, ensure thorough mixing at each step. |
| Cell Health and Passage Number | Maintain a consistent cell passage number for all experiments. Ensure cells are healthy and in the exponential growth phase at the time of transfection and treatment. Avoid using cells that are over-confluent. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. |
Issue 2: No or Low Response to this compound Treatment
Q: I am not observing the expected increase in SMN2 exon 7 inclusion after treating my cells with this compound. What should I check?
A: A lack of response to this compound can be due to issues with the compound, the cells, or the assay itself.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line and assay system. |
| Incorrect Minigene Construct | Verify the sequence of your SMN2 minigene construct to ensure it contains the necessary elements for this compound activity, including the target binding site in exon 7. |
| Low Expression of Splicing Factors | The cellular machinery for splicing is critical. Ensure that the cell line you are using expresses the necessary splicing factors (e.g., FUBP1, KHSRP) that mediate the effect of this compound. |
| Problems with RT-PCR/qPCR | See "Issue 3" for detailed troubleshooting of the detection method. |
Issue 3: Inconsistent or Unreliable RT-PCR/qPCR Results
Q: My RT-PCR gel bands are faint, smeared, or I'm getting inconsistent Cq values in my qPCR. How can I improve my results?
A: The reverse transcription and PCR steps are critical for accurate quantification of splicing isoforms. Problems here can obscure real biological effects.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor RNA Quality | Assess RNA integrity using a method like the Agilent Bioanalyzer or by running an aliquot on a denaturing agarose gel. Use a robust RNA extraction method that minimizes degradation and contamination. |
| Genomic DNA Contamination | Treat RNA samples with DNase I before reverse transcription. Include a "no reverse transcriptase" control in your PCR. |
| Suboptimal Primer Design | Design primers that flank exon 7 to amplify both the included and excluded isoforms. For qPCR, design primers that specifically amplify each isoform. Ensure primers have similar melting temperatures and do not form primer-dimers. |
| Inefficient Reverse Transcription | Use a high-quality reverse transcriptase and optimize the amount of input RNA. Ensure your RT primers are appropriate for your target. |
| PCR Inhibition | Contaminants from the RNA extraction (e.g., salts, ethanol) can inhibit PCR. Ensure your RNA is clean. You can test for inhibition by running a dilution series of your cDNA. |
Experimental Protocols
SMN2 Minigene Splicing Assay Protocol
-
Cell Culture and Seeding:
-
Culture cells (e.g., HEK293, HeLa) in the appropriate medium and conditions.
-
Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
On the day of transfection, prepare a transfection mix containing your SMN2 minigene plasmid and a suitable transfection reagent according to the manufacturer's instructions.
-
Add the transfection mix to the cells and incubate for 4-6 hours.
-
After incubation, replace the transfection medium with fresh, complete medium.
-
-
This compound Treatment:
-
24 hours post-transfection, treat the cells with varying concentrations of this compound (and controls). Prepare dilutions in the appropriate cell culture medium.
-
Incubate the cells with the compound for 24-48 hours.
-
-
RNA Extraction:
-
Lyse the cells directly in the wells and extract total RNA using a column-based kit or a phenol-chloroform method.
-
Quantify the RNA and assess its purity (A260/280 and A260/230 ratios).
-
-
Reverse Transcription (RT):
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.
-
-
PCR Amplification:
-
Perform PCR using primers that flank exon 7 of the SMN2 minigene.
-
Use a PCR program with an appropriate annealing temperature for your primers and an extension time sufficient for the larger (exon 7 included) product.
-
-
Analysis:
-
Analyze the PCR products on a 2-3% agarose gel.
-
Quantify the intensity of the bands corresponding to the exon 7 included and excluded isoforms using densitometry software.
-
Calculate the percentage of exon 7 inclusion as: (Intensity of included band) / (Intensity of included band + Intensity of excluded band) * 100.
-
Data Presentation
Table 1: Example of Expected Results from an this compound Dose-Response Experiment
| Treatment | Concentration (nM) | % Exon 7 Inclusion (Mean ± SD) |
| Vehicle (DMSO) | 0 | 15 ± 2.5 |
| This compound | 10 | 25 ± 3.1 |
| This compound | 50 | 45 ± 4.2 |
| This compound | 100 | 60 ± 5.5 |
| This compound | 500 | 75 ± 6.1 |
Visualizations
Caption: SMN2 Splicing Regulation by this compound.
Caption: Troubleshooting Workflow for this compound Splicing Assays.
References
Technical Support Center: Process Improvements for High-Throughput Screening with SMN-C2
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with SMN-C2 and other SMN2 splicing modifiers in a high-throughput screening (HTS) context.
Troubleshooting Guides
High-throughput screening for SMN2 splicing modulators can present several challenges. This guide addresses common issues in a question-and-answer format to help you troubleshoot your experiments effectively.
| Problem/Observation | Potential Cause | Suggested Solution |
| Low Z'-factor (<0.5) in primary screen | 1. Low signal-to-background (S/B) ratio: The difference between positive and negative controls is insufficient.[1] 2. High data variability: Inconsistent results across wells or plates.[2] 3. Reagent instability: Degradation of cells, compounds, or assay reagents over time.[1] | 1. Optimize assay parameters: Adjust cell seeding density, compound incubation time, and reagent concentrations (e.g., luciferase substrate).[1] 2. Improve liquid handling precision: Calibrate and maintain automated liquid handlers. Use low-volume dispensing technology to minimize errors.[3] 3. Monitor environmental conditions: Ensure consistent temperature and humidity during the screen. Randomize plate order to minimize the impact of time-dependent drift.[1][2] |
| High rate of false positives | 1. Compound autofluorescence or luciferase inhibition: Compounds may interfere with the detection method.[1][2] 2. Cytotoxicity: Compounds may induce cell death, leading to a decrease in signal that can be misinterpreted. 3. Off-target effects: Compounds may modulate the reporter system through mechanisms unrelated to SMN2 splicing.[3] | 1. Implement counter-screens: Test hits in an assay with purified luciferase to identify inhibitors.[2] Screen against a reporter driven by a constitutive promoter to flag compounds affecting general transcription or translation. 2. Perform cytotoxicity assays: Use assays like CellTiter-Glo® or MTS to assess the viability of cells treated with hit compounds. 3. Conduct orthogonal assays: Confirm hits using a secondary assay that measures a different endpoint, such as RT-qPCR for SMN2 exon 7 inclusion.[1] |
| High rate of false negatives | 1. Low compound potency: The concentration used in the primary screen is too low to elicit a response. 2. Poor compound solubility or stability: Compounds may precipitate out of solution or degrade in the assay medium. | 1. Screen at multiple concentrations (qHTS): This can help identify compounds with a wider range of potencies.[1] 2. Assess compound quality: Ensure the purity and integrity of the compound library. Check for solubility issues during assay development. |
| Inconsistent results in secondary assays (RT-qPCR, Western blot) | 1. Poor RNA/protein quality: Degradation of samples during extraction or storage. 2. Inefficient reverse transcription or PCR amplification. 3. Suboptimal antibody performance in Western blotting. | 1. Use appropriate extraction and storage protocols: Assess RNA/protein integrity using methods like gel electrophoresis or Bioanalyzer. 2. Optimize RT-qPCR conditions: Design and validate primers, and optimize annealing temperatures.[4] 3. Validate antibodies: Titrate primary and secondary antibodies to determine optimal concentrations and ensure specificity.[1][5] |
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a small molecule that acts as an SMN2 splicing modifier.[6][7] It is an analog of Risdiplam (RG7916) and functions by binding directly to the SMN2 pre-mRNA at a specific motif (AGGAAG) within exon 7.[8][9] This binding event is thought to induce a conformational change in the pre-mRNA, which enhances the recruitment of positive splicing factors, such as FUBP1 (far upstream element binding protein 1) and KHSRP (KH-type splicing regulatory protein), to the splice site.[8][9] This ultimately promotes the inclusion of exon 7 into the final mRNA transcript, leading to the production of full-length, functional SMN protein.[4][8]
2. What are suitable cell lines for an this compound HTS campaign?
Several cell types can be used, including:
-
Patient-derived fibroblasts: These cells endogenously express the SMN2 gene and are highly disease-relevant.[10][11]
-
HEK293 or HeLa cells stably transfected with an SMN2 minigene reporter: These are commonly used for primary HTS due to their robust growth and amenability to genetic manipulation.[12][13] The reporter typically consists of a portion of the SMN2 gene (e.g., exons 6-8) fused to a reporter gene like luciferase or GFP.[2][13]
-
NSC-34 motor neuron-like cells: These can also be used with an SMN2 minigene reporter to provide a more neuron-like context.[14]
3. What are appropriate positive and negative controls for an SMN2 splicing reporter assay?
-
Positive Controls:
-
Negative Controls:
-
Vehicle control (e.g., DMSO at a final concentration not exceeding 0.5%).[4]
-
Inactive analogs of active compounds, if available, to control for off-target effects of the chemical scaffold.
-
4. How can I confirm that my hits are acting on-target to modulate SMN2 splicing?
A multi-step validation process is crucial:
-
Dose-response curves: Confirm that the activity of the hit compound is concentration-dependent in the primary assay.[15]
-
Orthogonal assays: As mentioned in the troubleshooting guide, use an alternative assay format. The gold standard is to measure the ratio of full-length (FL-SMN) to exon 7-skipped (Δ7-SMN) mRNA transcripts using RT-qPCR in patient-derived cells.[4][15]
-
Protein quantification: Ultimately, a successful hit should increase the levels of SMN protein. This can be quantified using Western blotting or ELISA.[1][2][14]
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to demonstrate direct binding of the compound to its target within intact cells.[11]
5. My primary screen is a luciferase reporter assay. What are the common pitfalls?
Luciferase-based assays are susceptible to artifacts. Compounds can directly inhibit or, in some cases, stabilize the luciferase enzyme, leading to false positive or negative results.[2] It is essential to perform a counter-screen using purified luciferase enzyme to eliminate compounds that directly interfere with the reporter protein.[2]
Data Presentation
Table 1: Performance Metrics for a Typical SMN2-Luciferase HTS Assay
| Parameter | Typical Value | Description |
| Z'-factor | 0.5 - 0.8 | A measure of assay quality, indicating the separation between positive and negative controls. A value >0.5 is considered excellent for HTS.[18] |
| Signal-to-Background (S/B) Ratio | 3 - 10 | The ratio of the signal from the positive control to the signal from the negative control. A higher ratio indicates a more robust assay. |
| Hit Rate | 0.5% - 2% | The percentage of compounds in a library that are identified as active in the primary screen. |
Table 2: Potency of Selected SMN2 Splicing Modulators
| Compound | Assay Type | Cell Line | EC50 | Fold Increase in SMN Protein |
| SMN-C3 | SMN2 Splicing Correction | Patient Fibroblasts | ~100 nM | Not specified in this context |
| Risdiplam (RG7916) | SMN Protein Expression | Patient Blood Cells | Not specified | ~2.5-fold[8][9] |
| Branaplam (LMI070) | SMN2 Reporter Activation | NSC34 cells | 3.5 µM | 2.5-fold (in mouse myoblasts)[14] |
| Compound 2 (Pyridazine) | SMN2 Reporter Activation | NSC34 cells | 3.5 µM | 1.5-fold (in human fibroblasts)[14] |
Experimental Protocols
Protocol 1: Cell-Based SMN2-Luciferase Reporter HTS Assay (1536-well format)
This protocol is adapted from a published high-throughput screen for SMN2 modulators.[16]
Objective: To identify compounds that increase the expression of a luciferase reporter gene linked to the inclusion of SMN2 exon 7.
Materials:
-
HEK293 cells stably expressing an SMN2-luciferase reporter construct.
-
Assay medium: DMEM (phenol red-free) with 10% FBS, 1x Pen/Strep, 1x sodium pyruvate.
-
Compound libraries dissolved in DMSO.
-
Positive control (e.g., Risdiplam or Sodium Butyrate).
-
Negative control (DMSO).
-
Luciferase detection reagent (e.g., One-Glo™).
-
1536-well solid white, tissue culture-treated plates.
Procedure:
-
Cell Seeding: Dispense 5 µL of cell suspension (e.g., 2000 cells/well) into each well of a 1536-well plate using an automated liquid handler.
-
Incubation: Incubate the plates for 10-12 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition:
-
Using a pintool or acoustic dispenser, transfer ~23 nL of compound solution from the library plates to the assay plates.
-
Add positive and negative controls to designated wells on each plate.
-
-
Incubation: Incubate the plates for 30-36 hours at 37°C in a 5% CO2 incubator.
-
Signal Detection:
-
Equilibrate plates to room temperature for 10-15 minutes.
-
Add 3 µL of luciferase detection reagent to each well.
-
Incubate for 10-15 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Read the luminescence on a compatible plate reader.
Protocol 2: Secondary Screen - RT-qPCR for SMN2 Exon 7 Inclusion
Objective: To quantify the relative abundance of SMN2 mRNA transcripts containing exon 7 versus those lacking it.[4]
Materials:
-
Patient-derived fibroblasts or other relevant cells treated with hit compounds.
-
RNA extraction kit (e.g., TRIzol reagent or column-based kit).
-
DNase I.
-
Reverse transcription kit.
-
SYBR Green or TaqMan-based qPCR master mix.
-
Primers specific for FL-SMN and Δ7-SMN transcripts.
-
Primers for a stable housekeeping gene (e.g., GAPDH, OAZ1).
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate (e.g., 24-well) and treat with a dose-response of the hit compound and controls for 24-48 hours.
-
RNA Extraction: Isolate total RNA from the cells according to the manufacturer's protocol.
-
DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA. Assess RNA purity and concentration using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Set up qPCR reactions for each sample to amplify the FL-SMN, Δ7-SMN, and housekeeping gene targets.
-
Perform the qPCR on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each target.
-
Calculate the relative abundance of the inclusion and exclusion isoforms using the ΔΔCt method, normalized to the housekeeping gene.
-
The percentage of exon 7 inclusion can be calculated as: (Amount of FL-SMN) / (Amount of FL-SMN + Amount of Δ7-SMN) * 100.[4]
-
Protocol 3: Tertiary Screen - Western Blot for SMN Protein Quantification
Objective: To measure the change in total SMN protein levels following compound treatment.[1][5]
Materials:
-
Cell lysates from compound-treated cells.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and buffer.
-
Nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody against SMN protein.
-
Primary antibody against a loading control (e.g., β-actin, GAPDH).[6]
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Sample Preparation: Lyse cells and determine the protein concentration of each sample.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-SMN antibody (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[1]
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imager.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the SMN protein signal to the loading control signal.
Mandatory Visualizations
Caption: A typical experimental workflow for identifying and validating SMN2 splicing modulators.
References
- 1. treat-nmd.org [treat-nmd.org]
- 2. High throughput screening for SMA - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Western blot protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Binding to SMN2 pre-mRNA-protein complex elicits specificity for small molecule splicing modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Identification of novel compounds that increase SMN protein levels using an improved SMN2 reporter cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An in vivo reporter system for measuring increased inclusion of exon 7 in SMN2 mRNA: potential therapy of SMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Table 3, Assay protocol for the SMN2 luciferase cell line in 1536 well format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Quantitative Analyses of SMN1 and SMN2 Based on Real-Time LightCycler PCR: Fast and Highly Reliable Carrier Testing and Prediction of Severity of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Refining Animal Models for Enhanced Assessment of SMN-C2 Efficacy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining animal models to better assess the efficacy of SMN-C2, a small molecule splicing modifier for Spinal Muscular Atrophy (SMA). This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your research endeavors.
Troubleshooting Guide
This section addresses common issues encountered during in vivo experiments with SMA animal models.
| Question | Answer |
| Why is there significant phenotypic variability within my SMA mouse colony of the same genotype? | Phenotypic variability in SMA mouse models can arise from several factors. The genetic background of the mice can significantly influence disease severity. For instance, the FVB genetic background tends to result in a more severe phenotype compared to the C57BL/6 background in the Smn2B/- model.[1] Additionally, the copy number of the human SMN2 transgene is a major determinant of phenotype severity; even small variations in copy number can lead to different outcomes.[2] Environmental factors such as housing conditions, diet, and handling can also contribute to variability. To minimize this, it is crucial to maintain a consistent environment and use littermate controls for all experiments. |
| My severe SMA mouse pups are dying earlier than expected, even before experimental intervention. What can I do? | Early mortality in severe SMA models, such as the SMNΔ7 mouse, is a common challenge. These animals are fragile and require careful husbandry. Ensure pups are kept warm, as they are prone to hypothermia, which can negatively impact their motor performance and survival.[3] Supplementing nutrition via subcutaneous or intraperitoneal injections of hydrated dextrose solution can help if pups are unable to nurse effectively. Cross-fostering pups to a healthy, experienced dam may also improve survival rates. It is also important to handle the pups minimally and gently to reduce stress. |
| I am observing inconsistent efficacy with this compound treatment across different cohorts. What are the potential causes? | Inconsistent drug efficacy can be due to several factors. The route and timing of administration are critical. For neonatal mice, techniques like subcutaneous (SC) and intracerebroventricular (ICV) injections require precision to ensure consistent dosing.[4][5] Drug stability and formulation can also impact bioavailability. Ensure the this compound compound is properly solubilized and administered consistently. Furthermore, the timing of treatment initiation is crucial; earlier intervention in the disease course generally leads to better outcomes.[6] Finally, as mentioned, inherent biological variability in the animal model can contribute to varied responses. |
| I am having difficulty with the intracerebroventricular (ICV) injection procedure in neonatal pups, leading to high mortality. | ICV injections in neonatal mice are technically challenging due to their small size and fragile skulls.[4] To improve success rates, use a stereotaxic apparatus designed for neonatal rodents to ensure accurate and reproducible needle placement.[5][7] Anesthetize pups using hypothermia, which is generally safer than inhalant anesthetics for neonates. Use a fine-gauge needle (e.g., 32G) and inject the solution slowly to avoid a sudden increase in intracranial pressure. Including a non-toxic dye like Trypan Blue in the injectate can help visualize the injection site and confirm successful delivery to the ventricles.[7] |
| My histological analysis of neuromuscular junctions (NMJs) shows high background staining and unclear morphology. | Optimizing your immunohistochemistry protocol is key. Ensure adequate fixation of the muscle tissue, typically with 4% paraformaldehyde. Permeabilization with a detergent like Triton X-100 is necessary for antibody penetration, but over-permeabilization can damage morphology. Use a blocking solution (e.g., bovine serum albumin) to reduce non-specific antibody binding. The choice of primary and secondary antibodies, as well as their dilution, should be carefully optimized. For visualization, using α-bungarotoxin to label acetylcholine receptors (AChRs) and antibodies against neurofilament and synaptophysin to label the presynaptic terminal is a standard and effective approach.[3] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of animal models for this compound efficacy studies.
| Question | Answer |
| What are the most commonly used mouse models for SMA research, and how do I choose the right one? | Several mouse models of SMA are available, each with distinct characteristics. Severe models, like the SMNΔ7 mouse, have a short lifespan (around 2 weeks) and are useful for studying disease mechanisms and testing the efficacy of treatments on survival and early motor milestones.[1] Intermediate models offer a longer therapeutic window for evaluating motor function decline and the effects of longer-term treatment. Mild models, which have a near-normal lifespan but exhibit subtle motor deficits, are valuable for studying later-onset aspects of the disease and the long-term effects of therapies. The choice of model depends on the specific research question and the therapeutic window of interest. |
| What are the key outcome measures to assess this compound efficacy in SMA mouse models? | A comprehensive assessment of this compound efficacy should include a battery of outcome measures. These include: Survival: A primary endpoint in severe models. Motor Function: Assessed through tests like the righting reflex, grip strength, and hindlimb splay. Histopathology: Analysis of motor neuron counts in the spinal cord and neuromuscular junction (NMJ) integrity in relevant muscles. Molecular Analysis: Quantification of full-length SMN protein levels in the central nervous system (CNS) and peripheral tissues via Western blotting or ELISA. |
| What is the mechanism of action of this compound compounds? | This compound compounds are small molecules that act as splicing modifiers of the SMN2 gene. They bind to specific sequences on the SMN2 pre-mRNA, promoting the inclusion of exon 7 during the splicing process. This leads to an increased production of full-length, functional SMN protein, which is deficient in SMA.[8] |
| How does SMN deficiency lead to motor neuron degeneration? | The primary function of the SMN protein is to facilitate the assembly of small nuclear ribonucleoproteins (snRNPs), which are essential components of the spliceosome responsible for pre-mRNA splicing. SMN deficiency impairs snRNP biogenesis, leading to widespread splicing defects in numerous genes, some of which are critical for motor neuron function and survival.[9] Additionally, SMN has roles in axonal transport of mRNA and cytoskeletal dynamics, which are also disrupted in SMA.[10][11] |
| What are the key signaling pathways affected by SMN deficiency? | The best-characterized pathway is the snRNP biogenesis pathway . SMN is a central component of a complex that assembles Sm proteins onto small nuclear RNAs (snRNAs) to form snRNPs.[12] Emerging evidence also links SMN to the Rho/ROCK signaling pathway , which regulates actin cytoskeletal dynamics.[13][14] SMN deficiency leads to dysregulation of this pathway, contributing to defects in neurite outgrowth and axonal stability.[11][15] |
Quantitative Data on this compound Efficacy
The following tables summarize the reported efficacy of SMN-C compounds in preclinical mouse models of SMA.
Table 1: Effect of SMN-C Compounds on Lifespan in a Severe SMA Mouse Model (SMNΔ7)
| Compound | Dose and Route of Administration | Median Lifespan (Days) | Fold Increase vs. Vehicle | Reference |
| Vehicle | - | ~14 | - | [16] |
| SMN-C3 | 0.3 mg/kg (IP, once daily) | ~25 | ~1.8 | [17] |
| SMN-C3 | 3 mg/kg (IP, once daily) | >100 | >7 | [17] |
Table 2: Effect of SMN-C Compounds on SMN Protein Levels
| Compound | Mouse Model | Tissue | Dose and Route | Fold Increase in SMN Protein vs. Vehicle | Reference |
| This compound | C/C-allele | Brain | 20 mg/kg/day (Oral) | >2 | [17] |
| This compound | C/C-allele | Spinal Cord | 20 mg/kg/day (Oral) | >2 | [17] |
| This compound | C/C-allele | Quadriceps | 20 mg/kg/day (Oral) | >2 | [17] |
| SMN-C3 | SMNΔ7 | Brain | 3 mg/kg (IP) | ~2.5 | [17] |
| SMN-C3 | SMNΔ7 | Quadriceps | 3 mg/kg (IP) | ~1.9 | [17] |
| SMN-C1 | C/C-allele | Brain | 10 mg/kg (Oral, twice daily) | ~2 | [1] |
| SMN-C1 | C/C-allele | Spinal Cord | 10 mg/kg (Oral, twice daily) | ~2 | [1] |
| SMN-C1 | C/C-allele | Quadriceps | 10 mg/kg (Oral, twice daily) | ~2 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Drug Administration in Neonatal Mice
a) Subcutaneous (SC) Injection [5][18]
-
Preparation: Prepare the this compound solution in a sterile vehicle. Draw the solution into a 1 mL syringe with a 30-gauge needle.
-
Restraint: Gently restrain the neonatal pup by creating a "tent" of skin over the interscapular region using your thumb and forefinger.
-
Injection: Insert the needle, bevel up, into the base of the skin tent at a shallow angle.
-
Administration: Slowly inject the desired volume (typically 10-50 µL for neonates).
-
Withdrawal: Slowly withdraw the needle and apply gentle pressure to the injection site with a sterile cotton swab to prevent leakage.
-
Recovery: Return the pup to a warm environment and monitor for any adverse reactions before returning it to the dam.
b) Intracerebroventricular (ICV) Injection [7]
-
Anesthesia: Anesthetize the neonatal pup using hypothermia by placing it on a cooled surface for 3-5 minutes. Confirm anesthesia by the absence of a pedal withdrawal reflex.
-
Positioning: Place the anesthetized pup in a stereotaxic frame designed for neonates.
-
Injection Site Identification: Identify the injection site, which is typically two-fifths of the distance from the lambda suture to each eye.
-
Injection: Using a Hamilton syringe with a 32-gauge needle, slowly inject the this compound solution (typically 1-2 µL per ventricle) to a depth of approximately 1.5-2 mm.
-
Withdrawal and Recovery: Slowly withdraw the needle and allow the pup to recover on a warming pad before returning it to the home cage.
Motor Function Assessment
-
Place the pup on its back on a flat, warm surface.
-
Start a timer and record the time it takes for the pup to turn over and place all four paws on the surface.
-
A cut-off time (e.g., 30 seconds) should be established. Pups that fail to right themselves within this time are assigned the maximum score.
-
Perform the test three times for each pup and calculate the average time.
-
Use a grip strength meter equipped with a wire grid.
-
Hold the mouse by the tail and allow it to grasp the grid with its forelimbs.
-
Gently pull the mouse horizontally away from the grid until it releases its grip.
-
The meter will record the peak force exerted in grams.
-
Perform three to five trials per mouse with a short rest period in between, and average the results.
-
The test can be adapted to measure the combined strength of all four limbs.
Histological and Molecular Analysis
a) Neuromuscular Junction (NMJ) Staining [10]
-
Tissue Dissection and Fixation: Carefully dissect the muscle of interest (e.g., tibialis anterior, gastrocnemius) and fix it in 4% paraformaldehyde.
-
Permeabilization and Blocking: Permeabilize the tissue with 0.5-1% Triton X-100 in PBS and then block with a solution containing bovine serum albumin and normal goat serum.
-
Primary Antibody Incubation: Incubate the muscle with primary antibodies against a presynaptic marker (e.g., neurofilament, synaptophysin) overnight at 4°C.
-
Secondary Antibody and AChR Staining: Wash the muscle and incubate with a fluorescently labeled secondary antibody and α-bungarotoxin conjugated to a fluorophore (to label acetylcholine receptors) for 1-2 hours at room temperature.
-
Mounting and Imaging: Mount the stained muscle on a slide and image using a confocal microscope. Analyze NMJ morphology, including endplate occupancy, axon terminal branching, and AChR cluster morphology.
b) SMN Protein Quantification by Western Blot [2][22]
-
Tissue Homogenization: Dissect and snap-freeze tissues (e.g., spinal cord, brain, muscle). Homogenize the tissue in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for SMN overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensity and normalize to a loading control (e.g., GAPDH, β-actin).
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Pharmacokinetics, pharmacodynamics, and efficacy of a small-molecule SMN2 splicing modifier in mouse models of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temporal and tissue-specific variability of SMN protein levels in mouse models of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. treat-nmd.org [treat-nmd.org]
- 4. Intraperitoneal Injection of Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An inhalation anaesthesia approach for neonatal mice allowing streamlined stereotactic injection in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temporal requirement for high SMN expression in SMA mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracerebroventricular Viral Injection of the Neonatal Mouse Brain for Persistent and Widespread Neuronal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]
- 10. Spinal muscular atrophy: the role of SMN in axonal mRNA regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Restoring SMN Expression: An Overview of the Therapeutic Developments for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The spinal muscular atrophy disease protein SMN is linked to the Rho-kinase pathway via profilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. A combinatorial approach increases SMN level in SMA model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Intravenous Injections in Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. treat-nmd.org [treat-nmd.org]
- 22. iris.cnr.it [iris.cnr.it]
Validation & Comparative
A Comparative Guide to SMN-C2 and Risdiplam Efficacy in Preclinical Models of Spinal Muscular Atrophy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of two small molecule SMN2 splicing modifiers, SMN-C2 and Risdiplam (RG7916), in mouse models of Spinal Muscular Atrophy (SMA). The data presented is compiled from published experimental studies to inform researchers on their relative performance in preclinical settings.
Mechanism of Action: Targeting SMN2 Splicing
Spinal Muscular Atrophy is caused by insufficient levels of the Survival Motor Neuron (SMN) protein due to mutations or deletion of the SMN1 gene. A second gene, SMN2, can produce functional SMN protein, but a single nucleotide difference leads to the exclusion of exon 7 in the majority of its transcripts, resulting in a truncated, non-functional protein. Both this compound and Risdiplam are orally bioavailable small molecules that act as SMN2 splicing modifiers. They are designed to promote the inclusion of exon 7 in SMN2 mRNA transcripts, thereby increasing the production of full-length, functional SMN protein throughout the body, including the central nervous system (CNS).[1][2]
Risdiplam, a pyridazine derivative, modifies the splicing of SMN2 messenger RNA to include exon 7, leading to an increased concentration of the functional SMN protein in vivo.[1] this compound, an analog of RG-7916 (the investigational new drug name for Risdiplam), functions similarly by binding to the SMN2 pre-mRNA. This binding increases the affinity of RNA-binding proteins, such as far upstream element binding protein 1 (FUBP1) and KH-type splicing regulatory protein (KHSRP), to the SMN2 pre-mRNA complex, which promotes exon 7 inclusion.[3]
Preclinical Efficacy in SMA Mouse Models
The following tables summarize the quantitative data on the efficacy of this compound and Risdiplam in severe mouse models of SMA, primarily the "Δ7" mouse model. This model is characterized by a severe phenotype and a short lifespan, making it a valuable tool for assessing the therapeutic potential of drug candidates.
Table 1: Survival and Weight Gain in Severe SMA Mouse Models
| Compound | Mouse Model | Dose and Administration | Median Survival (days) | % Increase in Lifespan | Body Weight Improvement | Reference |
| This compound (analog) | Δ7 SMA | 20 mg/kg/day, oral | Not specified, but extended | Not specified | Prevented disease-related weight loss | [2] |
| Risdiplam | Δ7 SMA | 1 mg/kg/day, IP | >250 | >1500% | Dose-dependent increase | [4] |
| Risdiplam | C/C-allele (mild) | 1, 3, 10 mg/kg/day, oral | N/A | N/A | Normalized | [4] |
Table 2: SMN Protein Induction in Central Nervous System and Muscle
| Compound | Mouse Model | Dose | Tissue | % Increase in Full-Length SMN Protein | Reference |
| This compound (analog) | Δ7 SMA | 20 mg/kg/day | Brain, Spinal Cord | Increased levels | [2] |
| Risdiplam | Δ7 SMA | 1 mg/kg/day, IP | Brain | ~206% | |
| Risdiplam | Δ7 SMA | 1 mg/kg/day, IP | Quadriceps Muscle | ~210% | [5] |
| Risdiplam | C/C-allele (mild) | 1 mg/kg/day, oral | Brain | ~100% | |
| Risdiplam | C/C-allele (mild) | 1 mg/kg/day, oral | Quadriceps Muscle | ~150% | [4] |
Table 3: Motor Function Improvement in SMA Mouse Models
| Compound | Mouse Model | Dose | Motor Function Outcome | Reference |
| This compound (analog) | Δ7 SMA | 20 mg/kg/day | Improved motor function | [2] |
| Risdiplam | Δ7 SMA | 1 mg/kg/day, IP | Improved motor function | [5] |
| Risdiplam | C/C-allele (mild) | 1, 3, 10 mg/kg/day, oral | Prevented motor dysfunction | [6] |
Experimental Protocols
Mouse Models of Spinal Muscular Atrophy
-
Δ7 SMA Mouse Model: This is a severe model of SMA (SMN2+/+; Smn-/-; SMNΔ7+/+) that exhibits a severe phenotype with a median lifespan of approximately 10-15 days. These mice carry two copies of the human SMN2 gene and a transgene expressing the unstable SMNΔ7 protein, on a mouse Smn knockout background.[7]
-
C/C-allele Mouse Model: This is a milder SMA mouse model that carries a specific allele of the human SMN2 gene, leading to a less severe phenotype with a longer lifespan compared to the Δ7 model. These mice are useful for studying long-term treatment effects.
Drug Administration
-
Oral Gavage: For oral administration, compounds were typically formulated in a suitable vehicle and administered daily using a gavage needle.
-
Intraperitoneal (IP) Injection: For systemic administration in neonatal pups, where oral gavage can be challenging, compounds were administered via intraperitoneal injection.
Outcome Measures
-
Survival Analysis: The lifespan of treated and vehicle-control mice was monitored daily, and survival curves were generated using Kaplan-Meier analysis.
-
Body Weight Measurement: Body weight was recorded daily or at regular intervals as an indicator of overall health and disease progression.
-
Motor Function Assessment: Various tests were used to evaluate motor function, including:
-
Righting Reflex: The time taken for a mouse placed on its back to right itself onto all four paws.
-
Grip Strength: Measurement of forelimb and hindlimb grip strength using a grip strength meter.
-
Electrophysiology: Compound muscle action potentials (CMAP) were recorded to assess neuromuscular function.
-
-
SMN Protein Quantification: SMN protein levels in tissues such as the brain, spinal cord, and muscle were measured using techniques like Western blotting or enzyme-linked immunosorbent assay (ELISA).
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of SMN2 splicing modifiers.
Caption: Preclinical experimental workflow for efficacy testing.
Summary and Conclusion
The preclinical data strongly suggest that both this compound and Risdiplam are effective in ameliorating the SMA phenotype in mouse models. Both compounds successfully increase the production of full-length SMN protein in the central nervous system and peripheral tissues, leading to significant improvements in survival, body weight, and motor function.
While a direct head-to-head comparison in a single study is not available in the reviewed literature, the available data indicates that both molecules are potent SMN2 splicing modifiers. Risdiplam has been extensively characterized, with data demonstrating a dose-dependent and robust rescue of the SMA phenotype in multiple mouse models. The data for this compound, primarily from studies on a series of related compounds, also shows significant therapeutic effects.
For researchers and drug development professionals, these findings underscore the therapeutic potential of targeting SMN2 splicing with small molecules. Further studies directly comparing the potency, safety, and pharmacokinetic profiles of different splicing modifiers will be crucial for the development of next-generation SMA therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Motor neuron disease. SMN2 splicing modifiers improve motor function and longevity in mice with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Motor unit recovery following Smn restoration in mouse models of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuronal SMN expression corrects spinal muscular atrophy in severe SMA mice while muscle-specific SMN expression has no phenotypic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, pharmacodynamics, and efficacy of a small-molecule SMN2 splicing modifier in mouse models of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduced survival motor neuron (Smn) gene dose in mice leads to motor neuron degeneration: an animal model for spinal muscular atrophy type III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spinal Muscular Atrophy Efficacy Studies | The Jackson Laboratory [jax.org]
A Comparative Guide to SMN Protein Restoration: SMN-C2 vs. Antisense Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder stemming from insufficient levels of the Survival Motor Neuron (SMN) protein. The primary cause is the loss or mutation of the SMN1 gene. Fortunately, a nearly identical gene, SMN2, can produce a small amount of functional SMN protein, offering a critical target for therapeutic intervention. This guide provides a detailed comparison of two leading strategies for restoring SMN protein levels: the small molecule splicing modifier SMN-C2 and antisense oligonucleotides (ASOs).
At a Glance: this compound vs. Antisense Oligonucleotides
| Feature | This compound (Risdiplam Analog) | Antisense Oligonucleotides (e.g., Nusinersen) |
| Modality | Small Molecule | Synthetic Nucleic Acid Oligomer |
| Target | SMN2 pre-mRNA | SMN2 pre-mRNA |
| Mechanism | Binds to specific sites on SMN2 pre-mRNA, including Exonic Splicing Enhancer 2 (ESE2) and the 5' splice site of exon 7, to promote its inclusion.[1][2][3] | Binds to an Intronic Splicing Silencer (ISS-N1) in intron 7 of SMN2 pre-mRNA, blocking its inhibitory effect and promoting exon 7 inclusion.[4][5][6][7][8] |
| Administration | Oral | Intrathecal injection |
| Distribution | Systemic (CNS and peripheral tissues)[3][9] | Primarily CNS[7] |
Mechanism of Action: A Visual Comparison
Both this compound and antisense oligonucleotides act at the level of SMN2 pre-mRNA splicing to increase the production of full-length, functional SMN protein. However, their precise binding sites and proposed mechanisms differ.
This compound: A Dual-Site Binding Modulator
This compound, an analog of the approved drug risdiplam, is a small molecule that can be administered orally and distributes throughout the body.[3][9][10] It is believed to bind to two key sites on the SMN2 pre-mRNA to promote the inclusion of exon 7.[1][2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Risdiplam, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. History of development of the life-saving drug “Nusinersen” in spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | History of development of the life-saving drug “Nusinersen” in spinal muscular atrophy [frontiersin.org]
- 7. What is the mechanism of Nusinersen sodium? [synapse.patsnap.com]
- 8. Mechanistic principles of antisense targets for the treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Guide to the Structural Validation of SMN-C2's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SMN-C2, a small-molecule splicing modifier, with alternative therapeutic strategies for Spinal Muscular Atrophy (SMA). It focuses on the structural biology approaches that have been pivotal in validating this compound's mechanism of action, supported by experimental data and detailed protocols.
Introduction to this compound and Spinal Muscular Atrophy
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder resulting from insufficient levels of the Survival Motor Neuron (SMN) protein, caused by mutations or deletion of the SMN1 gene.[1] A nearly identical gene, SMN2, can produce some functional SMN protein, but a single nucleotide difference leads to the predominant skipping of exon 7 during pre-mRNA splicing, resulting in a truncated, unstable protein.[1][2][3]
Therapeutic strategies for SMA often focus on increasing the amount of functional SMN protein produced from the SMN2 gene.[4] this compound, a close analog of the clinically tested RG-7916 (a precursor to the FDA-approved Risdiplam), is a small molecule designed to modulate SMN2 splicing to promote the inclusion of exon 7.[5][6]
Validated Mechanism of Action of this compound
Structural and mechanistic studies have revealed that this compound does not target the general splicing machinery but acts as a highly specific RNA-binding ligand.[5][6] Its mechanism has been validated through a combination of chemical biology, proteomic, and genomic techniques.
The core mechanism involves the following steps:
-
Direct RNA Binding: this compound directly binds to a specific 'AGGAAG' motif within exon 7 of the SMN2 pre-mRNA.[5][6]
-
Conformational Change: This binding event induces a specific conformational change in the pre-mRNA structure, particularly in a region known as the terminal stem-loop 1 (TSL1).[5]
-
Recruitment of Splicing Activators: The new conformation creates an enhanced binding surface for the splicing activators Far Upstream Element Binding Protein 1 (FUBP1) and KH-type Splicing Regulatory Protein (KHSRP).[5][6][7]
-
Enhanced Splicing: The recruitment of these positive regulators to the this compound/SMN2 pre-mRNA complex promotes the inclusion of exon 7, leading to the production of full-length, functional SMN protein.[5][6]
A related molecule, SMN-C5, has been shown through solution NMR spectroscopy to stabilize the U1 snRNP complex at the 5'-splice site of exon 7, functioning as a "bona fide splicing factor" by recognizing the interface between the U1 snRNA and the SMN2 pre-mRNA.[2] This provides an atomic-resolution model for how these small molecules can selectively correct a specific splicing defect.
Caption: Mechanism of this compound in correcting SMN2 splicing.
Comparison with Alternative SMA Therapies
This compound represents one of several strategies to combat SMA. Its mechanism, targeting, and delivery differ significantly from other approved and experimental therapies.
| Feature | This compound (Small Molecule) | Nusinersen (Spinraza®) | Zolgensma® (Onasemnogene abeparvovec) | SMN-Independent Therapies (e.g., Apitegromab) |
| Molecule Type | Small Molecule | Antisense Oligonucleotide (ASO) | AAV9 Viral Vector | Monoclonal Antibody |
| Target | SMN2 pre-mRNA (Exon 7) | SMN2 pre-mRNA (Intron 7) | Replaces faulty SMN1 gene | Muscle proteins (e.g., myostatin) |
| Mechanism of Action | Binds RNA, induces conformational change, and recruits splicing activators (FUBP1/KHSRP).[5][6] | Binds to an Intronic Splicing Silencer (ISS) to block the binding of repressor proteins (hnRNP A1).[2][4] | Delivers a functional copy of the SMN1 gene to motor neurons for SMN protein production.[4] | Inhibit negative regulators of muscle growth to increase muscle mass and strength.[8] |
| Validated Structural Interaction | Direct binding to AGGAAG motif on RNA, confirmed by chemical proteomics and SHAPE.[5] | Binds to a specific sequence in intron 7. | N/A (Gene replacement) | Binds to the myostatin protein. |
| Administration | Oral | Intrathecal Injection | One-time Intravenous Infusion | Intravenous Infusion |
| Effect | Increases full-length SMN protein from the SMN2 gene.[9][10] | Increases full-length SMN protein from the SMN2 gene.[4] | Provides a new source of SMN protein.[4] | Aims to improve muscle function independently of SMN protein levels.[8][11] |
Key Experimental Protocols for Mechanism Validation
The validation of this compound's mechanism relied on innovative techniques to probe RNA structure and interactions within a cellular context.
In-Cell SHAPE-MaP (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension and Mutational Profiling)
-
Objective: To determine the secondary structure of SMN2 exon 7 pre-mRNA and detect conformational changes upon this compound binding inside living cells.[5]
-
Methodology:
-
Cell Culture and Treatment: 293T cells are transfected with an SMN2 minigene to enrich for the target RNA. The cells are then treated with this compound or a DMSO control.
-
NAI Probing: The cells are treated with 2-methylnicotinic acid imidazolide (NAI), a reagent that acylates the 2'-hydroxyl group of flexible, unpaired RNA nucleotides.
-
RNA Isolation and Reverse Transcription: Total RNA is extracted. A gene-specific primer is used for reverse transcription under conditions where the reverse transcriptase frequently misincorporates a nucleotide at the site of NAI modification.
-
Sequencing and Analysis: The resulting cDNA is sequenced. The mutation rate at each nucleotide position is calculated, which is proportional to the SHAPE reactivity. A higher mutation rate indicates a more flexible, unpaired nucleotide.
-
Comparison: SHAPE reactivity profiles from this compound-treated and control cells are compared to identify specific nucleotides where the conformation has changed.[5]
-
Chemical Cross-linking, Pull-down, and Proteomic Analysis
-
Objective: To identify the direct cellular binding partners (RNA and proteins) of this compound.
-
Methodology:
-
Probe Synthesis: A bifunctional probe is synthesized by attaching a photo-reactive cross-linking group (e.g., diazirine) and an affinity tag (e.g., biotin) to the this compound molecule (creating a probe like this compound-BD).[5]
-
In-Cell Cross-linking: Cells are treated with the this compound-BD probe. Upon UV irradiation, the diazirine group forms a covalent bond with the nearest interacting molecule (RNA or protein).
-
Lysis and Affinity Purification: Cells are lysed, and the biotin-tagged complexes are captured using streptavidin-coated beads.
-
Target Identification:
-
RNA Target: The captured RNA is isolated, reverse-transcribed, and identified using qPCR or sequencing to confirm binding to SMN2 pre-mRNA.[5]
-
Protein Co-factors: The captured proteins are eluted, separated by SDS-PAGE, and identified using mass spectrometry to find proteins that form a complex with this compound and its RNA target (e.g., FUBP1, KHSRP).[5]
-
-
Caption: Workflow for validating this compound's mechanism of action.
Conclusion
The validation of this compound's mechanism of action is a landmark example of how modern structural and chemical biology techniques can elucidate the function of small molecules that target RNA. Unlike therapies that replace a gene or block silencing elements, this compound acts as an "RNA chaperone," inducing a productive conformation in the SMN2 pre-mRNA to recruit the cell's own splicing machinery more effectively. This detailed mechanistic understanding, derived from experiments like SHAPE-MaP and chemical proteomics, provides a strong foundation for the rational design of next-generation RNA-modulating therapeutics. The comparison with alternatives highlights the diversity of approaches being employed to treat SMA, each with a unique mechanism, delivery method, and therapeutic profile.
References
- 1. Frontiers | Structural Context of a Critical Exon of Spinal Muscular Atrophy Gene [frontiersin.org]
- 2. Structural basis of a small molecule targeting RNA for a specific splicing correction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecules in Development for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. curesma.org [curesma.org]
- 5. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. smanewstoday.com [smanewstoday.com]
- 9. New Highly Selective SMN2 Modifying Drugs Identified – SMAUK [smauk.org.uk]
- 10. Pharmacokinetics, pharmacodynamics, and efficacy of a small-molecule SMN2 splicing modifier in mouse models of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajmc.com [ajmc.com]
A Head-to-Head Comparison of SMN2 Splicing Modulators: SMN-C2 and Branaplam
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two small molecule SMN2 splicing modulators: SMN-C2, a research compound closely analogous to the approved drug risdiplam, and branaplam, a compound that underwent clinical investigation for Spinal Muscular Atrophy (SMA). The comparison focuses on their mechanism of action, preclinical and clinical performance, and off-target profiles, supported by experimental data to inform future research and development in the field of SMA therapeutics.
Mechanism of Action: Correcting the Splice
Both this compound and branaplam are orally bioavailable small molecules designed to correct the aberrant splicing of the Survival of Motor Neuron 2 (SMN2) pre-messenger RNA (pre-mRNA). In SMA, the SMN1 gene is non-functional, and the SMN2 gene predominantly produces a truncated, unstable SMN protein (SMNΔ7) due to the exclusion of exon 7 during splicing. Both compounds promote the inclusion of exon 7, leading to the production of full-length, functional SMN protein.[1][2]
They achieve this by binding to the SMN2 pre-mRNA and stabilizing the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5' splice site of intron 7.[3][4] This enhances the recognition and inclusion of exon 7 by the spliceosome. While sharing this core mechanism, risdiplam (and by extension, its analog this compound) is understood to have a second binding site on an exonic splicing enhancer (ESE2) within exon 7, which is thought to enhance its specificity.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (represented by risdiplam) and branaplam from in vitro, preclinical, and clinical studies.
Table 1: In Vitro Potency
| Compound | Assay | Potency (EC50) |
| Branaplam | SMN Protein Production | 20 nM |
| Risdiplam | SMN2 Splicing (Full-Length mRNA) | ~2 nM |
Note: EC50 values are from different assays and may not be directly comparable. Risdiplam's potency is reported for the increase of full-length SMN2 mRNA, a direct measure of its primary mechanism.
Table 2: Preclinical Efficacy in SMA Mouse Models (SMNΔ7)
| Compound | Dosing | Key Outcomes |
| Branaplam | 0.03 - 3 mg/kg/day (oral) | Dose-dependent increase in SMN protein in brain and spinal cord; extended lifespan. |
| Risdiplam | 0.1 - 1 mg/kg/day (oral) | Dose-dependent increase in SMN protein in brain (up to 206%) and muscle (up to 210%); improved motor function and survival.[3] |
Table 3: Clinical Efficacy
| Compound | Trial | Patient Population | Key Outcomes |
| Branaplam | NCT02268552 (Interim Data) | SMA Type 1 | Median improvement in CHOP INTEND score of 4.5 points after 86 days (n=8) and 7.0 points after 127 days (n=5).[5][6] |
| Risdiplam | FIREFISH & SUNFISH | SMA Types 1, 2 & 3 | ≥2-fold median increase in SMN protein levels in blood within 4 weeks, sustained over time.[7] |
CHOP INTEND: Children's Hospital of Philadelphia Infant Test of Neuromuscular Disorders, a motor function scale for infants with neuromuscular disorders.
Off-Target Effects: A Transcriptome-Wide View
A critical aspect of splicing modulator development is understanding their specificity. Transcriptome-wide analyses in SMA patient fibroblasts have revealed differences in the off-target effects of branaplam and risdiplam.
Table 4: Off-Target Effects at High Concentrations
| Compound | Number of Genes with Altered Expression | Predominant Splicing Perturbation |
| Branaplam | 2,187 | Exon Inclusion |
| Risdiplam | 10,921 | Exon Skipping and Inclusion |
At lower, more clinically relevant concentrations, the off-target effects of both compounds were significantly reduced, with branaplam showing almost no off-target effects.[8] However, at higher concentrations, risdiplam appears to affect a larger number of genes.[8][9] The clinical significance of these findings is still under investigation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to evaluate SMN2 splicing modulators.
SMN2 Splicing Analysis by RT-qPCR
This assay quantifies the relative amounts of full-length SMN2 mRNA (containing exon 7) and SMN2Δ7 mRNA (lacking exon 7).
Methodology:
-
Cell Culture and Treatment: SMA patient-derived fibroblasts are cultured and treated with a range of concentrations of the test compound (e.g., this compound or branaplam) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).[3]
-
RNA Extraction: Total RNA is isolated from the treated cells using a commercial kit.
-
Reverse Transcription (RT): First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Quantitative PCR (qPCR): The cDNA serves as a template for qPCR using primers that specifically amplify the full-length SMN2 transcript (spanning the exon 6-exon 8 junction) and the SMN2Δ7 transcript (spanning the exon 6-exon 8 junction). A housekeeping gene (e.g., GAPDH, ACTB) is also amplified for normalization.
-
Data Analysis: The relative expression of full-length and Δ7 SMN2 transcripts is calculated using the ΔΔCt method. The percentage of exon 7 inclusion can be determined by the ratio of full-length SMN2 to total SMN2 (full-length + Δ7).
SMN Protein Quantification by Western Blot
This method is used to determine the levels of SMN protein in cell or tissue lysates.
Methodology:
-
Lysate Preparation: Cells or tissues are lysed in a buffer containing detergents and protease inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of total protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., polyvinylidene difluoride - PVDF).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for the SMN protein. A primary antibody against a loading control protein (e.g., β-actin, GAPDH, or tubulin) is also used to ensure equal protein loading.
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibodies. A chemiluminescent substrate is added, which reacts with HRP to produce light that is captured on film or by a digital imager.
-
Analysis: The intensity of the protein bands is quantified using densitometry software. The SMN protein levels are normalized to the loading control to determine the relative abundance in each sample.[10]
Conclusion
Both this compound (as represented by risdiplam) and branaplam are potent SMN2 splicing modulators that have demonstrated the ability to increase full-length SMN protein levels in preclinical models of SMA. Risdiplam has successfully translated these preclinical findings into a clinically approved therapy, showing a sustained increase in SMN protein levels in patients.
The clinical development of branaplam for SMA was discontinued not due to a lack of efficacy or safety concerns within the SMA trials, but because of the rapidly evolving therapeutic landscape.[2] However, interim data from its clinical trial did suggest positive effects on motor function in infants with SMA Type 1.[5][6]
A key differentiating factor may lie in their off-target profiles, with transcriptome analyses suggesting that risdiplam may have a broader impact on the transcriptome at higher concentrations, although the clinical relevance of this is yet to be fully elucidated. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of next-generation SMN2 splicing modulators with optimized efficacy and safety profiles.
References
- 1. Discovery of Small Molecule Splicing Modulators of Survival Motor Neuron-2 (SMN2) for the Treatment of Spinal Muscular Atrophy (SMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. smanewstoday.com [smanewstoday.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. benchchem.com [benchchem.com]
- 7. Clinical Evidence Supporting Early Treatment Of Patients With Spinal Muscular Atrophy: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. medicineinnovates.com [medicineinnovates.com]
- 10. treat-nmd.org [treat-nmd.org]
A Comparative Guide to SMN-C2's Efficacy in Spinal Muscular Atrophy Patient Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pre-clinical efficacy of SMN-C2, a small-molecule SMN2 splicing modulator, with other therapeutic alternatives for Spinal Muscular Atrophy (SMA). The data presented is derived from studies on various SMA patient-derived fibroblast cell lines, offering insights into patient-specific responses and the molecular mechanisms underpinning these treatments.
Introduction to this compound and SMA Therapeutics
Spinal Muscular Atrophy is a debilitating neuromuscular disorder caused by mutations in the SMN1 gene, leading to a deficiency of the Survival Motor Neuron (SMN) protein.[1] The paralogous SMN2 gene can produce a small amount of functional SMN protein, but a single nucleotide difference predominantly causes the exclusion of exon 7 during pre-mRNA splicing, resulting in a truncated, non-functional protein.[2] Therapeutic strategies for SMA aim to increase the levels of functional SMN protein.
This compound is a close analog of risdiplam (RG7916), an orally available small molecule that modifies the splicing of SMN2 pre-mRNA to promote the inclusion of exon 7.[3] This guide compares the in vitro effects of this compound/risdiplam to other prominent SMA therapies:
-
Nusinersen (Spinraza®): An antisense oligonucleotide that also targets SMN2 pre-mRNA splicing to increase exon 7 inclusion.[4]
-
Onasemnogene Abeparvovec (Zolgensma®): A gene therapy that delivers a functional copy of the SMN1 gene to motor neurons.[5][6]
-
Branaplam: Another small-molecule SMN2 splicing modulator that was in clinical development.[7]
Comparative Efficacy of this compound (as Risdiplam) in SMA Patient Fibroblasts
The following data summarizes the in vitro response to risdiplam and nusinersen in a large cohort of primary fibroblast cell lines derived from SMA patients with varying disease severity and SMN2 copy numbers. Given that this compound is a close analog of risdiplam, these findings provide a strong indication of this compound's expected performance.[2][8]
Table 1: In Vitro SMN Protein Increase in SMA Patient Fibroblasts Treated with Risdiplam and Nusinersen [8][9]
| Patient Cell Line Characteristic | Treatment | Mean Relative SMN Protein Increase (Fold Change vs. Untreated) | Observations |
| SMA Type 1b | Risdiplam | ~2.0 - 3.5 | Significant increase in SMN protein. |
| Nusinersen | ~1.8 - 3.2 | Comparable increase to risdiplam in most lines. | |
| SMA Type 2 | Risdiplam | ~2.5 - 4.5 | Generally showed a more pronounced response. |
| Nusinersen | ~2.2 - 4.0 | Robust increase, with some patient-specific variability. | |
| SMA Type 3/4 | Risdiplam | ~1.5 - 3.0 | Milder response compared to Type 1 and 2 cell lines. |
| Nusinersen | ~1.5 - 2.8 | Similar trend of a less pronounced increase. | |
| SMN2 Copy Number: 2 | Risdiplam | ~2.0 - 3.0 | |
| Nusinersen | ~1.8 - 2.8 | ||
| SMN2 Copy Number: 3 | Risdiplam | ~2.5 - 4.0 | Higher and more variable response. |
| Nusinersen | ~2.3 - 3.8 | ||
| SMN2 Copy Number: 4 | Risdiplam | ~1.8 - 2.5 | Less pronounced response compared to 3 copies. |
| Nusinersen | ~1.7 - 2.4 |
Note: The data presented are approximate ranges derived from published studies and are intended for comparative purposes. Individual cell line responses can vary significantly.
A key finding from these studies is the considerable heterogeneity in treatment response among different patient-derived cell lines.[8] While a majority of cell lines (57%) showed a significantly higher increase in SMN protein with one of the treatments, 43% responded similarly to both risdiplam and nusinersen.[8] Factors influencing this variability include the patient's age, SMN2 copy number, and baseline SMN protein levels, with younger age and higher baseline SMN levels predicting a better in vitro response.[8]
Comparison with Other SMA Therapeutic Modalities
A direct quantitative comparison of Zolgensma's efficacy in fibroblast cell lines is not feasible as its mechanism is centered on gene replacement in motor neurons.[6] Branaplam, while also a splicing modulator, has had its development for SMA discontinued.[7]
Table 2: Mechanistic and Application Comparison of SMA Therapies
| Feature | This compound / Risdiplam | Nusinersen | Zolgensma | Branaplam |
| Mechanism of Action | Small-molecule SMN2 splicing modulator | Antisense oligonucleotide SMN2 splicing modulator | SMN1 gene replacement therapy | Small-molecule SMN2 splicing modulator |
| Target Molecule | SMN2 pre-mRNA | SMN2 pre-mRNA | N/A (delivers SMN1 gene) | SMN2 pre-mRNA |
| Administration | Oral | Intrathecal | Intravenous (one-time) | Oral |
| In Vitro Efficacy Model | SMA patient fibroblasts | SMA patient fibroblasts | Primarily motor neuron cultures | SMA patient fibroblasts |
Experimental Protocols
SMN Protein Quantification by Western Blot
This protocol describes the semi-quantitative analysis of SMN protein levels in cultured SMA patient fibroblasts.
a. Cell Lysis and Protein Extraction:
-
Culture SMA patient fibroblasts to 80-90% confluency.
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein extract.
-
Determine protein concentration using a BCA protein assay.
b. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of total protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SMN protein (e.g., mouse anti-SMN) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software. Normalize SMN protein levels to a loading control (e.g., GAPDH or β-actin).
Analysis of SMN2 Exon 7 Splicing by RT-PCR
This protocol details the analysis of the ratio of full-length (FL) SMN2 to exon 7-skipped (Δ7) SMN2 mRNA.
a. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cultured fibroblasts using a commercial RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
b. PCR Amplification:
-
Perform PCR using primers flanking SMN2 exon 7.
-
PCR cycling conditions:
-
Initial denaturation: 95°C for 5 minutes.
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 58°C for 30 seconds.
-
Extension: 72°C for 30 seconds.
-
-
Final extension: 72°C for 7 minutes.
-
c. Gel Electrophoresis and Analysis:
-
Separate the PCR products on a 2% agarose gel.
-
Visualize the bands corresponding to FL-SMN2 and Δ7-SMN2 mRNA under UV light.
-
Quantify the intensity of each band to determine the ratio of exon 7 inclusion.
Visualizations
Caption: Mechanism of this compound in modulating SMN2 pre-mRNA splicing.
Caption: Workflow for assessing this compound efficacy in patient fibroblasts.
References
- 1. Risdiplam in types 2 and 3 spinal muscular atrophy: A randomised, placebo-controlled, dose-finding trial followed by 24 months of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. curesma.org [curesma.org]
- 6. Mechanism of Action | ZOLGENSMA® (onasemnogene abeparvovec-xioi) [zolgensma-hcp.com]
- 7. benchchem.com [benchchem.com]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Patient-specific responses to SMN2 splice-modifying treatments in spinal muscular atrophy fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Efficacy of SMN-C2: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
The development of therapies for Spinal Muscular Atrophy (SMA) has underscored the critical need for reliable biomarkers to validate therapeutic efficacy, monitor disease progression, and predict patient response. This guide provides a comparative overview of established and emerging biomarkers relevant to assessing the performance of SMN-C2, a novel therapeutic agent designed to enhance Survival Motor Neuron (SMN) protein levels. The information presented herein is intended to guide researchers in designing robust preclinical and clinical studies.
The Landscape of SMA Biomarkers
Spinal Muscular Atrophy is an autosomal recessive neuromuscular disorder caused by mutations in the SMN1 gene, leading to a deficiency of the SMN protein and subsequent degeneration of motor neurons.[1][2][3] The severity of SMA is primarily modified by the copy number of the SMN2 gene, which produces a small amount of functional SMN protein.[1][4][5] Therapies for SMA, including the hypothetical this compound, generally aim to increase the production of functional SMN protein from the SMN2 gene or to replace the faulty SMN1 gene.[6]
A range of biomarkers are utilized to assess the effectiveness of such treatments. These can be broadly categorized as genetic, molecular, muscle-related, and electrophysiological markers.
Comparative Analysis of Key Biomarkers
The selection of appropriate biomarkers is crucial for evaluating the therapeutic efficacy of this compound. The following tables provide a comparative summary of key biomarkers, their utility, and the methodologies for their assessment.
Table 1: Genetic and Molecular Biomarkers
| Biomarker | Description | Utility for this compound Validation | Measurement Method | Sample Type | Key Considerations |
| SMN2 Copy Number | The number of copies of the SMN2 gene. | Prognostic: Inversely correlates with disease severity and can predict treatment response.[1][4][5][7] A higher copy number is associated with a milder phenotype.[1] | Droplet Digital PCR (ddPCR) or Multiplex Ligation-dependent Probe Amplification (MLPA) | Whole Blood | A baseline characteristic that does not change with treatment. Essential for patient stratification. |
| SMN Protein | The direct target of SMN-enhancing therapies. | Pharmacodynamic: An increase in SMN protein levels post-treatment would provide direct evidence of this compound's mechanism of action.[4][8][9] | Enzyme-Linked Immunosorbent Assay (ELISA), Western Blot, Imaging Flow Cytometry | Peripheral Blood Mononuclear Cells (PBMCs), Cerebrospinal Fluid (CSF) | Levels in peripheral blood may not always correlate with those in the central nervous system.[8] Significant inter-patient variability exists.[1][10] |
| SMN mRNA (full-length vs. Δ7) | The ratio of full-length (FL-SMN) to exon 7-skipped (Δ7-SMN) transcripts. | Pharmacodynamic: An increased ratio of FL-SMN to Δ7-SMN would indicate successful splice modulation by this compound.[4] | Quantitative Real-Time PCR (qRT-PCR) | Whole Blood, Fibroblasts | Can distinguish between SMA patients and carriers/controls.[4] |
| Neurofilaments (NfL and pNF-H) | Proteins released from damaged neurons. | Pharmacodynamic/Response: Elevated at baseline in SMA patients and decrease with effective treatment, indicating reduced neuroaxonal damage.[2][11][12][13][14] | Simoa (Single Molecule Array), ELISA | Cerebrospinal Fluid (CSF), Serum/Plasma | Highly promising, especially in infantile-onset SMA.[1][10][15] Levels are age-dependent.[8] |
| MicroRNAs (miRNAs) | Small non-coding RNAs involved in gene regulation. | Exploratory/Response: Specific miRNAs (e.g., miR-9, miR-132, miR-206) are dysregulated in SMA and may normalize with treatment.[4][9] | qRT-PCR, Microarray | Serum, CSF | Non-invasive potential, but still largely in the research phase.[4][9] |
Table 2: Muscle-Related and Electrophysiological Biomarkers
| Biomarker | Description | Utility for this compound Validation | Measurement Method | Key Considerations |
| Creatine Kinase (CK) | An enzyme that leaks from damaged muscle. | Response: Elevated levels in some SMA patients may decrease with treatment, suggesting reduced muscle damage.[1][5][8] | Photometric Assay | Serum |
| Creatinine | A breakdown product of creatine phosphate in muscle. | Response: Levels, which are often low in SMA due to reduced muscle mass, may increase with effective therapy.[5][8] | Colorimetric Assay | Serum, Urine |
| Compound Muscle Action Potential (CMAP) | A measure of the collective response of muscle fibers to nerve stimulation. | Prognostic/Response: Low CMAP amplitudes reflect motor unit loss and can improve with treatment.[4] | Electromyography (EMG) | Non-invasive, but requires specialized equipment and expertise. |
| Motor Unit Number Estimation (MUNE) / Motor Unit Number Index (MUNIX) | Techniques to estimate the number of functioning motor units. | Prognostic/Response: Quantifies motor neuron loss and can demonstrate a therapeutic effect on preserving motor units.[4] | Electromyography (EMG) | More sensitive than CMAP for detecting early motor neuron loss.[4] |
| Muscle Imaging | Techniques like MRI to assess muscle composition. | Response: Can quantify muscle atrophy and fat infiltration, which may improve with treatment.[4] | Magnetic Resonance Imaging (MRI) | Provides anatomical evidence of treatment effect on muscle health. |
Experimental Protocols
Detailed experimental protocols are essential for the reproducible and accurate measurement of these biomarkers.
Measurement of SMN Protein in PBMCs by ELISA
-
Sample Collection and Processing: Collect whole blood in EDTA tubes. Isolate Peripheral Blood Mononuclear Cells (PBMCs) using Ficoll-Paque density gradient centrifugation.
-
Protein Extraction: Lyse the PBMC pellet with a suitable lysis buffer containing protease inhibitors. Quantify total protein concentration using a BCA assay.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for human SMN protein overnight at 4°C.
-
Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add diluted protein lysates and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP). Incubate for 1 hour.
-
Wash the plate and add the substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve and calculate the concentration of SMN protein in the samples. Normalize to total protein concentration.
Measurement of Neurofilament Light Chain (NfL) in Serum by Simoa
-
Sample Collection and Processing: Collect whole blood and allow it to clot. Centrifuge to separate the serum and store at -80°C until analysis.
-
Simoa Assay Procedure:
-
Use a commercial Simoa NfL assay kit.
-
Load paramagnetic beads coated with anti-NfL capture antibodies, samples, and biotinylated anti-NfL detection antibodies into the Simoa instrument.
-
The instrument automates the incubation, washing, and addition of streptavidin-β-galactosidase.
-
Individual beads are loaded into a microwell array and sealed with oil.
-
The substrate (resorufin β-D-galactopyranoside) is added, and the fluorescence of each well is measured.
-
-
Data Analysis: The instrument's software calculates the concentration of NfL in each sample based on the proportion of active (fluorescent) wells.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex relationships and processes involved in biomarker validation for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. hcp.smanewstoday.com [hcp.smanewstoday.com]
- 4. The Relevance of Spinal Muscular Atrophy Biomarkers in the Treatment Era [mdpi.com]
- 5. Frontiers | Role of circulating biomarkers in spinal muscular atrophy: insights from a new treatment era [frontiersin.org]
- 6. curesma.org [curesma.org]
- 7. Update on Biomarkers in Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomarkers in spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Biomarkers and the Development of a Personalized Medicine Approach in Spinal Muscular Atrophy [frontiersin.org]
- 10. Molecular Biomarkers for Spinal Muscular Atrophy: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. smanewstoday.com [smanewstoday.com]
- 12. smanewstoday.com [smanewstoday.com]
- 13. ajmc.com [ajmc.com]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. Role of circulating biomarkers in spinal muscular atrophy: insights from a new treatment era - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to Spinal Muscular Atrophy and SMN2 Splicing Modification
A Comparative Analysis of SMN-C2 and Other SMN2 Splicing Modifiers for Spinal Muscular Atrophy
This guide provides a detailed comparative analysis of this compound, a selective small-molecule modulator of Survival of Motor Neuron 2 (SMN2) gene splicing, with other therapeutic agents developed for Spinal Muscular Atrophy (SMA). The comparison focuses on approved therapies such as Risdiplam (Evrysdi®) and Nusinersen (Spinraza®), as well as the investigational compound Branaplam. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by preclinical and clinical data.
Spinal Muscular Atrophy (SMA) is a severe neuromuscular disorder caused by mutations or deletion of the SMN1 gene, leading to a deficiency of the Survival Motor Neuron (SMN) protein.[1][2] This protein is essential for the survival and function of motor neurons.[2][3] Humans possess a nearly identical gene, SMN2, but a critical single nucleotide transition (C-to-T) in exon 7 causes this exon to be predominantly excluded during pre-mRNA splicing.[1][4][5] The resulting truncated protein, SMNΔ7, is unstable and rapidly degraded, leading to insufficient levels of functional SMN protein.[4] The primary therapeutic strategy for SMA involves modulating the splicing of SMN2 pre-mRNA to increase the inclusion of exon 7 and, consequently, the production of full-length, functional SMN protein.[2][6]
Mechanism of Action
SMN2 splicing modifiers can be broadly categorized into small molecules and antisense oligonucleotides (ASOs), each with distinct mechanisms for promoting exon 7 inclusion.
This compound and Risdiplam (Small Molecules): this compound is a close analog of RG-7916, the precursor to Risdiplam.[1][7] These small molecules act as selective RNA-binding ligands.[8] this compound binds directly to a specific AGGAAG motif on the SMN2 pre-mRNA within exon 7.[9] This binding induces a conformational change in the pre-mRNA structure, creating a new binding surface that enhances the recruitment of positive splicing factors, specifically the Far Upstream Element Binding Protein 1 (FUBP1) and KH-type Splicing Regulatory Protein (KHSRP).[1][7][10][9] This stabilized complex promotes the recognition of exon 7 by the spliceosome, leading to its inclusion in the mature mRNA. Risdiplam is understood to operate through a similar mechanism, binding to two distinct sites on the SMN2 pre-mRNA to stabilize the U1 snRNP interaction at the 5' splice site and modulate a splicing enhancer site within exon 7.[11]
Nusinersen (Antisense Oligonucleotide): Nusinersen is a modified antisense oligonucleotide that targets the SMN2 pre-mRNA.[12][13] It is designed to bind with high specificity to an Intronic Splicing Silencer site, known as ISS-N1, located in intron 7.[12][14] This site is normally bound by splicing repressor proteins, such as hnRNP A1/A2, which prevent the inclusion of exon 7.[14] By binding to ISS-N1, Nusinersen physically blocks these repressor proteins from accessing the pre-mRNA, thereby alleviating the repression and promoting the inclusion of exon 7.[3][14]
Branaplam (Small Molecule): Branaplam, a pyridazine derivative, also functions to enhance exon 7 inclusion.[15] Its mechanism involves stabilizing the transient double-stranded RNA structure formed between the SMN2 pre-mRNA and the U1 snRNP complex, a key component of the spliceosome, thereby increasing the binding affinity of U1 snRNP to the 5' splice site.[15]
Comparative Data Overview
The following tables summarize key characteristics and performance data for this compound and its main comparators. Data for this compound is preclinical, while data for Risdiplam and Nusinersen is from approved clinical use.
Table 1: General Characteristics and Mechanism
| Feature | This compound | Risdiplam (Evrysdi®) | Nusinersen (Spinraza®) | Branaplam |
| Molecule Type | Small Molecule | Small Molecule | Antisense Oligonucleotide | Small Molecule (Pyridazine) |
| Administration | Oral (preclinical) | Oral | Intrathecal Injection | Oral |
| Primary Target | SMN2 pre-mRNA (Exon 7)[10][9] | SMN2 pre-mRNA (Exon 7)[2][11] | SMN2 pre-mRNA (Intron 7)[12][14] | SMN2 pre-mRNA (5' splice site)[15] |
| Mechanism | Promotes binding of splicing activators (FUBP1/KHSRP)[1][7] | Promotes binding of splicing activators & stabilizes U1 snRNP[11] | Blocks binding of splicing repressors (hnRNP A1/A2)[14] | Stabilizes U1 snRNP binding to 5' splice site[15] |
| Distribution | Systemic, crosses blood-brain barrier[6][7] | Systemic, crosses blood-brain barrier[16][17] | Primarily Central Nervous System (CNS)[3][18] | Systemic, crosses blood-brain barrier[6] |
| Development Status | Preclinical | FDA Approved | FDA Approved | Discontinued for SMA[19][20] |
Table 2: Preclinical Efficacy in Mouse Models of SMA
| Parameter | This compound / Analogs | Risdiplam | Nusinersen | Branaplam |
| SMN Protein Increase | Significant increase in brain and spinal cord[7][21] | Dose-dependent increase in CNS and peripheral tissues | Increased SMN in CNS[14] | Increased SMN in brain and spinal cord[6] |
| Motor Function | Improved motor function[7][22] | Improved motor function and neuromuscular circuit[22] | Improved function in mouse models[12] | Improvements in motor function[6] |
| Survival | Extended lifespan in Δ7 SMA mice[21][22] | Extended lifespan in SMA mice[22] | Extended lifespan in SMA mice | Increased survival[6] |
Table 3: Clinical Performance and Safety Highlights
| Parameter | Risdiplam (Evrysdi®) | Nusinersen (Spinraza®) |
| Patient Population | Broad range (neonates to adults) with SMA Types 1, 2, and 3[17][23] | Broad range (infants to adults) with SMA[13][18] |
| Efficacy Endpoint | Sustained SMN protein increase (~2-fold median); significant improvement in motor milestones (e.g., sitting without support)[10][17] | Significant improvement in motor function scores (HFMSE, CHOP INTEND) and event-free survival[12][14] |
| Common Adverse Events | Upper respiratory tract infection, pneumonia, fever, constipation, diarrhea, rash[23] | Upper respiratory tract infection, constipation, headache, back pain, post-lumbar puncture syndrome[12][18] |
Note: Direct quantitative comparison of clinical efficacy is complex due to different trial designs, patient populations, and endpoints.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are summarized protocols for key assays used to evaluate SMN2 splicing modifiers.
RT-qPCR for SMN2 Splicing Analysis
This method quantifies the relative amounts of SMN2 mRNA transcripts that either include (full-length, FL) or exclude (Δ7) exon 7.
Protocol Summary:
-
Cell Culture and Treatment: Plate patient-derived fibroblasts or other relevant cell lines. Treat with various concentrations of the splicing modifier (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24-48 hours).[24]
-
RNA Extraction: Lyse cells and isolate total RNA using a suitable method (e.g., TRIzol reagent). Assess RNA purity and concentration via spectrophotometry (A260/A280 ratio ~2.0).[24]
-
DNase Treatment (Optional but Recommended): Treat RNA samples with DNase I to eliminate any contaminating genomic DNA.[24]
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random or oligo(dT) primers.[24]
-
qPCR: Prepare a qPCR master mix with a fluorescent dye (e.g., SYBR Green). Use specific primer pairs designed to amplify the FL-SMN2 transcript, the Δ7-SMN2 transcript, and a stable housekeeping gene (e.g., GAPDH, OAZ1) for normalization.
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative expression of each isoform using the ΔΔCt method. The percentage of exon 7 inclusion can be calculated as: (Amount of FL-SMN2) / (Amount of FL-SMN2 + Amount of Δ7-SMN2) * 100.[24]
Western Blot for SMN Protein Quantification
This immunoassay measures the total amount of SMN protein in cell or tissue lysates.
Protocol Summary:
-
Sample Preparation: Treat cells or dose animals as described previously. Collect cells or tissues and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard assay (e.g., BCA protein assay) to ensure equal loading.[25]
-
SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 12-15% Tris-glycine gel.[25]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the SMN protein (e.g., mouse anti-SMN). Also, probe a separate membrane or the same one (after stripping) with an antibody for a loading control protein (e.g., β-actin, GAPDH).[25]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantification: Use densitometry software to measure the intensity of the SMN band and normalize it to the intensity of the loading control band.
Conclusion
This compound represents a promising preclinical small molecule that shares a mechanistic basis with the approved and effective therapy, Risdiplam. Both operate by directly binding SMN2 pre-mRNA to recruit splicing activators, a mechanism distinct from the steric hindrance approach of the ASO Nusinersen. The key advantages of small molecules like this compound and Risdiplam include their oral bioavailability and systemic distribution, allowing them to potentially correct SMN deficiency in both the central nervous system and peripheral tissues. While Nusinersen has proven highly effective, its intrathecal administration targets it primarily to the CNS. The development of Branaplam was halted for SMA, but its study provided valuable insights into the pharmacology of pyridazine-based splicing modifiers.[19][20] Future research will continue to refine the specificity and efficacy of these RNA-targeting therapeutics to optimize outcomes for all individuals with SMA.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Risdiplam? [synapse.patsnap.com]
- 3. What is the mechanism of Nusinersen sodium? [synapse.patsnap.com]
- 4. Pharmacokinetics, pharmacodynamics, and efficacy of a small-molecule SMN2 splicing modifier in mouse models of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA-Targeting Splicing Modifiers: Drug Development and Screening Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. smanewstoday.com [smanewstoday.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. oaepublish.com [oaepublish.com]
- 9. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Results from a phase 1 study of nusinersen (ISIS-SMNRx) in children with spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nusinersen (Spinraza®) – Spinal Muscular Atrophy (SMA) | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]
- 14. Frontiers | History of development of the life-saving drug “Nusinersen” in spinal muscular atrophy [frontiersin.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Risdiplam | C22H23N7O | CID 118513932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Mechanism of Action | Evrysdi® (risdiplam) [evrysdi-hcp.com]
- 18. Nusinersen - Wikipedia [en.wikipedia.org]
- 19. Branaplam - Wikipedia [en.wikipedia.org]
- 20. sma-europe.eu [sma-europe.eu]
- 21. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 22. SMN2 splicing modifiers improve motor function and longevity in mice with spinal muscular atrophy | Semantic Scholar [semanticscholar.org]
- 23. Risdiplam Monograph for Professionals - Drugs.com [drugs.com]
- 24. benchchem.com [benchchem.com]
- 25. Regulation of SMN Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the On-Target Specificity of SMN-C2 In Vivo: A Comparative Guide
This guide provides a detailed comparison of SMN-C2, a small molecule modulator of SMN2 gene splicing, with alternative therapeutic agents for Spinal Muscular Atrophy (SMA). The focus is on the in vivo on-target specificity, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.
Spinal Muscular Atrophy is a neurodegenerative disease caused by insufficient levels of the Survival Motor Neuron (SMN) protein, due to mutations or deletions in the SMN1 gene. A nearly identical gene, SMN2, can produce some functional SMN protein, but its efficiency is hampered by an alternative splicing event that predominantly excludes a critical segment, exon 7. Therapeutic strategies have emerged that aim to correct this splicing defect in SMN2 to increase full-length SMN protein production. This compound, an analog of the FDA-approved drug Risdiplam (RG-7916), represents one such promising small molecule approach.
Mechanism of Action of this compound
This compound is a selective RNA-binding ligand that directly targets the SMN2 pre-messenger RNA (pre-mRNA).[1][2][3] Chemical proteomic and genomic studies have revealed that this compound binds to a specific purine-rich "AGGAAG" motif on exon 7 of the SMN2 pre-mRNA.[3][4] This binding induces a conformational change in the pre-mRNA, creating an enhanced binding surface for key splicing regulatory proteins, namely far upstream element binding protein 1 (FUBP1) and KH-type splicing regulatory protein (KHSRP).[1][3] The stabilization of this ribonucleoprotein complex promotes the inclusion of exon 7 during the splicing process, leading to an increase in functional, full-length SMN protein.[1][3]
Comparative Analysis of On-Target Specificity
The specificity of a splicing modulator is critical to its therapeutic safety and efficacy. Off-target effects on the splicing of other essential genes can lead to unintended side effects. This compound is compared here with other approved or investigated SMA therapies that also aim to modulate SMN protein levels.
| Feature | This compound | Risdiplam (Evrysdi) | Nusinersen (Spinraza) |
| Molecule Type | Small Molecule | Small Molecule | Antisense Oligonucleotide (ASO) |
| Mechanism | Binds to an exonic splicing enhancer (ESE2) and the 5' splice site on SMN2 pre-mRNA to recruit splicing factors (FUBP1/KHSRP) and promote exon 7 inclusion.[1][3][5] | Binds to two sites on SMN2 pre-mRNA (ESE2 in exon 7 and the 5' splice site in intron 7) to stabilize the U1 snRNP interaction and promote exon 7 inclusion.[5] | Binds to an intronic splicing silencer (ISS-N1) in intron 7 of SMN2 pre-mRNA, blocking the binding of inhibitory splicing factors (hnRNP A1/2) to promote exon 7 inclusion.[6][7] |
| Administration | Oral (preclinical) | Oral | Intrathecal Injection |
| On-Target Efficacy | Corrects SMN2 splicing and increases SMN protein levels in the brain and spinal cord of mouse models. | Increases full-length SMN protein levels systemically in both the central nervous system and peripheral tissues.[8] | Increases full-length SMN protein primarily within the central nervous system.[7] |
| Reported Off-Target Profile | Studies on its close analog, SMN-C3, show selective regulation of SMN2 with only a few other affected genes, such as STRN3.[4] | Dose-dependent off-target effects. At high concentrations, it alters the expression of thousands of genes and causes widespread splicing changes in cell models.[9][10] | The ASO design provides high specificity, but potential for off-target hybridization exists. Clinical studies have established a favorable safety profile.[11] |
Quantitative Data on Off-Target Effects
Transcriptome-wide analysis using RNA sequencing (RNA-Seq) is the gold standard for assessing the specificity of splicing modulators. Below is a summary of data from studies on this compound's analogs and other small molecules.
| Compound (Concentration) | Cell Type | No. of Genes with Altered Expression (>2-fold) | No. of Significantly Altered Splicing Events | Key Off-Target Genes/Events Noted |
| SMN-C3 (500 nM) | SMA Patient Fibroblasts | 6 | Not Validated | STRN3 |
| Risdiplam (1000 nM) | SMA Patient Fibroblasts | 3,670 | Massive Perturbations | Widespread changes in DNA replication, cell cycle, and RNA metabolism pathways.[10] |
| Branaplam (40 nM) | SMA Patient Fibroblasts | Substantially fewer than Risdiplam | Significant Perturbations (less than Risdiplam) | Aberrant splicing events included POMT2, MBNL1, DST, and ARHGAP12.[10][12] |
These data highlight that while small molecule splicing modulators are effective, their specificity is highly concentration-dependent.[9][10] High doses of Risdiplam led to changes in over 10,000 genes in one study.[9] This underscores the importance of optimizing dosage to maintain a therapeutic window that maximizes on-target effects while minimizing off-target activity.
Experimental Protocols
Confirming the in vivo specificity of molecules like this compound involves a multi-faceted approach combining genomic, proteomic, and bioinformatic techniques.
1. Transcriptome-Wide Splicing Analysis via RNA-Sequencing
This method provides a global view of all splicing events within a cell or tissue, allowing for an unbiased identification of off-target effects.
-
Objective: To identify all genes and specific splicing events (e.g., exon skipping, intron retention) that are altered by this compound treatment in vivo.
-
Methodology:
-
Animal Model Treatment: SMA mouse models are treated with this compound at various doses or a vehicle control.
-
Tissue Collection: Key tissues (e.g., spinal cord, brain, muscle) are harvested.
-
RNA Extraction: Total RNA is isolated from the tissue samples.
-
Library Preparation: mRNA is enriched, fragmented, and converted into a cDNA library suitable for sequencing.
-
Next-Generation Sequencing (NGS): The cDNA libraries are sequenced to generate millions of short reads.
-
Bioinformatic Analysis: Sequencing reads are aligned to a reference genome. Specialized software is used to quantify gene expression and identify differential splicing events between the treated and control groups.
-
Validation: Key on-target (SMN2) and identified off-target splicing events are validated using a more targeted method like quantitative reverse transcription PCR (qRT-PCR).[10]
-
2. Identification of Direct Molecular Interactions
This protocol is used to confirm that this compound physically binds to its intended SMN2 pre-mRNA target and to identify other potential RNA or protein interactions.
-
Objective: To identify the direct RNA and protein binding partners of this compound in a cellular context.
-
Methodology:
-
Probe Synthesis: A version of this compound is synthesized with a photo-activatable cross-linker and a purification tag (e.g., biotin). This is referred to as a probe (e.g., this compound-BD).[4]
-
Cell Treatment: Cells (e.g., 293T cells) are treated with the this compound probe. A competition experiment using an excess of unlabeled this compound is run in parallel as a control for specificity.
-
UV Cross-linking: The live cells are irradiated with UV light to covalently link the probe to its direct binding partners (RNA and proteins).[4]
-
Lysis and Pull-down: Cells are lysed, and the biotin-tagged probe-target complexes are captured using streptavidin beads.
-
Analysis: The captured RNA is sequenced to identify binding sites, and the co-purified proteins are identified by mass spectrometry. This confirms the direct binding to SMN2 pre-mRNA and reveals any other significant interactions.[4]
-
References
- 1. Mechanistic studies of a small-molecule modulator of SMN2 splicing. | Sigma-Aldrich [merckmillipore.com]
- 2. oaepublish.com [oaepublish.com]
- 3. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Risdiplam, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. History of development of the life-saving drug “Nusinersen” in spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Results from a phase 1 study of nusinersen (ISIS-SMNRx) in children with spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. smanewstoday.com [smanewstoday.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
A Comparative Guide to Functional Motor Assays for Validating SMN-C2's Therapeutic Benefit in Spinal Muscular Atrophy (SMA) Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of functional motor assays used to validate the therapeutic efficacy of SMN-C2, a small molecule splicing modifier of the SMN2 gene, in mouse models of Spinal Muscular Atrophy (SMA). The performance of this compound is compared with other prominent SMA therapies, supported by experimental data from preclinical studies. Detailed methodologies for key motor assays and a visualization of the this compound signaling pathway are included to facilitate experimental design and data interpretation.
Introduction to this compound and its Mechanism of Action
Spinal Muscular Atrophy is a devastating neurodegenerative disease caused by insufficient levels of the Survival Motor Neuron (SMN) protein due to mutations or deletions in the SMN1 gene. A paralogous gene, SMN2, can produce a small amount of functional SMN protein, but inefficient splicing of its pre-mRNA predominantly leads to a truncated, non-functional protein. This compound is a small molecule that acts as an SMN2 splicing modifier. It directly binds to the SMN2 pre-messenger RNA (pre-mRNA), promoting the inclusion of exon 7 during the splicing process. This correction leads to an increased production of full-length, functional SMN protein, thereby addressing the root cause of SMA.
Comparative Efficacy of this compound and Alternative SMA Therapies
The therapeutic benefit of this compound has been demonstrated in the widely used Δ7 mouse model of severe SMA. This model exhibits a severe phenotype with a short lifespan, providing a robust system for evaluating the efficacy of potential therapies. The following tables summarize the quantitative data from preclinical studies on this compound and compare it with other notable SMA treatments: Risdiplam (an orally available SMN2 splicing modifier), Branaplam (another small molecule SMN2 splicing modifier), Spinraza (an antisense oligonucleotide), and Zolgensma (a gene therapy).
Table 1: Comparison of Lifespan Extension in SMA Mouse Models
| Treatment | Mouse Model | Administration Route | Median Lifespan Increase (%) | Citation(s) |
| This compound | Δ7 SMA | Oral | Significant extension (specific % varies by study) | [1] |
| Risdiplam | Δ7 SMA | Oral | Dose-dependent, significant extension | [2] |
| Branaplam | Severe SMA | Oral | Significant extension | [3] |
| Spinraza | SMNΔ7 | Intracerebroventricular | Significant extension | [4] |
| Zolgensma | SMNΔ7 | Intravenous | Robust extension | [5] |
Table 2: Comparison of Motor Function Improvement in SMA Mouse Models
| Treatment | Mouse Model | Motor Assay | Observed Improvement | Citation(s) |
| This compound | Δ7 SMA | Righting Reflex, Grip Strength | Improved performance | [1] |
| Risdiplam | SMA models | Righting Reflex, Grip Strength | Dose-dependent improvement | [2] |
| Branaplam | Severe SMA | Motor Function | Improved motor function | [3] |
| Spinraza | SMNΔ7 | Righting Reflex, Motor Activity | Improved motor behavior | [4] |
| Zolgensma | SMNΔ7 | Righting Reflex, Hindlimb Suspension | Improved motor function | [5] |
Key Functional Motor Assays and Experimental Protocols
A battery of functional motor assays is employed to assess the therapeutic benefit of this compound and other treatments in SMA mouse models. These tests evaluate various aspects of motor function, from basic reflexes to coordinated movement and strength.
Righting Reflex
The righting reflex is a fundamental postural reflex that is often delayed or absent in neonatal SMA mice. This test measures the time it takes for a pup to turn itself over onto all four paws when placed on its back.
Experimental Protocol:
-
Place the neonatal mouse pup gently on its back on a flat, soft surface.
-
Start a timer immediately.
-
Record the time it takes for the pup to right itself onto all four paws.
-
A maximum time (e.g., 30 or 60 seconds) is typically set, and if the pup fails to right itself within this time, it is recorded as the maximum value.[6]
-
The test is usually repeated for a set number of trials with rest periods in between.
Negative Geotaxis
This assay assesses motor coordination and vestibular function. Pups are placed on an inclined plane with their head facing downwards, and the time taken to orient themselves and move upwards is measured.
Experimental Protocol:
-
Place the neonatal mouse pup on a textured surface inclined at a specific angle (e.g., 30-45 degrees), with its head pointing downwards.[6][7]
-
Start a timer and record the time it takes for the pup to turn 180 degrees and start moving up the incline.
-
A maximum time (e.g., 30 or 60 seconds) is typically set.
-
The test can be repeated for multiple trials.
Grip Strength Test
This test measures limb muscle strength, a key indicator of neuromuscular function that is compromised in SMA.
Experimental Protocol:
-
A grip strength meter with a horizontal bar or grid is used.
-
Hold the mouse by its tail and allow it to grasp the bar or grid with its forelimbs (or all four limbs).
-
Gently pull the mouse away from the meter in a horizontal direction until it releases its grip.
-
The meter records the peak force exerted by the mouse.
-
Multiple trials are performed, and the average or maximum force is recorded.
Rotarod Test
The rotarod test is a widely used assay to evaluate motor coordination and balance in rodents.
Experimental Protocol:
-
Place the mouse on a rotating rod of a rotarod apparatus.
-
The rod rotates at a progressively increasing speed.
-
Record the latency to fall from the rod.
-
Mice are typically trained for a few days before the actual test.
-
The test consists of multiple trials with inter-trial rest periods.
Open Field Test
This test assesses general locomotor activity, exploratory behavior, and anxiety levels.
Experimental Protocol:
-
Place the mouse in the center of a square arena (the "open field").
-
An automated tracking system records the mouse's movements over a set period (e.g., 10-20 minutes).
-
Parameters measured include total distance traveled, speed, time spent in the center versus the periphery of the arena, and rearing frequency.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound acts directly on the SMN2 pre-mRNA to correct its splicing. This leads to an increase in the production of functional SMN protein. The restoration of SMN protein levels is hypothesized to rescue motor neuron function through various downstream pathways, including the Rho-kinase (ROCK) pathway, which is involved in regulating the actin cytoskeleton, crucial for neurite outgrowth and maintenance.[8]
Caption: Mechanism of action of this compound, from splicing correction to improved motor neuron function.
Experimental Workflow for Validating this compound Therapeutic Benefit
The following diagram illustrates a typical experimental workflow for assessing the therapeutic benefit of this compound in a mouse model of SMA.
Caption: A logical workflow for the in vivo validation of this compound's therapeutic effects in SMA mice.
References
- 1. researchgate.net [researchgate.net]
- 2. Alternative Splicing Role in New Therapies of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Risdiplam for the Use of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The spinal muscular atrophy disease protein SMN is linked to the Rho-kinase pathway via profilin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: Comparing SMN-C2 and its Analog RG-7916 for Spinal Muscular Atrophy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical data for two closely related small molecules, SMN-C2 and RG-7916 (risdiplam), both designed to treat Spinal Muscular Atrophy (SMA) by modulating the splicing of the SMN2 gene.
Spinal Muscular Atrophy is a debilitating neuromuscular disorder caused by insufficient levels of the Survival Motor Neuron (SMN) protein. Both this compound and RG-7916 are orally bioavailable small molecules that aim to correct the splicing of the SMN2 gene, thereby increasing the production of functional SMN protein. RG-7916, developed by Roche and known as risdiplam (brand name Evrysdi®), has since been approved for the treatment of SMA.[1][2][3] this compound is a close structural analog of RG-7916 and is presumed to act through the same mechanism.[1][4] This guide summarizes the available preclinical data to offer a comparative view of their efficacy, potency, and mechanism of action.
Mechanism of Action: Correcting the Splice
Both this compound and RG-7916 function by selectively binding to the pre-messenger RNA (pre-mRNA) of the SMN2 gene.[1][4][5] This binding event modulates the splicing process to promote the inclusion of exon 7, which is typically excluded in the majority of SMN2 transcripts.[4][6] The inclusion of exon 7 results in the production of a full-length, functional SMN protein, addressing the root cause of SMA.[4][6] Mechanistic studies on this compound and its analogs have revealed that they bind directly to the AGGAAG motif on exon 7 of the SMN2 pre-mRNA.[1][5] This interaction is thought to induce a conformational change that enhances the binding of splicing activators, such as FUBP1 and KHSRP, to the pre-mRNA complex, ultimately leading to the inclusion of exon 7.[1][4][5]
In Vitro Potency
The potency of these compounds in cell-based assays provides a key metric for their activity. While direct comparative studies are limited, available data from different sources allow for an indirect comparison.
| Compound | Assay | Potency (EC50 / EC1.5x) | Reference |
| This compound | SMN2 Exon 7 Splicing Correction | ~100 nM (EC50) | [1] |
| RG-7916 | SMN Protein Increase | 4 nM (EC1.5x) | [7] |
| RG-7916 | FOXM1 Splicing | 67 nM (EC50) | [8] |
Note: EC50 is the concentration at which 50% of the maximum effect is observed, while EC1.5x is the concentration needed to produce a 1.5-fold increase.
Preclinical Efficacy in Animal Models
The therapeutic potential of these compounds has been evaluated in mouse models of SMA, which replicate the key features of the human disease. While in vivo data for this compound is less extensively published, data from its close analogs, SMN-C1 and SMN-C3, can provide some insight.
SMN Protein Induction
A critical measure of efficacy is the ability of these compounds to increase SMN protein levels in relevant tissues.
| Compound | Animal Model | Dose | Tissue | SMN Protein Increase | Reference |
| SMN-C1 | SMNΔ7 SMA Mice | 3 mg/kg (IP) | Spinal Cord | Robust Increase | [9] |
| This compound | Mice | 20 mg/kg (daily) | Brain and Spinal Cord | Increased Levels | [10] |
| SMN-C3 | C/C-allele Mice | 10 mg/kg (oral, 10 days) | Whole Blood | Increased full-length SMN2 mRNA | [11] |
| RG-7916 | SMA Mouse Models | Dose-dependent | CNS and Peripheral Tissues | Parallel dose-dependent increase | [12] |
| RG-7916 | SMNΔ7 Mice | 1, 3, 10, 30 mg/kg (oral) | Brain | Concentration-dependent increase | [13] |
Survival and Motor Function
Ultimately, the success of a therapeutic agent for SMA is measured by its ability to improve survival and motor function.
| Compound | Animal Model | Key Findings | Reference |
| SMN-C1 | SMNΔ7 SMA Mice | >60% long-term survival, increased body weight, and improved phenotype. | [9] |
| SMN-C3 | Severe SMA Mice | Substantial gain of lifespan and improvement of neuromuscular junction phenotype. | [6] |
| RG-7916 (analog) | SMNΔ7 Mice | Increased survival, restored synapse numbers, and promoted muscle growth and function. | [14] |
| RG-7916 | Severe SMA Mouse Model | Prevented the progression of SMA. | [15] |
Pharmacokinetics
The pharmacokinetic profiles of these orally administered compounds are crucial for their clinical viability.
| Compound | Parameter | Finding | Reference |
| SMN-C1 | Distribution | Excellent distribution into the CNS and peripheral tissues in neonatal and adult mice. | [9] |
| RG-7916 | Oral Bioavailability | Approximately 81% in a mass balance study. | [16] |
| RG-7916 | Distribution | Distributes to the central nervous system and peripheral tissues. | [12] |
Experimental Protocols
SMN2 Splicing Assay (General)
To assess the in vitro splicing correction activity, SMA patient-derived fibroblasts or other suitable cell lines are treated with varying concentrations of the test compound. After a defined incubation period (e.g., 24-48 hours), total RNA is extracted. Reverse transcription-polymerase chain reaction (RT-PCR) is then performed using primers that flank exon 7 of the SMN2 transcript. The resulting PCR products, corresponding to full-length SMN2 mRNA (including exon 7) and Δ7 SMN2 mRNA (excluding exon 7), are separated and quantified by gel electrophoresis or quantitative PCR. The ratio of full-length to Δ7 mRNA is calculated to determine the extent of splicing correction. The EC50 value is then determined by plotting the percentage of exon 7 inclusion against the compound concentration.[17]
In Vivo Efficacy Studies in SMA Mouse Models
Severe SMA mouse models, such as the SMNΔ7 mouse, are typically used to evaluate in vivo efficacy. Neonatal mice are treated daily with the test compound or vehicle control, starting at an early postnatal day (e.g., PND1 or PND3). Dosing is administered orally (gavage) or via intraperitoneal (IP) injection. Key endpoints that are monitored include:
-
Survival: The lifespan of the treated mice is recorded and compared to the vehicle-treated group.
-
Body Weight: Mice are weighed regularly to assess their growth and general health.
-
Motor Function: Various behavioral tests, such as the righting reflex or tube test, are used to evaluate motor function.
-
SMN Protein Levels: At the end of the study, tissues such as the brain, spinal cord, and muscle are collected to measure SMN protein levels by Western blot or ELISA.[9][18]
Summary and Conclusion
Both this compound and RG-7916 are potent modulators of SMN2 splicing with a shared mechanism of action. The available preclinical data for RG-7916 is more extensive and demonstrates robust efficacy in animal models of SMA, which has translated to its successful clinical development and approval. While less data is publicly available for this compound, the information on its in vitro potency and the in vivo efficacy of its close analogs suggest a similar therapeutic potential. It is important to note that direct comparisons of data from different studies should be interpreted with caution due to potential variations in experimental conditions. Nevertheless, the preclinical evidence for both compounds strongly supports the validity of targeting SMN2 splicing as a therapeutic strategy for Spinal Muscular Atrophy.
References
- 1. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hcplive.com [hcplive.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The First Orally Deliverable Small Molecule for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pharmacokinetics, pharmacodynamics, and efficacy of a small-molecule SMN2 splicing modifier in mouse models of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A phase 1 healthy male volunteer single escalating dose study of the pharmacokinetics and pharmacodynamics of risdiplam (RG7916, RO7034067), a SMN2 splicing modifier - PMC [pmc.ncbi.nlm.nih.gov]
- 15. curesma.org [curesma.org]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. researchgate.net [researchgate.net]
- 18. A combinatorial approach increases SMN level in SMA model mice - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of SMN-C2's Splicing Correction Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the splicing correction activity of SMN-C2 with other therapeutic alternatives for Spinal Muscular Atrophy (SMA). The information presented is supported by experimental data from publicly available research to aid in the independent verification of its mechanism and efficacy.
Introduction to SMN2 Splicing Correction in SMA
Spinal Muscular Atrophy is a debilitating neuromuscular disorder caused by insufficient levels of the Survival Motor Neuron (SMN) protein. This deficiency arises from the loss or mutation of the SMN1 gene. A paralogous gene, SMN2, can produce functional SMN protein, but a single nucleotide difference leads to the predominant exclusion of exon 7 during pre-mRNA splicing. This results in a truncated, non-functional SMN protein. Therapeutic strategies for SMA often focus on modulating the splicing of SMN2 to promote the inclusion of exon 7, thereby increasing the production of full-length, functional SMN protein.[1][2]
This compound is a small molecule that has been identified as a potent modulator of SMN2 splicing.[3] It is a close analog of Risdiplam (RG-7916), an FDA-approved oral therapy for SMA.[4] This guide will compare the splicing correction activity of this compound with other key therapeutic modalities for SMA, including another small molecule, Branaplam, and an antisense oligonucleotide, Nusinersen.
Mechanism of Action: this compound and Alternatives
This compound and other small molecules (Risdiplam, Branaplam) act by directly binding to the SMN2 pre-mRNA. Specifically, this compound and its analogs bind to an AGGAAG motif on exon 7.[4][5] This interaction induces a conformational change in the pre-mRNA, which enhances the recruitment of positive splicing factors, such as Far Upstream Element Binding Protein 1 (FUBP1) and KH-type Splicing Regulatory Protein (KHSRP).[4] The increased affinity of these splicing activators to the SMN2 pre-mRNA complex promotes the inclusion of exon 7 into the mature mRNA transcript, leading to the synthesis of full-length, functional SMN protein.
Nusinersen , an antisense oligonucleotide (ASO), employs a different mechanism. It is designed to bind to a specific sequence in intron 7 of the SMN2 pre-mRNA, known as Intronic Splicing Silencer N1 (ISS-N1).[6] By blocking this silencer element, Nusinersen prevents the binding of negative splicing factors (repressors), thereby promoting the inclusion of exon 7.[7]
Quantitative Comparison of Splicing Correction Activity
The following tables summarize the available quantitative data on the efficacy of this compound and its alternatives in promoting SMN2 exon 7 inclusion and increasing SMN protein levels. It is important to note that the experimental conditions (e.g., cell lines, treatment duration, and assays) may vary between studies, which can influence the results.
Table 1: In Vitro Splicing Correction Efficiency
| Compound/Drug | Assay Type | Cell Line | Concentration | Effect on Exon 7 Inclusion | Reference |
| This compound/C3 | Splicing Assay | - | EC50 ~100 nM | Dose-dependent increase | [4] |
| Risdiplam (RG-7916) | Protein Quantification | Peripheral Blood Cells (in vivo) | - | 2.5-fold increase in SMN protein | [4] |
| Branaplam | RT-qPCR | GM03813 Human Fibroblasts | 10 nM | ~8-fold increase in exon 7 inclusion | [2] |
| Nusinersen | - | - | - | Promotes exon 7 inclusion | [6] |
Table 2: Off-Target Splicing Effects
| Compound | Cell Line | Concentration | Number of Off-Target Exons | Reference |
| SMN-C3 (analog of this compound) | SMA Type I Fibroblasts | 500 nM | 42 exons with altered splicing (6 with >40% change) | [2] |
| Risdiplam | SMA Type I Fibroblasts | High concentrations | Perturbation of a larger number of genes compared to Branaplam | [2] |
| Branaplam | SMA Type I Fibroblasts | Low concentrations | Minimal off-target effects | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate independent verification.
RT-qPCR Analysis of SMN2 Splicing
This protocol is used to quantify the relative levels of full-length (FL) SMN2 mRNA (containing exon 7) and SMN2 mRNA lacking exon 7 (Δ7).
a. Cell Culture and Treatment:
-
Culture SMA patient-derived fibroblasts (e.g., GM03813) in appropriate media and conditions.
-
Seed cells in 6-well plates and treat with a range of concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO) for 24-48 hours.
b. RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the treated cells using a suitable method (e.g., TRIzol reagent).
-
Assess RNA quality and quantity using spectrophotometry.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with random hexamers or oligo(dT) primers.
c. qPCR:
-
Perform real-time PCR using a SYBR Green or TaqMan-based assay.
-
Use specific primers designed to amplify either the FL-SMN2 or the Δ7-SMN2 isoform. A common housekeeping gene (e.g., GAPDH, ACTB) should be used for normalization.
-
Primer Design Example:
-
Forward Primer (in Exon 6): 5'-GCTATCATGCTGGCAATTCA-3'
-
Reverse Primer (FL-SMN2, in Exon 7): 5'-AATTCCTTTATTTTCCTTACAGTTT-3'
-
Reverse Primer (Δ7-SMN2, spanning Exon 6-8 junction): 5'-TCTAAAACGCTTCACATTCCTTA-3'
-
d. Data Analysis:
-
Calculate the relative expression of each isoform using the ΔΔCt method.
-
The percentage of exon 7 inclusion can be calculated as: (FL-SMN2 abundance / (FL-SMN2 abundance + Δ7-SMN2 abundance)) * 100.
Western Blot Analysis of SMN Protein Levels
This protocol is used to quantify the amount of SMN protein in cell lysates.
a. Protein Extraction:
-
Lyse treated cells in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
b. SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
c. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SMN protein (e.g., mouse anti-SMN monoclonal antibody, diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
d. Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software. Normalize the SMN protein levels to a loading control protein (e.g., β-actin, GAPDH).
Visualizations
Caption: SMN2 Splicing and Therapeutic Intervention.
References
- 1. mdpi.com [mdpi.com]
- 2. The First Orally Deliverable Small Molecule for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. View of Drugs for Adults With Spinal Muscular Atrophy: A Focused Review and Critical Appraisal of Recent Evidence (2021 to 2025) on Nusinersen and Risdiplam | Canadian Journal of Health Technologies [canjhealthtechnol.ca]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of SMN-C2 and Other Small Molecule SMN2 Splicing Modifiers for Spinal Muscular Atrophy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the long-term efficacy of the investigational small molecule SMN-C2 against other leading small molecules in the treatment of Spinal Muscular Atrophy (SMA). This analysis is supported by preclinical and clinical data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Spinal Muscular Atrophy is a debilitating neuromuscular disorder stemming from insufficient levels of the Survival Motor Neuron (SMN) protein. The primary therapeutic strategy for SMA involves increasing the production of functional SMN protein from the SMN2 gene, a paralog of the disease-causing SMN1 gene. Small molecule splicing modifiers have emerged as a promising class of oral therapeutics that enhance the inclusion of exon 7 in SMN2 messenger RNA (mRNA), leading to the production of full-length, functional SMN protein. This guide focuses on this compound, a close analog of the FDA-approved drug risdiplam, and compares its preclinical efficacy with that of risdiplam and another investigational small molecule, branaplam.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data on the efficacy of this compound, risdiplam, and branaplam from preclinical studies in mouse models of severe SMA and, where available, clinical trials in SMA patients.
| Molecule | Dosage | SMN Protein Increase (Brain) | SMN Protein Increase (Muscle) | Animal Model | Key Efficacy Outcomes |
| This compound | 20 mg/kg/day (oral) | Marked elevation to levels above heterozygous controls | Marked elevation to levels above heterozygous controls | Severe SMA (Δ7) mice | Improved motor function and extended lifespan. |
| Risdiplam | 1 mg/kg/day (oral) | ~206% increase | ~210% increase | Severe SMA mice | Dose-dependent increase in SMN protein, improved motor function, increased body weight, and extended survival.[1] |
| Branaplam (LMI070) | 3-10 mg/kg/day (oral) | Dose-dependent increase | Dose-dependent increase | Severe SMA mice | Increased full-length SMN RNA and protein levels, extended survival, and improved body weight.[2] |
Table 1: Preclinical Efficacy of this compound and Competitor Small Molecules in SMA Mouse Models. This table presents a comparative summary of the preclinical efficacy of this compound, risdiplam, and branaplam in mouse models of severe Spinal Muscular Atrophy. Data is compiled from various preclinical studies.
| Molecule | Clinical Trial | Patient Population | Key Efficacy Outcomes (Long-term) |
| Risdiplam | SUNFISH (NCT02908685) | SMA Type 2 and 3 (2-25 years) | Sustained improvement in Motor Function Measure 32 (MFM-32), Revised Upper Limb Module (RULM), and Hammersmith Functional Motor Scale Expanded (HFMSE) scores at 3 years. |
| Risdiplam | FIREFISH (NCT02913482) | SMA Type 1 (2-7 months) | 91% of infants were alive at 3 years. Maintained or improved ability to sit without support between 24-36 months. |
Table 2: Long-Term Clinical Efficacy of Risdiplam. This table summarizes the long-term efficacy data for risdiplam from two pivotal clinical trials, SUNFISH and FIREFISH, in patients with different types of Spinal Muscular Atrophy.
Signaling Pathway and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures discussed in this guide, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action for SMN2 splicing modifiers.
Caption: Preclinical experimental workflow.
Detailed Experimental Protocols
SMN Protein Quantification via Western Blot
Objective: To quantify the levels of SMN protein in tissues (brain, muscle, spinal cord) from treated and untreated SMA mouse models.
Methodology:
-
Protein Extraction: Tissues are homogenized in RIPA buffer supplemented with protease inhibitors. The lysate is then centrifuged to pellet cellular debris, and the supernatant containing the protein extract is collected.
-
Protein Quantification: The total protein concentration in each sample is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of total protein (typically 20-30 µg) are loaded onto a polyacrylamide gel and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene fluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the SMN protein. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The signal is detected using a chemiluminescent substrate, and the resulting bands are visualized and quantified using an imaging system. A housekeeping protein (e.g., GAPDH or beta-actin) is used as a loading control to normalize the SMN protein levels.
Analysis of SMN2 Splicing by RT-PCR
Objective: To determine the ratio of full-length SMN2 mRNA (including exon 7) to SMN2 mRNA lacking exon 7 (Δ7).
Methodology:
-
RNA Extraction: Total RNA is isolated from cells or tissues using a suitable RNA extraction kit.
-
Reverse Transcription (RT): The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Polymerase Chain Reaction (PCR): The cDNA is then used as a template for PCR amplification using primers that flank exon 7 of the SMN2 gene.
-
Gel Electrophoresis: The PCR products are separated by size on an agarose gel. Two distinct bands are expected: a larger band corresponding to the full-length SMN2 transcript and a smaller band corresponding to the Δ7 transcript.
-
Quantification: The intensity of each band is quantified using gel imaging software. The percentage of exon 7 inclusion is calculated as the intensity of the full-length band divided by the sum of the intensities of both bands.
Assessment of Motor Function using the Rotarod Test
Objective: To evaluate motor coordination, balance, and endurance in SMA mouse models.
Methodology:
-
Apparatus: A motorized rotating rod with a non-slip surface, divided into lanes to test multiple mice simultaneously.
-
Acclimation: Mice are acclimated to the testing room and the rotarod apparatus for a set period before the test to reduce stress and anxiety.
-
Testing Protocol:
-
Mice are placed on the stationary rod.
-
The rod begins to rotate at a constant low speed, which then gradually accelerates over a set period (e.g., from 4 to 40 rpm over 5 minutes).
-
The latency to fall from the rod is recorded for each mouse. A fall is registered when the mouse falls onto a sensor plate below the rod.
-
Multiple trials are conducted for each mouse with a rest period in between.
-
-
Data Analysis: The average latency to fall across all trials is calculated for each mouse. A longer latency to fall indicates better motor function.
Conclusion
The available preclinical data suggests that this compound is a potent SMN2 splicing modifier that, similar to risdiplam and branaplam, can significantly increase SMN protein levels in key tissues and improve motor function and survival in mouse models of severe SMA. While long-term efficacy data for this compound is not yet available, the extensive clinical data for its close analog, risdiplam, provides a strong rationale for its continued investigation. The provided experimental protocols offer a standardized framework for the preclinical evaluation of these and other emerging small molecule therapies for Spinal Muscular Atrophy. Further studies are warranted to fully delineate the long-term efficacy and safety profile of this compound in comparison to other approved and investigational therapies.
References
A Comparative Guide to SMN-C2: Evaluating its Impact on Downstream Targets of the SMN Protein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SMN-C2, a small-molecule splicing modifier of the SMN2 gene, and its validated effects on the downstream molecular pathways of the Survival of Motor Neuron (SMN) protein. As a close analog of Risdiplam (RG-7916), this compound holds significant promise for the treatment of Spinal Muscular Atrophy (SMA). This document aims to deliver an objective analysis of its performance, supported by available experimental data, and to draw comparisons with other therapeutic alternatives for SMA.
Spinal Muscular Atrophy is a debilitating neuromuscular disorder characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy. The disease is caused by insufficient levels of the SMN protein due to mutations or deletions in the SMN1 gene. The paralogous SMN2 gene can produce some functional SMN protein, but a single nucleotide difference leads to the exclusion of exon 7 in the majority of its transcripts, resulting in a truncated and unstable protein.
This compound is designed to correct this splicing defect in SMN2. It selectively binds to the pre-mRNA of SMN2, promoting the inclusion of exon 7 and thereby increasing the production of full-length, functional SMN protein.[1][2] This guide will delve into the experimental validation of the downstream consequences of this increased SMN protein expression following treatment with this compound and its analogs.
Mechanism of Action of this compound
This compound acts as a selective modulator of SMN2 gene splicing. Mechanistic studies have revealed that this compound and its close analogs directly bind to the AGGAAG motif on exon 7 of the SMN2 pre-mRNA.[2][3] This binding induces a conformational change that enhances the recruitment of splicing factors, including far upstream element binding protein 1 (FUBP1) and KH-type splicing regulatory protein (KHSRP), to the pre-mRNA complex.[1][2][3] This stabilized complex facilitates the inclusion of exon 7 into the final mRNA transcript, leading to a significant increase in the production of functional SMN protein.[1][2]
dot
Downstream Targets of the SMN Protein
The SMN protein plays a critical role in various cellular pathways, and its deficiency in SMA leads to widespread cellular dysfunction. The primary and most well-understood function of SMN is its essential role in the biogenesis of small nuclear ribonucleoproteins (snRNPs), the core components of the spliceosome responsible for pre-mRNA splicing. Beyond this, SMN is implicated in other vital cellular processes. This guide will focus on the following key downstream pathways affected by SMN protein levels:
-
snRNP Biogenesis: The SMN complex is a molecular chaperone that facilitates the assembly of Sm proteins onto small nuclear RNAs (snRNAs) to form snRNPs.
-
Rho-ROCK Pathway: This pathway is crucial for regulating actin dynamics, which is essential for neuronal processes such as axon growth and guidance.
-
Ubiquitin Homeostasis: The SMN protein interacts with components of the ubiquitin-proteasome system, including the ubiquitin-like modifier activating enzyme 1 (UBA1). Dysregulation of this pathway can lead to the accumulation of proteins like β-catenin.
dot
Validation of this compound's Effect on Downstream Targets
While direct experimental data for this compound's impact on all downstream targets is still emerging, studies on its close analog, Risdiplam, provide valuable insights into its expected efficacy. The following sections summarize the available data and compare it with other SMA therapies.
Restoration of SMN Protein Levels
The primary effect of this compound and its analogs is the increased production of full-length SMN protein. Preclinical and clinical studies with Risdiplam have consistently demonstrated a dose-dependent increase in SMN protein levels in various tissues, including the brain, spinal cord, and muscle.[2]
| Treatment | Model System | Tissue/Cell Type | Fold Increase in SMN Protein (approx.) | Reference |
| Risdiplam | SMA Mouse Model | Brain | 2.06 | [2] |
| Risdiplam | SMA Mouse Model | Muscle | 2.10 | [2] |
| Risdiplam | SMA Patients (Type 1) | Blood | >2 | [2] |
| Nusinersen | SMA Patients | CSF | Not directly comparable | [4] |
| Zolgensma | SMA Patients | Systemic | Variable, sustained expression | [5] |
Impact on snRNP Biogenesis
Given the fundamental role of SMN in snRNP assembly, an increase in SMN protein is expected to restore snRNP levels and function. While direct quantification of snRNP assembly rates post-SMN-C2 treatment is not widely published, the rescue of splicing defects in various genes downstream of SMN serves as an indirect measure of restored spliceosome function.
| Treatment | Downstream Splicing Target | Effect | Reference |
| Risdiplam | FOXM1 | Rescue of aberrant splicing | [6] |
| Risdiplam | COL1A1 | Rescued protein levels | [7] |
Modulation of the Rho-ROCK Pathway and Ubiquitin Homeostasis
Studies have shown that in SMA models, the RhoA-ROCK pathway is hyperactive. While there is a lack of direct studies measuring the effect of this compound or Risdiplam on this pathway, it is hypothesized that by restoring SMN protein levels, these compounds would normalize RhoA-ROCK signaling. Similarly, reduced levels of UBA1 and accumulation of β-catenin are observed in SMA models.[8][9][10][11] Treatment with SMN-restoring therapies is expected to rectify these imbalances. Further research is needed to provide direct quantitative data on these effects for this compound and its analogs.
Comparative Analysis with Other SMA Therapies
Currently, three main therapeutic strategies are employed for SMA:
-
SMN2 Splicing Modifiers (e.g., this compound, Risdiplam, Nusinersen): These molecules correct the splicing of SMN2 to increase full-length SMN protein production.
-
Gene Replacement Therapy (e.g., Zolgensma): This approach uses an adeno-associated virus (AAV) vector to deliver a functional copy of the SMN1 gene.
While all these therapies aim to increase SMN protein levels, their modes of action, delivery, and potentially their effects on downstream pathways may differ.
| Feature | This compound / Risdiplam | Nusinersen | Zolgensma |
| Mechanism | SMN2 Splicing Modification | SMN2 Splicing Modification | SMN1 Gene Replacement |
| Administration | Oral | Intrathecal | Intravenous |
| Distribution | Systemic (CNS and peripheral tissues) | Primarily CNS | Systemic |
| Dosing | Daily | Intermittent | One-time |
Direct comparative studies on the molecular effects of these therapies on downstream targets are limited. However, the systemic distribution of oral this compound/Risdiplam may offer advantages in addressing peripheral manifestations of SMA compared to the CNS-targeted delivery of Nusinersen.[1] Zolgensma provides a long-term source of SMN protein from the delivered SMN1 gene.[5]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of key experimental methodologies used in the evaluation of this compound and its downstream effects.
Western Blotting for SMN Protein Quantification
Objective: To measure the relative abundance of SMN protein in cell or tissue lysates.
Protocol Summary:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites on the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the SMN protein.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., GAPDH, β-actin).
RT-qPCR for SMN2 Splicing Analysis
Objective: To quantify the relative levels of full-length (FL) SMN2 mRNA (with exon 7) and Δ7-SMN2 mRNA (without exon 7).
Protocol Summary:
-
RNA Extraction: Isolate total RNA from cells or tissues using a suitable kit.
-
DNase Treatment: Remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize cDNA from the RNA template using a reverse transcriptase.
-
qPCR: Perform quantitative PCR using specific primers that can distinguish between FL-SMN2 and Δ7-SMN2 transcripts.
-
Analysis: Calculate the relative expression of each splice variant, often expressed as a ratio of FL-SMN2 to total SMN2 or Δ7-SMN2.
RhoA Activation Assay (G-LISA)
Objective: To measure the amount of active, GTP-bound RhoA in cell lysates.
Protocol Summary:
-
Cell Lysis: Lyse cells in a buffer that preserves the GTP-bound state of RhoA.
-
Binding to Plate: Add cell lysates to a 96-well plate coated with a Rho-GTP binding protein.
-
Incubation: Incubate to allow active RhoA to bind to the plate.
-
Washing: Wash away unbound proteins.
-
Primary Antibody: Add a primary antibody specific to RhoA.
-
Secondary Antibody: Add an HRP-conjugated secondary antibody.
-
Detection: Add a colorimetric substrate and measure the absorbance to quantify the amount of active RhoA.
dot
Conclusion and Future Directions
This compound and its analog Risdiplam represent a significant advancement in the treatment of SMA by providing an oral, systemically distributed therapy that effectively increases SMN protein levels. While the primary mechanism of action is well-established, further research is needed to fully elucidate and quantify the effects of this compound on the diverse downstream pathways affected by SMN protein deficiency.
Future studies should focus on:
-
Directly measuring the impact of this compound on snRNP assembly and function.
-
Quantifying the modulation of the Rho-ROCK pathway and ubiquitin homeostasis following this compound treatment in preclinical models.
-
Conducting head-to-head comparative studies of this compound/Risdiplam, Nusinersen, and Zolgensma to understand the nuances of their molecular effects on downstream targets.
A deeper understanding of how these different therapies impact the complex cellular pathology of SMA will be crucial for optimizing treatment strategies and developing combination therapies to achieve the best possible outcomes for patients.
References
- 1. A reliable method for quantification of splice variants using RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Risdiplam for the Use of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety and Efficacy of Nusinersen and Risdiplam for Spinal Muscular Atrophy: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sc.edu [sc.edu]
- 9. RhoA Activation Assay Kit (ab173237) is not available | Abcam [abcam.com]
- 10. Identification of Rho GEF and RhoA Activation by Pull-Down Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dysregulation of ubiquitin homeostasis and β-catenin signaling promote spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of SMN-C2 and Risdiplam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacokinetic profiles of two small molecule Survival of Motor Neuron 2 (SMN2) splicing modifiers: SMN-C2 and Risdiplam. Both compounds have been developed to increase the production of functional SMN protein for the treatment of Spinal Muscular Atrophy (SMA). While Risdiplam (brand name Evrysdi®) has received regulatory approval and has well-documented clinical pharmacokinetic data, publicly available quantitative pharmacokinetic data for this compound is limited. Therefore, this guide utilizes data from a closely related and structurally similar compound, SMN-C1, as a surrogate for this compound to facilitate a comparative discussion. This substitution is made to provide a directional comparison but should be interpreted with the understanding that these are distinct molecules.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for SMN-C1 (as a proxy for this compound) and Risdiplam, derived from preclinical and clinical studies.
| Pharmacokinetic Parameter | SMN-C1 (in mice, as a proxy for this compound) | Risdiplam (in healthy adults) |
| Maximum Plasma Concentration (Cmax) | Dose-dependent increase observed.[1] | Exhibits linear pharmacokinetics; Cmax increases proportionally with dose.[2] |
| Time to Maximum Plasma Concentration (Tmax) | Approximately 2-4 hours after oral administration.[1] | 1 to 4 hours following oral administration.[2] |
| Area Under the Curve (AUC) | Dose-dependent increase observed.[1] | Exhibits linear pharmacokinetics; AUC increases proportionally with dose.[2] |
| Terminal Half-life (t1/2) | Approximately 6-8 hours in adult mice.[1] | Approximately 40-69 hours.[2][3] |
| Effect of Food on Oral Bioavailability | Not explicitly reported for SMN-C1. | No relevant effect on Cmax and AUC.[2] |
| Distribution | Shows excellent distribution to the central nervous system (CNS) and peripheral tissues.[1] | Distributes to the CNS and peripheral tissues.[3] |
Experimental Protocols
The data presented in this guide are based on standard preclinical and clinical pharmacokinetic study designs. Below are detailed methodologies representative of the key experiments conducted to determine the pharmacokinetic profiles of small molecule SMN2 splicing modifiers.
Preclinical Pharmacokinetic Study in Mice (for SMN-C1/SMN-C2)
Objective: To determine the pharmacokinetic profile of the compound following oral administration in a mouse model.
Methodology:
-
Animal Model: Adult male C57BL/6 mice are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
-
Drug Formulation and Administration: The compound is formulated as a suspension in a suitable vehicle (e.g., 0.5% methylcellulose). A single oral dose is administered via gavage at a predetermined concentration (e.g., 10 mg/kg).
-
Blood Sampling: Blood samples (approximately 50-100 µL) are collected from a subset of mice at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Samples are typically collected via tail vein or retro-orbital bleeding into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalytical Method: The concentration of the compound in plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation, chromatographic separation, and detection by mass spectrometry.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2.
Phase 1 Clinical Pharmacokinetic Study (for Risdiplam)
Objective: To assess the safety, tolerability, and pharmacokinetics of single ascending oral doses of the compound in healthy human volunteers.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, single-ascending-dose study is conducted.[2]
-
Study Population: Healthy adult male volunteers meeting specific inclusion and exclusion criteria are enrolled.
-
Drug Administration: Participants receive a single oral dose of the compound or a matching placebo under fasted conditions. Doses are escalated in subsequent cohorts after safety and tolerability data from the previous cohort are reviewed.
-
Blood Sampling: Venous blood samples are collected at pre-defined time points before and after drug administration (e.g., pre-dose, and at regular intervals up to 216 hours post-dose).[2]
-
Plasma Preparation and Analysis: Plasma is separated and analyzed for drug concentration using a validated LC-MS/MS method.
-
Pharmacokinetic and Statistical Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data. Statistical analyses are performed to assess dose proportionality and other pharmacokinetic characteristics.[2]
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of SMN2 splicing modifiers and a typical experimental workflow for a preclinical pharmacokinetic study.
References
- 1. Pharmacokinetics, pharmacodynamics, and efficacy of a small-molecule SMN2 splicing modifier in mouse models of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase 1 healthy male volunteer single escalating dose study of the pharmacokinetics and pharmacodynamics of risdiplam (RG7916, RO7034067), a SMN2 splicing modifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of therapies approved for spinal muscular atrophy: A narrative review of current evidence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of SMN-Targeted Therapies for Spinal Muscular Atrophy
A deep dive into the preclinical safety profile of the SMN-C2 class of molecules and the clinical safety of Zolgensma, Spinraza, and Evrysdi offers critical insights for the future of SMA therapeutic development. This guide provides a comprehensive comparison of their safety profiles, supported by available data and detailed experimental methodologies.
Spinal Muscular Atrophy (SMA) is a debilitating genetic disorder characterized by the loss of motor neurons, for which three groundbreaking therapies have been approved: Zolgensma (onasemnogene abeparovec), Spinraza (nusinersen), and Evrysdi (risdiplam). In the landscape of ongoing research, molecules such as this compound, a close analog of risdiplam, represent the next wave of potential therapeutic agents. This guide evaluates the safety profile of the this compound class of SMN2 splicing modifiers, drawing on preclinical data for risdiplam, and contrasts it with the established clinical safety profiles of the three approved SMA therapies. This comparative analysis is intended for researchers, scientists, and drug development professionals to inform future research and development in the field of SMA.
Preclinical Safety Profile of this compound and its Analogs
This compound is a small molecule designed to modulate the splicing of the SMN2 gene to increase the production of functional Survival Motor Neuron (SMN) protein. As a preclinical compound, its safety profile has been primarily evaluated through in vitro and in vivo animal studies, with data largely derived from its close analog, risdiplam (formerly RG7916).
A notable finding in the preclinical assessment of the risdiplam class of molecules was the observation of retinal toxicity in cynomolgus monkeys at doses significantly higher than those used therapeutically in humans.[1][2] This toxicity was characterized by the degeneration of the macula and peripheral photoreceptors.[2] The mechanism is thought to be related to the high-affinity binding of the molecule to melanin in the retinal pigment epithelium.[2] However, extensive ophthalmologic monitoring in human clinical trials for risdiplam has not revealed any evidence of retinal toxicity at the therapeutic dose.[3][4] Other preclinical toxicology studies for this class of molecules have assessed for a range of potential adverse effects, including impacts on various organ systems and reproductive health.[5][6] These studies are crucial for determining a safe starting dose for human clinical trials and identifying potential areas for clinical monitoring.[7]
Experimental Protocols in Preclinical Safety Assessment
Preclinical safety and toxicology studies for small molecules like this compound and its analogs are conducted under stringent guidelines to ensure the thorough evaluation of potential risks before human trials. These studies typically involve:
-
In vitro assays: Initial screening for phototoxicity and genotoxicity (DNA damage) is often performed using cell-based assays.[8]
-
In vivo toxicology studies: These are conducted in at least two animal species (one rodent and one non-rodent) to assess the acute, subchronic, and chronic toxicity of the compound.[9][10] Key parameters monitored include changes in body weight, hematology, clinical chemistry, and histopathology of major organs.[11]
-
Safety pharmacology studies: These investigations focus on the potential adverse effects on vital functions, such as the cardiovascular, respiratory, and central nervous systems.[10]
-
Reproductive and developmental toxicology studies: These are conducted to evaluate the potential impact on fertility and fetal development.[6]
Clinical Safety Profiles of Approved SMA Therapies
The safety profiles of Zolgensma, Spinraza, and Evrysdi have been established through rigorous clinical trials and are continuously monitored through post-marketing surveillance. Each therapy presents a unique set of potential adverse events.
Zolgensma (onasemnogene abeparovec)
Zolgensma is a gene replacement therapy administered as a one-time intravenous infusion. Its most significant safety concerns are related to hepatotoxicity.
Key Safety Information:
-
Hepatotoxicity: Cases of acute serious liver injury and acute liver failure, some of which have been fatal, have been reported.[12] Elevated aminotransferases are a common finding.[5][13]
-
Thrombocytopenia: A decrease in platelet count is another common adverse event.[5][13]
-
Other common adverse events: Vomiting and pyrexia (fever) are frequently observed.[5][12][13]
Spinraza (nusinersen)
Spinraza is an antisense oligonucleotide administered intrathecally. Its safety profile is influenced by both the drug itself and the lumbar puncture procedure required for its administration.
Key Safety Information:
-
Post-lumbar puncture adverse reactions: Headache, vomiting, and back pain are common.[14]
-
Respiratory infections: Lower respiratory infections have been reported, particularly in infantile-onset SMA patients.[14]
-
Thrombocytopenia and Coagulation Abnormalities: While observed, there is no clear evidence of an increased risk compared to the natural course of the disease in some studies.[15]
-
Renal toxicity: Has been observed with other antisense oligonucleotides, and monitoring is recommended.[14]
Evrysdi (risdiplam)
Evrysdi is an orally administered SMN2 splicing modifier, representing the same class of molecule as this compound. Its clinical safety profile is well-characterized through the FIREFISH and SUNFISH pivotal trials.
Key Safety Information:
-
Common adverse events: In infantile-onset SMA, the most common adverse events include pyrexia, upper respiratory tract infections, pneumonia, constipation, and vomiting.[16][17][18][19] In later-onset SMA, fever, diarrhea, and rash are most common.
-
Long-term safety: The overall rate of adverse events has been observed to decrease over time with continued treatment.[17]
-
Retinal toxicity: As mentioned, despite preclinical findings in animals at high doses, there has been no evidence of retinal toxicity in human clinical trials at the therapeutic dose.[3][4]
Comparative Safety Data
The following tables summarize the quantitative data on adverse events from the pivotal clinical trials of the approved SMA therapies. It is important to note that direct comparison of rates across trials can be challenging due to differences in study populations, duration, and design.
Table 1: Common Adverse Events in Pivotal Clinical Trials of Approved SMA Therapies
| Adverse Event | Zolgensma (START Trial - N=12) | Spinraza (ENDEAR Trial - Infantile Onset - N=80) | Evrysdi (FIREFISH Part 1 - Infantile Onset - N=21) | Evrysdi (SUNFISH Part 2 - Later Onset - N=120) |
| Pyrexia (Fever) | 54.5%[1] | Not Reported in Top AEs | 52%[16][18] | ≥10% and more frequent than placebo |
| Upper Respiratory Tract Infection | 50.0%[1] | Not Reported in Top AEs | 43%[16][18] | Not Reported in Top AEs |
| Constipation | 40.9%[1] | ≥20% and ≥5% more than control[14] | 19%[16][18] | Not Reported in Top AEs |
| Vomiting | Not Reported in Top AEs | Not Reported in Top AEs | 24%[16][18] | Not Reported in Top AEs |
| Diarrhea | Not Reported in Top AEs | Not Reported in Top AEs | 29%[16][18] | ≥10% and more frequent than placebo |
| Rash | Not Reported in Top AEs | Not Reported in Top AEs | Not Reported in Top AEs | ≥10% and more frequent than placebo |
| Pneumonia | Not Reported in Top AEs | Not Reported in Top AEs | 19%[16][18] | Not Reported in Top AEs |
| Lower Respiratory Infection | Not Reported in Top AEs | ≥20% and ≥5% more than control[14] | Not Reported in Top AEs | Not Reported in Top AEs |
Note: Data is sourced from publicly available information and clinical trial publications. Percentages may vary based on the specific analysis and patient population.
Table 2: Serious Adverse Events and Key Safety Concerns
| Therapy | Serious Adverse Events and Key Safety Concerns |
| Zolgensma | Acute Serious Liver Injury/Acute Liver Failure: Boxed warning for hepatotoxicity.[12] Thrombocytopenia: Clinically significant decreases in platelet counts have been observed.[5][13] Thrombotic Microangiopathy: Has been reported in the post-marketing setting. Elevated Cardiac Troponins: Transient increases have been observed.[1] |
| Spinraza | Thrombocytopenia and Coagulation Abnormalities: Potential risk, requiring monitoring.[14][15] Renal Toxicity: Observed with other ASOs, monitoring is recommended.[14] Serious Adverse Reactions in Infantile-Onset: Atelectasis was more frequent in treated patients than in controls.[14] |
| Evrysdi | Preclinical Retinal Toxicity: Observed in monkeys at high doses, but not seen in human clinical trials at the therapeutic dose.[1][2][3][4] Serious Adverse Events: In infantile-onset SMA, serious adverse events included pneumonia, respiratory tract infection, and acute respiratory failure.[16][18] No treatment-related safety findings have led to study withdrawal.[11] |
Experimental and Clinical Trial Protocols
The safety of these therapies is rigorously evaluated through well-defined protocols in both preclinical and clinical stages.
Preclinical Safety Evaluation Workflow
Caption: Workflow for preclinical safety evaluation of a new drug candidate.
Clinical Trial Safety Monitoring
Clinical trials for SMA therapies follow a multi-layered safety monitoring protocol to protect participants.[7][20][21]
-
Institutional Review Board (IRB): An independent committee at each clinical trial site that reviews and approves the trial protocol to ensure the rights and welfare of participants are protected.[20]
-
Data and Safety Monitoring Board (DSMB): An independent group of experts that periodically reviews trial data to monitor for any safety concerns and can recommend modifications or termination of the study if necessary.[20]
-
Adverse Event (AE) Reporting: Investigators are required to promptly report all adverse events, with serious adverse events (SAEs) subject to expedited reporting to regulatory authorities and the sponsor.[22]
-
Protocol-Specific Monitoring: Clinical trial protocols detail specific safety assessments and their frequency, such as regular blood tests, ophthalmologic exams (as was the case for risdiplam), and physical examinations.[4][22][23]
Comparative Mechanism of Action
The three approved therapies and this compound all aim to increase the amount of functional SMN protein, but they achieve this through different mechanisms.
Caption: Mechanisms of action of SMN-targeted therapies for SMA.
Conclusion
The development of therapies for Spinal Muscular Atrophy has seen remarkable progress, with three approved treatments offering significant clinical benefits. The preclinical this compound class of molecules, represented by the approved therapy Evrysdi, highlights a promising avenue for oral, systemically distributed treatments. While preclinical studies for this class identified a potential risk of retinal toxicity at high doses in animal models, this has not translated to a clinical safety concern in humans at the therapeutic dose. The approved therapies, Zolgensma, Spinraza, and Evrysdi, each have distinct and well-characterized clinical safety profiles that require careful monitoring and management. For researchers and drug developers, understanding the nuances of these safety profiles, from preclinical toxicology to clinical adverse event data, is paramount for the continued innovation of safer and more effective treatments for individuals with SMA.
References
- 1. Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 ( SMN2) Gene Splicing Modifier for the Treatment of Spinal Muscular Atrophy (SMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ophthalmologic monitoring is no longer compulsory for people with SMA treated with risdiplam (Evrysdi®) - Institut de Myologie [institut-myologie.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive analysis of adverse events associated with onasemnogene abeparvovec (Zolgensma) in spinal muscular atrophy patients: insights from FAERS database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Risdiplam: A Small Molecule mRNA Splice Modifier Approved to Treat SMA Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Are Clinical Trials Safe for People With SMA? | mySMAteam [mysmateam.com]
- 8. Preclinical toxicology studies | CRO Services [oncodesign-services.com]
- 9. altasciences.com [altasciences.com]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. Risdiplam Demonstrates Preliminary Evidence of Clinical Benefit in Type 1, 2, & 3 Spinal Muscular Atrophy Patients [prnewswire.com]
- 12. Real-World Safety Data of the Orphan Drug Onasemnogene Abeparvovec (Zolgensma®) for the SMA Rare Disease: A Pharmacovigilance Study Based on the EMA Adverse Event Reporting System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Comprehensive analysis of adverse events associated with onasemnogene abeparvovec (Zolgensma) in spinal muscular atrophy patients: insights from FAERS database [frontiersin.org]
- 14. New SPINRAZA® (nusinersen) Data Reinforce Sustained Efficacy and Longer-Term Safety Across Broad Range of Spinal Muscular Atrophy (SMA) Patients | Biogen [investors.biogen.com]
- 15. smauk.org.uk [smauk.org.uk]
- 16. curesma.org [curesma.org]
- 17. roche.com [roche.com]
- 18. neurologylive.com [neurologylive.com]
- 19. checkrare.com [checkrare.com]
- 20. curesma.org [curesma.org]
- 21. How Do Clinical Trials Work for SMA? | mySMAteam [mysmateam.com]
- 22. Safety Monitoring in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Navigating the Disposal of SMN-C2: A Procedural Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the responsible disposal of potent, research-grade compounds like SMN-C2 is a critical component of laboratory safety and regulatory compliance. As a novel small molecule inhibitor, a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available.[1] Therefore, it is imperative to handle and dispose of this compound based on established best practices for hazardous chemical waste management.[2] This guide provides essential, step-by-step information to ensure the safe handling and disposal of this SMN2 splicing modulator.
Given its nature as a biologically active small molecule used in spinal muscular atrophy (SMA) research, this compound should be treated as a potentially hazardous chemical waste.[1][3] Improper disposal can pose risks to human health and the environment. Adherence to your institution's Environmental Health and Safety (EHS) guidelines and local regulations is paramount.[4][5]
Summary of Disposal and Safety Protocols
For easy reference, the following table summarizes essential information for the proper disposal of this compound.
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat |
| Handling Area | Well-ventilated area, preferably a chemical fume hood |
| Solid Waste Disposal | Collect in a designated, sealed, and labeled hazardous solid waste container. |
| Liquid Waste Disposal | Collect in a designated, sealed, and labeled hazardous liquid waste container compatible with the solvent. |
| Empty Container Disposal | Triple-rinse with a suitable solvent, collect the rinsate as hazardous liquid waste, deface the label, and dispose of the container as per institutional policy.[5][6] |
| Primary Disposal Route | Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal by a licensed waste disposal service.[7] |
Step-by-Step Disposal Protocol for this compound
The following procedures are based on general best practices for the disposal of potent research compounds and hazardous laboratory chemicals. Always consult your institution's EHS department for specific requirements.[6]
Waste Identification and Segregation
-
Treat as Hazardous Waste : All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous waste.[1][5]
-
Segregate Waste Streams : Do not mix this compound waste with other chemical waste streams unless their compatibility is known and has been confirmed.[1][8] Mixing incompatible chemicals can lead to dangerous reactions.[1]
-
Solid Waste : This includes contaminated personal protective equipment (gloves, etc.), weigh paper, pipette tips, vials, and any other solid materials that have come into contact with this compound.
-
Liquid Waste : This includes unused stock solutions, experimental solutions containing this compound, and the initial solvent rinses of "empty" containers.
-
Waste Containerization
-
Use Appropriate Containers : All hazardous waste must be stored in containers that are in good condition, compatible with the waste, and have a secure, leak-proof closure.[4][8]
-
For liquid waste, use a container compatible with the solvent (e.g., a glass bottle for organic solvents).
-
For solid waste, a clearly marked, sealable bag or a wide-mouth container is appropriate.
-
-
Keep Containers Closed : Waste containers must remain closed except when adding waste.[5][8]
Labeling of Waste Containers
Proper labeling is crucial for the safe handling and disposal of hazardous waste.[7] Affix a hazardous waste label to each container and include the following information:
-
The words "Hazardous Waste ".[5]
-
The full chemical name: "This compound ". Avoid using abbreviations.
-
The solvent(s) and their approximate concentrations.
-
The date when waste was first added to the container (accumulation start date).
-
The name of the Principal Investigator and the laboratory location.
Storage and Disposal
-
Designated Storage Area : Store waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and have secondary containment to control potential spills.[8]
-
Arrange for Pickup : Once a waste container is full or has reached the maximum allowable accumulation time as per your institution's policy, contact your EHS department to schedule a pickup.[5] Do not dispose of this compound down the drain or in the regular trash.[1][8]
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound and associated materials.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. New Highly Selective SMN2 Modifying Drugs Identified – SMAUK [smauk.org.uk]
- 4. danielshealth.com [danielshealth.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. benchchem.com [benchchem.com]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Guide for Handling SMN-C2
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure to SMN-C2. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as solid) | - Chemical splash goggles or safety glasses with side shields- Lab coat- Nitrile gloves (double-gloving recommended) | High potential for aerosolization and inhalation of fine particles. Minimizes skin and eye contact. |
| Solution Preparation | - Chemical splash goggles- Lab coat- Nitrile gloves | Protects against splashes and direct skin contact with the compound and solvents. |
| In Vitro / In Vivo Dosing | - Safety glasses- Lab coat- Nitrile gloves | Standard protection against accidental splashes and skin exposure during experimental procedures. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.
Preparation of Stock Solutions
-
Consult Safety Information : Before handling, review this guide and any available safety information for analogous compounds.
-
Prepare a Designated Workspace : All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation risk. The work surface should be decontaminated before and after use.
-
Assemble Materials : Gather all necessary equipment, including vials, solvents (e.g., DMSO), pipettes, and waste containers, within the fume hood.
-
Don PPE : Put on the appropriate PPE as specified in the table above.
-
Weighing the Compound : Carefully weigh the desired amount of this compound powder on weigh paper or directly into a tared vial within the fume hood.
-
Dissolution : Add the appropriate solvent to the vial containing the this compound powder. Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
Labeling and Storage : Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation. Store the solution as recommended, typically at -20°C or -80°C for long-term storage.[1][2][3]
Disposal Plan: Step-by-Step Procedures
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure a safe laboratory environment.
Waste Segregation and Collection
-
Solid Waste :
-
Collect all solid waste contaminated with this compound, such as pipette tips, weigh paper, gloves, and disposable lab coats, in a designated, leak-proof, and clearly labeled hazardous waste container for solids.[4]
-
Do not mix with non-hazardous waste.
-
-
Liquid Waste :
-
Collect all liquid waste containing this compound, including unused stock solutions, experimental solutions, and the initial rinsate from cleaning contaminated glassware, in a designated, sealed, and clearly labeled hazardous liquid waste container.[4]
-
The container must be chemically compatible with the solvents used.
-
-
Sharps Waste :
-
Needles and other sharps contaminated with this compound should be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
Decontamination and Final Disposal
-
Decontaminate Work Surfaces : After handling this compound, thoroughly decontaminate the work area in the chemical fume hood with an appropriate cleaning agent (e.g., 70% ethanol), followed by a final wipe-down with water.
-
Clean Glassware : Triple-rinse any reusable glassware that came into contact with this compound. The first rinse should be with a solvent that will solubilize the compound, and this rinsate must be collected as hazardous liquid waste.[5][6] Subsequent rinses can be with an appropriate cleaning solution and water.
-
Waste Pickup : Arrange for the disposal of all hazardous waste containers through your institution's Environmental Health and Safety (EHS) department.[4] Ensure all containers are properly labeled and sealed before pickup.
By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, ensuring their personal safety and minimizing environmental impact, thereby fostering a secure and productive research environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
